Tridecyl neopentanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106436-39-9 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
tridecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3 |
InChI Key |
DHWLRNPWPABRBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
Other CAS No. |
106436-39-9 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
"Tridecyl neopentanoate" chemical synthesis and purification
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Tridecyl Neopentanoate
This guide provides a comprehensive technical overview for the synthesis and purification of this compound (CAS No. 106436-39-9), an emollient ester widely utilized in the cosmetics, personal care, and pharmaceutical industries for its unique sensory properties and skin-conditioning benefits.[1][2] Intended for researchers, chemists, and drug development professionals, this document elucidates the core chemical principles, provides detailed experimental protocols, and outlines robust purification and analytical validation strategies.
Introduction to this compound
This compound, with the IUPAC name tridecyl 2,2-dimethylpropanoate, is the ester formed from neopentanoic acid and tridecyl alcohol.[3][4] Its molecular structure, characterized by a highly branched acid moiety and a linear long-chain alcohol, imparts desirable properties such as a light, non-greasy skin feel, excellent spreadability, and high compatibility with other cosmetic ingredients like silicones.[1][5] These attributes make it a preferred component in formulations for lotions, creams, sunscreens, and color cosmetics.[2] The synthesis of this ester, while based on fundamental organic chemistry principles, presents unique challenges primarily due to the steric hindrance of the neopentanoic acid.
| Property | Value | Reference |
| IUPAC Name | tridecyl 2,2-dimethylpropanoate | [3] |
| CAS Number | 106436-39-9 | [3] |
| Molecular Formula | C₁₈H₃₆O₂ | [3] |
| Molecular Weight | 284.5 g/mol | [3] |
| Primary Function | Emollient, Skin-Conditioning Agent | [4][6] |
| Appearance | Powder (in some commercial forms) | [7] |
Part 1: Chemical Synthesis via Fischer-Speier Esterification
The most direct and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (neopentanoic acid) with an alcohol (tridecyl alcohol) to yield an ester and water.[8]
Reaction: Neopentanoic Acid + Tridecyl Alcohol ⇌ this compound + Water
Core Mechanistic Principles & Rationale
The Fischer esterification is a reversible equilibrium-controlled process.[8] The reaction mechanism proceeds through several key steps:
-
Protonation: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the neopentanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tridecyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product.
A critical challenge in this specific synthesis is the steric hindrance imposed by the three methyl groups on the alpha-carbon of neopentanoic acid.[9] This bulkiness impedes the nucleophilic attack by the alcohol, slowing the reaction rate. To overcome this, forcing conditions are necessary, including elevated temperatures and the use of a strong acid catalyst. Furthermore, to drive the reaction to completion, the water by-product must be continuously removed from the reaction mixture in accordance with Le Châtelier's principle. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus.[10]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Reactant Molar Ratio | 1:1.1 to 1:1.3 (Acid:Alcohol) | A slight excess of the alcohol can help shift the equilibrium towards the product. However, a large excess complicates purification, requiring extensive dealcoholization steps.[11] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) | Strong protic acids are required to effectively protonate the sterically hindered carboxylic acid. p-TsOH is often preferred as it is a solid and less corrosive than H₂SO₄.[9] |
| Catalyst Loading | 0.5 - 2.0 mol% (relative to carboxylic acid) | Sufficient to catalyze the reaction without causing excessive side reactions like dehydration of the alcohol or charring at high temperatures. |
| Solvent (Entrainer) | Toluene or Xylene | Forms a low-boiling azeotrope with water, allowing for its efficient removal via a Dean-Stark trap, thereby driving the reaction forward.[10] |
| Temperature | 110-140 °C (Reflux) | Must be high enough to overcome the activation energy and facilitate the azeotropic removal of water. The specific temperature is dictated by the boiling point of the chosen solvent. |
Experimental Protocol: Synthesis
-
Apparatus Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a heating mantle with a temperature controller, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: To the flask, add neopentanoic acid (1.0 mol), tridecyl alcohol (1.1 mol), p-toluenesulfonic acid monohydrate (0.01 mol), and toluene (300 mL).
-
Reaction Initiation: Begin stirring and flush the system with nitrogen. Heat the mixture to reflux (approx. 110-120 °C for toluene).
-
Azeotropic Water Removal: Vigorously reflux the mixture. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Monitoring Progress: Monitor the reaction by observing the rate of water collection. The reaction is considered complete when water ceases to collect in the trap (typically 4-8 hours). The theoretical amount of water for this scale is 1.0 mol (18 mL).
-
Reaction Cooldown: Once complete, turn off the heating and allow the mixture to cool to room temperature.
References
- 1. beautydecoded.com [beautydecoded.com]
- 2. This compound Supplier | 106436-39-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [tiiips.com]
- 5. ulprospector.com [ulprospector.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. Factory price Cosmetic this compound 106436-39-9 Manufacturer, CasNo.106436-39-9 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]
- 8. proteopedia.org [proteopedia.org]
- 9. US6881859B2 - Trialkyl acetic acid (neo acid) esters and esterification process - Google Patents [patents.google.com]
- 10. US2423545A - Esterification of terpene alcohols - Google Patents [patents.google.com]
- 11. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]
Tridecyl Neopentanoate: A Technical Guide for Formulation Scientists
Introduction
Tridecyl neopentanoate, a branched-chain ester of tridecyl alcohol and neopentanoic acid, is a versatile emollient widely utilized in the cosmetic and personal care industries. Its unique molecular structure imparts a desirable sensory profile, characterized by a light, non-greasy feel and rapid absorbency into the skin. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its functional benefits in formulations, and standardized methodologies for its synthesis and quality assessment. The information presented herein is intended to support researchers, formulators, and drug development professionals in leveraging the full potential of this valuable ingredient.
Chemical Identity and Structure
This compound is systematically named tridecyl 2,2-dimethylpropanoate. Its structure consists of a bulky, sterically hindered neopentanoate group esterified with a C13 linear alkyl chain. This configuration is key to its distinctive properties, offering a balance of emolliency and a light skin feel.
Key Identifiers:
-
INCI Name: this compound
-
CAS Number: 106436-39-9[1]
-
Molecular Formula: C18H36O2[1]
-
Molecular Weight: 284.48 g/mol [2]
-
Synonyms: Ceraphyl 55, Crodamol TDNP, Trivent NP-13, Neopentanoic acid, tridecyl ester[1][3]
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its application in cosmetic and pharmaceutical formulations. It is a colorless to pale yellow liquid with low viscosity, contributing to its fast-spreading nature.[4][5]
| Property | Value | Source |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 317.84 °C (estimated) | [4] |
| Density | ~0.9 g/cm³ | [4] |
| Flash Point | 152.20 °C | [4] |
| Solubility | Soluble in alcohol, insoluble in water. | [3] |
| Purity | ≥ 98% | [4] |
Functional Properties and Applications in Formulation
The primary role of this compound in formulations is as an emollient and skin-conditioning agent.[6] Its branched-chain structure prevents the greasy feel often associated with linear esters, resulting in a silky, smooth after-feel on the skin. This makes it an excellent choice for a wide array of products, including lotions, creams, sunscreens, and color cosmetics.[5]
Key Functional Benefits:
-
Fast-Spreading Emollient: Its low viscosity allows for rapid and even application, enhancing the sensory experience of the final product.[5]
-
Pigment Wetting: this compound is an effective wetting agent for pigments in color cosmetics, leading to better color payoff and a more uniform application.[5][7]
-
Silicone Compatibility: It exhibits good compatibility with commonly used silicones in cosmetic formulations, allowing for greater formulation flexibility.[5]
-
Binding Agent: In pressed powder formulations, it acts as a binder, improving the cohesiveness and durability of the product.[6][7]
-
Non-Comedogenic: Its light texture and non-greasy nature make it suitable for formulations intended for oily or acne-prone skin.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of tridecyl alcohol with neopentanoic acid or its more reactive derivative, neopentanoyl chloride. The following is a representative laboratory-scale procedure.
Materials:
-
Tridecyl alcohol
-
Neopentanoyl chloride
-
Pyridine or other suitable acid scavenger
-
Anhydrous diethyl ether or other suitable solvent
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve tridecyl alcohol in anhydrous diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add neopentanoyl chloride dropwise from the dropping funnel to the stirred solution. An equimolar amount of pyridine should be added concurrently to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Quality Control and Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds, making it ideal for the quality control of this compound.
Instrumentation and Consumables:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., 5% phenyl methyl siloxane)
-
Helium (carrier gas)
-
Methanol or other suitable solvent (for sample preparation)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in methanol (e.g., 1 mg/mL).
-
GC-MS Method:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless injection)
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 10 minutes.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The mass spectrum should show characteristic fragment ions for the neopentanoate moiety and the tridecyl chain.
-
Quantify the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Caption: Workflow for the quality control of this compound by GC-MS.
Safety and Regulatory Information
This compound is generally considered safe for use in cosmetic products.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.[1] However, as with any chemical substance, it is important to handle it in accordance with good laboratory practices and to consult the Safety Data Sheet (SDS) for specific handling and safety information. Some GHS classifications indicate a potential for allergic skin reactions and eye irritation, underscoring the importance of proper formulation and handling.
Conclusion
This compound is a high-performance emollient that offers significant benefits in a wide range of cosmetic and personal care applications. Its unique physicochemical properties provide a desirable sensory experience, making it a valuable tool for formulation scientists. A thorough understanding of its characteristics, along with standardized methods for its synthesis and quality control, is essential for its effective and safe utilization in product development.
References
- 1. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound, 106436-39-9 [thegoodscentscompany.com]
- 4. This compound Supplier | 106436-39-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. crodabeauty.com [crodabeauty.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. ulprospector.com [ulprospector.com]
Tridecyl Neopentanoate: A Technical Guide for Formulation Scientists in Dermatological and Cosmetic Research
An In-depth Examination of CAS Number 106436-39-9 in Advanced Topical Formulations
Abstract
Tridecyl neopentanoate, a synthetic ester with the CAS number 106436-39-9, is a multifunctional ingredient predominantly utilized in the cosmetic and personal care industries. While not a primary active pharmaceutical ingredient, its role as an excipient in topical formulations is critical for the development of effective and aesthetically pleasing dermatological products. This technical guide provides an in-depth analysis of this compound's physicochemical properties, its core functions as an emollient and texture enhancer, and its applications in the research and development of advanced skincare and cosmetic formulations. For researchers, scientists, and drug development professionals, understanding the nuanced contributions of such an excipient is paramount to creating sophisticated and compliant topical products.
Introduction: The Evolving Role of Excipients in Topical Formulations
In the realm of dermatological and cosmetic science, the vehicle of a topical product is as crucial as the active ingredients it carries. The efficacy, stability, and consumer acceptance of a formulation are heavily dependent on the chosen excipients. This compound, the ester of tridecyl alcohol and neopentanoic acid, has emerged as a key ingredient in the formulator's toolkit.[1] Its synthetic origin ensures high purity and batch-to-batch consistency, which are critical for reproducible research and product development.[2] This guide will explore the technical attributes of this compound and its research applications in the context of cosmetic science and the development of dermatological products.
Physicochemical Properties of this compound
A thorough understanding of a material's physical and chemical properties is fundamental to its application in research and formulation. This compound is a lightweight, non-greasy liquid that offers unique sensory characteristics to topical preparations.[3]
| Property | Value | Source |
| CAS Number | 106436-39-9 | [4] |
| Molecular Formula | C18H36O2 | [4] |
| Molecular Weight | 284.48 g/mol | [5] |
| Physical State | Liquid | [4] |
| Solubility | Soluble in alcohol; Insoluble in water (0.004616 mg/L @ 25 °C est.) | [6] |
| Origin | Synthetic | [2] |
These properties make this compound an excellent candidate for inclusion in a wide range of product chassis, from oil-in-water emulsions to anhydrous systems. Its insolubility in water is a key characteristic for its function as an emollient, forming an occlusive layer on the skin to prevent water loss.[7]
Core Functions and Research Applications
The research applications of this compound are centered around its functions in cosmetic and dermatological formulations. These functions are primarily related to skin conditioning, texture modification, and acting as a binder for powdered products.
Emollient and Skin Conditioning Agent
As an emollient, this compound plays a vital role in maintaining and improving the skin's barrier function.[2] Emollients work by forming a thin, lipid-based film on the skin's surface, which serves two main purposes: reducing transepidermal water loss (TEWL) and smoothing the skin's texture.[7]
-
Mechanism of Action : By filling the spaces between corneocytes in the stratum corneum, emollients like this compound help to restore the integrity of the skin barrier.[7] This is particularly relevant for research into conditions characterized by a compromised skin barrier, such as xerosis (dry skin) and atopic dermatitis.
-
Research Focus : Formulation scientists can utilize this compound in studies aimed at developing therapeutic moisturizers. Its lightweight and non-comedogenic nature make it suitable for formulations intended for oily or acne-prone skin, a demographic that often requires effective moisturization without exacerbating their condition.[3]
Texture Enhancer and Sensory Modifier
The sensory perception of a topical product is a critical factor in patient and consumer compliance. This compound is prized for its ability to impart a light, silky, and non-greasy feel to formulations.[3]
-
Application in Research : In the development of new cosmetic and dermatological products, sensory panel testing is a common practice. This compound can be used as a tool to modulate the texture and feel of a formulation. Researchers can conduct studies to determine the optimal concentration of this compound to achieve a desired sensory profile, balancing aesthetic appeal with functional performance.
-
Synergistic Effects : It is often used in combination with other emollients and silicones to create complex and sophisticated textures. Research into the synergistic effects of these combinations can lead to the development of novel and innovative product forms.
Binder in Powdered Formulations
In the realm of color cosmetics and powdered skincare products, binders are essential for the cohesion of the product.[2] this compound can function as a liquid binder, improving the pressability of powders and the payoff of color products.
-
Experimental Protocol : To evaluate the efficacy of this compound as a binder, researchers can formulate a series of pressed powders with varying concentrations of the ester. The mechanical strength of the pressed powders can then be tested using a tablet hardness tester. The optimal concentration would be that which provides sufficient hardness to prevent breakage during normal handling, without making the product difficult to pick up with a brush or applicator.
Caption: Workflow for evaluating this compound as a binder.
Safety and Toxicological Profile
The safety of any ingredient is of utmost importance in product development. This compound is generally considered safe for topical use in cosmetics.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl esters, including this compound, and concluded that they are safe in the present practices of use and concentration when formulated to be non-irritating.[8]
Key Safety Data Points:
-
Acute Oral Toxicity : No adverse effects have been observed in acute oral toxicity tests.[9]
-
Acute Dermal Toxicity : The LD50 in rabbits is greater than 2,000 mg/kg, indicating no adverse effects in acute dermal toxicity tests.[9]
-
Skin Irritation : May cause skin irritation in susceptible individuals.[9]
-
Eye Irritation : Can cause serious eye irritation.[9]
-
Sensitization : May cause an allergic skin reaction.[8]
It is important for researchers and formulators to be aware of these potential hazards and to conduct appropriate safety testing on their final formulations.
Formulation Considerations and Experimental Protocols
When incorporating this compound into a formulation, its lipophilic nature must be taken into account. It is typically added to the oil phase of an emulsion.
Protocol for a Basic Oil-in-Water Emulsion
This protocol outlines the creation of a simple lotion to demonstrate the incorporation of this compound.
Materials:
-
Oil Phase:
-
This compound: 5%
-
Cetearyl Alcohol: 3%
-
Glyceryl Stearate: 2%
-
-
Water Phase:
-
Deionized Water: 88.5%
-
Glycerin: 1%
-
-
Preservative:
-
Phenoxyethanol: 0.5%
-
Procedure:
-
Combine the oil phase ingredients in a beaker and heat to 75°C.
-
Combine the water phase ingredients in a separate beaker and heat to 75°C.
-
Slowly add the water phase to the oil phase while homogenizing.
-
Continue homogenization for 3-5 minutes.
-
Begin to cool the emulsion while stirring with a propeller mixer.
-
At 40°C, add the preservative and continue to mix until the emulsion is uniform.
-
Allow the emulsion to cool to room temperature.
References
- 1. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SID 163641239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. specialchem.com [specialchem.com]
- 5. Transdermal Drug Delivery: An Overview of the Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Vehicle Formulations in the Treatment of Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Tridecyl Neopentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of tridecyl neopentanoate, a common emollient ester in cosmetic and pharmaceutical formulations. As direct public data on its thermal decomposition is limited, this document serves as a detailed methodological guide, empowering researchers to generate robust and reliable data. We will explore the foundational principles of relevant analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data.
Introduction: The Importance of Thermal Stability in Formulation Science
This compound (CAS No. 106436-39-9) is a branched-chain ester valued for its light, non-greasy feel and excellent spreadability in topical formulations.[1] Its chemical structure, featuring a sterically hindered neopentanoate group, suggests a degree of thermal stability. However, understanding its precise decomposition temperature and the nature of its degradation products is critical for ensuring product safety, efficacy, and shelf-life, particularly for products subjected to heat during manufacturing, storage, or application. A comprehensive thermal stability profile is a cornerstone of a well-characterized excipient and is essential for regulatory submissions.
Core Analytical Techniques for Thermal Analysis
The investigation into the thermal stability of this compound will be centered around two primary analytical techniques: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] This technique is invaluable for determining the onset of degradation, the temperature at which maximum degradation occurs, and the percentage of mass loss at different temperatures.
-
Differential Scanning Calorimetry (DSC): Often performed simultaneously with TGA, DSC measures the heat flow into or out of a sample as it is heated or cooled.[4][5] This provides information on phase transitions such as melting and boiling, as well as exothermic or endothermic degradation processes.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique involves the thermal fragmentation of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile degradation products.[1][6][7] Py-GC-MS is crucial for elucidating the degradation pathways of a compound.
Experimental Design: A Step-by-Step Approach
The following sections outline detailed protocols for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of thermal decomposition, the temperature of maximum mass loss, and the overall thermal stability of this compound.
Instrumentation: A simultaneous TGA/DSC instrument is recommended.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.[8] Given its liquid nature, a hermetic pan with a pinhole lid can be used to prevent premature evaporation.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[9]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[9] A controlled heating rate ensures reproducible results.
-
-
Data Acquisition: Continuously record the sample mass, heat flow, and temperature throughout the experiment.
Data Analysis and Interpretation:
-
TGA Thermogram: The resulting TGA curve will plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the mass loss curve. The peak of the derivative of the TGA curve (DTG) indicates the temperature of maximum mass loss rate.
-
DSC Thermogram: The DSC curve will show endothermic or exothermic peaks corresponding to thermal events. For this compound, an endothermic peak corresponding to its boiling point will be observed, followed by potential endo- or exothermic events associated with decomposition.
Expected Results (Hypothetical):
| Parameter | Expected Value Range | Significance |
| Onset of Decomposition (Tonset) | 200 - 350 °C | The temperature at which significant degradation begins. |
| Temperature of Maximum Mass Loss (Tmax) | 250 - 400 °C | The temperature at which the degradation rate is highest. |
| Residual Mass at 600 °C | < 1% | Indicates complete volatilization or decomposition. |
Experimental Workflow for TGA/DSC Analysis
Caption: Workflow for TGA/DSC analysis of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile degradation products of this compound and propose a degradation pathway.
Instrumentation: A pyrolysis unit coupled to a GC-MS system.
Experimental Protocol:
-
Sample Preparation: Place a small amount (approximately 100-200 µg) of this compound into a pyrolysis sample cup.[7]
-
Pyrolysis Conditions:
-
Heat the sample to a temperature determined from the TGA results (e.g., the Tmax) in an inert helium atmosphere. A typical pyrolysis temperature for esters is in the range of 500-700°C.[7]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): The pyrolysis products are swept into the GC column for separation. A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the expected hydrocarbon and ester fragments.
-
GC Oven Program: A temperature program such as 50°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes, should provide good separation.
-
Mass Spectrometer (MS): The separated components are ionized (typically by electron ionization at 70 eV) and detected by the mass spectrometer.
-
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to the different degradation products.
-
The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for identification.
-
Proposed Degradation Pathway of this compound:
Based on studies of other neopentylpolyol esters, the thermal decomposition of this compound is likely to proceed via a heterolytic cleavage of the alkyl-oxygen bond.[10] This would lead to the formation of a carbocation and a carboxylate anion. The primary degradation products are expected to be:
-
Neopentanoic acid: Formed from the carboxylate anion.
-
Tridecene isomers: Formed from the tridecyl carbocation via elimination.
-
Other smaller hydrocarbons: Resulting from further fragmentation at higher temperatures.
Proposed Degradation Pathway of this compound
Caption: Proposed thermal degradation pathway of this compound.
Self-Validating Protocols and Trustworthiness
The protocols described above are designed to be self-validating. The TGA results guide the selection of the pyrolysis temperature for the Py-GC-MS analysis, ensuring that the degradation products are generated under relevant thermal stress conditions. The identification of degradation products by Py-GC-MS should be consistent with the mass loss observed in the TGA. For instance, the formation of volatile products like tridecene and neopentanoic acid would account for the significant mass loss observed in the TGA thermogram.
Conclusion: A Framework for Comprehensive Thermal Analysis
This technical guide provides a robust framework for the comprehensive thermal analysis of this compound. By following the detailed protocols for TGA/DSC and Py-GC-MS, researchers in the pharmaceutical and cosmetic industries can generate the necessary data to ensure the thermal stability and safety of their formulations. The proposed degradation pathway, grounded in the established chemistry of similar esters, offers a starting point for the interpretation of Py-GC-MS data. This methodological approach empowers scientists to build a complete and reliable thermal profile for this widely used emollient.
References
- 1. Request Rejected [emsl.pnnl.gov]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. azom.com [azom.com]
- 5. mt.com [mt.com]
- 6. matestlabs.com [matestlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epfl.ch [epfl.ch]
- 9. Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability [mdpi.com]
- 10. Main paths of thermal decomposition of neopentylpolyol esters (Journal Article) | OSTI.GOV [osti.gov]
"Tridecyl neopentanoate" molecular structure and conformational analysis
An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of Tridecyl Neopentanoate
Authored by: A Senior Application Scientist
Abstract
This compound (CAS No: 106436-39-9) is a branched-chain ester widely utilized in the cosmetics and personal care industries as an emollient and skin-conditioning agent.[1][2] Its efficacy and desirable sensory profile—a light, non-greasy feel with excellent spreadability—are direct consequences of its unique molecular architecture.[3] This guide provides a detailed examination of the molecular structure of this compound, followed by a comprehensive conformational analysis. We will explore the interplay between its sterically hindered neopentanoate head group and its flexible tridecyl tail, elucidating how these features govern its physicochemical properties. This document is intended for researchers, formulation scientists, and professionals in drug development who require a deep understanding of this molecule's structure-function relationship.
Molecular Identity and Synthesis
This compound is the ester formed from the reaction of neopentanoic acid (also known as pivalic acid) and tridecyl alcohol.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | tridecyl 2,2-dimethylpropanoate | [4] |
| Synonyms | Ceraphyl 55, Crodamol TDNP, Trivent NP-13 | [4][5] |
| Molecular Formula | C₁₈H₃₆O₂ | [4][6] |
| Molecular Weight | 284.5 g/mol | [4] |
| CAS Number | 106436-39-9 | [1] |
| SMILES | CCCCCCCCCCCCCOC(=O)C(C)(C)C | [4][6] |
The primary route for its industrial synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and the alcohol.[7][8] The process involves protonation of the carbonyl oxygen of neopentanoic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by tridecyl alcohol. Water is eliminated, and subsequent deprotonation yields the final ester product.[8] The use of a bulky carboxylic acid like neopentanoic acid can slow the reaction rate compared to unhindered acids, requiring optimized conditions to drive the equilibrium toward the product.[8]
Elucidation of Molecular Structure
The structure of this compound is characterized by two distinct moieties: a sterically demanding neopentanoate "head" and a long, flexible tridecyl "tail." This duality is central to its physical properties.
References
- 1. This compound [tiiips.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. specialchem.com [specialchem.com]
- 4. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SID 163641239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Tridecyl Neopentanoate: A Novel Plasticizer Candidate for Advanced Polymer Formulations
An In-depth Technical Guide for Researchers and Polymer Scientists
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The relentless pursuit of high-performance polymers necessitates a parallel innovation in additive technologies. Plasticizers, essential for imparting flexibility and processability to otherwise rigid polymers like polyvinyl chloride (PVC), are a critical area of research. This guide introduces tridecyl neopentanoate, a branched-chain ester predominantly known in the cosmetics industry, as a compelling, yet underexplored, candidate for polymer plasticization. We will delve into the theoretical underpinnings of its potential efficacy, drawing parallels from established plasticizer mechanisms and the unique structural attributes of the neopentanoate moiety. This document provides a comprehensive framework for the systematic evaluation of this compound, complete with detailed experimental protocols and the scientific rationale behind them. Our objective is to equip researchers and drug development professionals with the knowledge to explore this and similar novel molecules as next-generation plasticizers.
Introduction: The Imperative for Novel Plasticizers
Plasticizers are indispensable additives that transform brittle polymers into flexible, durable materials suitable for a vast array of applications, from medical devices to automotive interiors.[1][2] The mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which disrupts polymer-polymer interactions, increases intermolecular spacing ("free volume"), and enhances chain mobility.[3][4][5] This molecular lubrication effectively lowers the glass transition temperature (Tg) of the polymer, the point at which it transitions from a rigid, glassy state to a more pliable, rubbery one.[6][7]
The majority of the plasticizer market has been dominated by phthalate esters. However, regulatory pressures and environmental concerns have catalyzed a search for safer, high-performance alternatives.[2] Ester plasticizers, in general, are a versatile class of compounds, with their performance characteristics being tunable through the selection of both the acid and alcohol precursors.[6][8][9] This guide focuses on this compound, an ester of neopentanoic acid and tridecyl alcohol.[10] While its current applications are primarily in cosmetics as an emollient, its molecular structure suggests significant potential as a plasticizer for polymers like PVC.[1][3][4][5][6][7][8][9][10][11][12][13]
The this compound Proposition: A Structural-Functional Hypothesis
The potential of this compound as a plasticizer is rooted in its unique chemical architecture. It is the ester of a C13 alcohol and a C5 carboxylic acid.[10] This structure combines a long, linear alkyl chain with a bulky, sterically hindered head group, which we hypothesize will confer a unique balance of properties.
-
The Neopentanoate Headgroup: The highly branched, spherical nature of the neopentanoate group is expected to be highly effective at separating polymer chains, thereby creating significant free volume and enhancing plasticizing efficiency.
-
The Tridecyl Tail: The long C13 alkyl chain should provide excellent compatibility with the non-polar segments of polymer chains, such as in PVC. This compatibility is crucial for ensuring the long-term stability of the plasticized polymer and preventing plasticizer migration.[14]
We propose that this combination will result in a plasticizer with high efficiency, good permanence, and potentially favorable low-temperature performance.
A Framework for Evaluation: Experimental Protocols
To validate the potential of this compound as a plasticizer, a systematic experimental approach is required. The following protocols are designed to comprehensively characterize its performance in a model polymer system, such as PVC.
Materials and Formulation
A standard PVC formulation will be used as the basis for evaluation. A typical formulation is presented in Table 1.
| Component | Parts per Hundred Resin (phr) | Purpose |
| PVC Resin (K-value 67) | 100 | Polymer Matrix |
| This compound | 30 - 70 | Plasticizer (variable) |
| Thermal Stabilizer (e.g., Ca/Zn stearate) | 2 - 3 | Prevents thermal degradation during processing |
| Lubricant (e.g., stearic acid) | 0.5 - 1 | Processing aid |
Sample Preparation
-
Dry Blending: The PVC resin, stabilizer, and lubricant are dry blended in a high-speed mixer.
-
Plasticizer Addition: The this compound is added to the dry blend and mixed until a homogeneous powder is obtained.
-
Milling and Molding: The compounded material is then processed on a two-roll mill at a temperature of 160-170°C to create a fused sheet. The sheet is then compression molded into plaques of the desired thickness for testing.
Performance Evaluation Protocols
-
Objective: To determine the effectiveness of this compound in softening the polymer.
-
Method 1: Hardness Measurement (ASTM D2240):
-
Condition the molded samples for 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Measure the Shore A or Shore D hardness at multiple points on the sample surface.
-
Compare the hardness values to a control sample plasticized with a standard plasticizer (e.g., dioctyl phthalate - DOP).
-
-
Method 2: Tensile Properties (ASTM D2284): [15]
-
Cut dumbbell-shaped specimens from the molded sheets.
-
Conduct tensile testing to determine the tensile strength, elongation at break, and 100% modulus.
-
A lower modulus and higher elongation indicate greater plasticizing efficiency.
-
-
Method 3: Glass Transition Temperature (Tg) Determination (ASTM E1356):
-
Use Differential Scanning Calorimetry (DSC) to measure the Tg of the plasticized PVC.
-
A significant depression of the Tg compared to unplasticized PVC is a direct measure of plasticizing efficiency.
-
-
Objective: To assess the long-term stability of the plasticizer within the polymer matrix.
-
Method 1: Volatility (ASTM D1203):
-
Weigh a sample of the plasticized PVC accurately.
-
Place the sample in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours).
-
Measure the weight loss, which corresponds to the amount of plasticizer that has volatilized.
-
-
Method 2: Migration to Other Materials (ASTM D2199): [13]
-
Place the plasticized PVC sample in contact with another material (e.g., acrylic, polystyrene) under a specified pressure and temperature.
-
After a set time, visually inspect the contact surfaces for signs of plasticizer migration (e.g., tackiness, softening).
-
-
Method 3: Extraction Resistance:
-
Immerse a pre-weighed sample of the plasticized PVC in a solvent (e.g., hexane, soapy water) for a specified time and temperature.
-
Dry the sample and measure the weight loss to determine the amount of plasticizer extracted.
-
-
Objective: To evaluate the resistance of the plasticizer to degradation at high temperatures.
-
Method: Thermogravimetric Analysis (TGA):
-
Heat a small sample of this compound in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air).
-
Record the temperature at which weight loss begins (onset of decomposition). A higher decomposition temperature indicates better thermal stability. Studies on similar neopentylpolyol esters have shown good thermal stability.
-
-
Objective: To assess the ability of the plasticized polymer to remain flexible at low temperatures.
-
Method: Clash-Berg Torsional Stiffness (ASTM D1043):
-
Measure the torsional stiffness of a sample as it is cooled.
-
The temperature at which the stiffness reaches a specific value (Tf) is a measure of its low-temperature flexibility.
-
Data Presentation and Interpretation
The quantitative data from the aforementioned tests should be compiled into clear, comparative tables. An example is provided below:
| Property | This compound (50 phr) | Control Plasticizer (DOP, 50 phr) | ASTM Method |
| Shore A Hardness | Expected Value | ~80 | D2240 |
| 100% Modulus (MPa) | Expected Value | ~10 | D2284 |
| Elongation at Break (%) | Expected Value | ~350 | D2284 |
| Glass Transition Temp. (°C) | Expected Value | ~0 | E1356 |
| Volatility (% weight loss) | Expected Value | <1% | D1203 |
| Hexane Extraction (% wt loss) | Expected Value | ~15% | - |
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of plasticization by this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Outlook
This compound presents a compelling profile for a novel, high-performance plasticizer. Its unique molecular structure, combining a bulky headgroup with a long alkyl tail, suggests a favorable combination of plasticizing efficiency and permanence. The experimental framework detailed in this guide provides a clear and robust pathway for validating these hypotheses. Successful validation could pave the way for the adoption of this compound in a variety of demanding polymer applications, contributing to the development of safer and more durable materials. Further research could also explore the synthesis of other neopentanoate esters with varying alkyl chain lengths to create a new class of tunable plasticizers.
References
- 1. Plasticizer - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. longchangchemical.com [longchangchemical.com]
- 4. quora.com [quora.com]
- 5. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hallstarindustrial.com [hallstarindustrial.com]
- 7. jieyatwinscrew.com [jieyatwinscrew.com]
- 8. Hallstar Technical Paper Covers Ester Plasticizers for Plastics and Elastomers - RDAbbott [rdabbott.com]
- 9. hallstarindustrial.com [hallstarindustrial.com]
- 10. Role of Plasticizers in PVC Products | Bausano [bausano.com]
- 11. specialchem.com [specialchem.com]
- 12. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 15. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
A Technical Guide to Tridecyl Neopentanoate: An Excipient for Advanced Topical Formulations
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pursuit of Elegance and Efficacy in Topical Delivery
In the development of topical and transdermal drug formulations, the choice of excipients is paramount, dictating not only the stability and bioavailability of the active pharmaceutical ingredient (API) but also the sensory experience that drives patient adherence. Among the vast array of available emollients, tridecyl neopentanoate has emerged as a distinguished functional ingredient, prized for its unique tactile properties and formulation benefits.
This technical guide provides an in-depth analysis of this compound for researchers, cosmetic scientists, and drug development professionals. Moving beyond a simple ingredient profile, we will explore its physicochemical characteristics, mechanistic interactions with the skin barrier, its nuanced role in drug delivery, and the critical experimental protocols required to validate its performance. Our focus is on the causality behind its selection, offering a strategic perspective on how to leverage its properties to create sophisticated and effective topical therapies.
Section 1: Physicochemical Characterization of this compound
This compound is the ester of tridecyl alcohol and neopentanoic acid.[1] Its distinct molecular structure, featuring a branched-chain acid moiety, is fundamental to its performance. This branching sterically hinders the close packing of molecules, resulting in a low-viscosity fluid with unique interfacial properties.
The key physicochemical attributes that define its role as a topical excipient are summarized below.
| Property | Value / Description | Significance in Topical Formulations |
| Molecular Formula | C₁₈H₃₆O₂ | Influences lipophilicity and interaction with skin lipids. |
| Molecular Weight | 284.5 g/mol [1] | Contributes to its relatively light feel compared to heavier esters. |
| Appearance | Clear, low-viscosity liquid[3] | Ensures aesthetic clarity in emulsions and anhydrous systems. |
| Viscosity | Low[3] | Facilitates rapid and even spreading upon application, preventing a "draggy" feel. |
| Spreading Value | Fast Spreading (Emollient Skin Spreading Factor = 8.6)[3] | Quantifies its ability to cover a large surface area with ease, a key attribute for elegant formulations. |
| Solubility | Soluble in alcohol; Insoluble in water[4] | Dictates its use in the oil phase of emulsions or in non-aqueous formulations. |
| Sensory Profile | Light, non-greasy, silky, elegant after-feel[5][6] | Primary driver for its selection; enhances user experience and compliance. |
Section 2: Core Functions and Mechanism of Action
This compound serves multiple functions within a formulation, primarily as an emollient, a texture enhancer, and a binder for powdered products.[7][8]
Emolliency and Skin Barrier Interaction
As an emollient, this compound imparts softness and smoothness to the skin.[7] Its mechanism involves forming a thin, non-occlusive lipid film on the stratum corneum. This film reinforces the skin's natural barrier function by filling in the spaces between desquamating corneocytes, which reduces transepidermal water loss (TEWL) and improves skin hydration.
The branched structure of this compound is critical. Unlike linear, long-chain esters that can form dense, occlusive layers, the bulky neopentanoate group creates a more disordered and fluid film on the skin. This allows for barrier reinforcement without the heavy, greasy feel associated with traditional occlusive agents like petrolatum.
References
- 1. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. crodabeauty.com [crodabeauty.com]
- 4. ashland.com [ashland.com]
- 5. crodabeauty.com [crodabeauty.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. makingchembooks.com [makingchembooks.com]
- 8. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: Tridecyl Neopentanoate in Novel Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Re-evaluating Tridecyl Neopentanoate for Advanced Dermatological Therapies
This compound, an ester of tridecyl alcohol and neopentanoic acid, has long been a staple in the cosmetics industry, prized for its elegant sensory profile and excellent emollient properties.[1][2][3][4] Traditionally found in lotions, creams, and sunscreens, its primary role has been to impart a silky, non-greasy feel while conditioning the skin.[1][2][3] However, a deeper look at its physicochemical characteristics suggests a largely untapped potential in the realm of novel topical and transdermal drug delivery.
This guide moves beyond the cosmetic counter to explore the application of this compound as a key excipient in the formulation of advanced drug delivery systems such as nanoemulsions, microemulsions, and solid lipid nanoparticles. We will delve into the scientific rationale for its use, propose detailed protocols for formulation and characterization, and provide insights into its role in enhancing the cutaneous bioavailability of therapeutic agents. The light, non-comedogenic nature of this compound makes it an ideal candidate for dermatological formulations where patient compliance is paramount.[1]
Physicochemical and Functional Profile of this compound
A comprehensive understanding of this compound's properties is fundamental to its effective application in drug delivery.
| Property | Value / Description | Source(s) |
| Chemical Name | Tridecyl 2,2-dimethylpropanoate | [5] |
| Synonyms | Ceraphyl 55, Crodamol TDNP, Trivent NP-13 | [6][7] |
| Molecular Formula | C18H36O2 | [5] |
| Molecular Weight | 284.48 g/mol | [5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [8] |
| Solubility | Soluble in alcohol; Insoluble in water (0.004616 mg/L @ 25°C) | [8] |
| Primary Functions | Emollient, Skin Conditioning Agent, Binder | [2][3][4] |
| Safety Profile | Generally considered safe for topical use; Non-comedogenic | [1][9] |
The lipophilic nature and low viscosity of this compound make it an excellent candidate for the oil phase in emulsion-based drug delivery systems. Its ability to act as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs) is a critical attribute in topical formulation development.[6]
This compound in Nanoemulsions for Enhanced Topical Delivery
Nanoemulsions are kinetically stable, colloidal dispersions of oil and water with droplet sizes typically ranging from 20 to 200 nm.[10][11] Their small droplet size provides a large surface area, which can enhance the penetration of encapsulated drugs into the skin.[12]
Rationale for Use:
This compound is a prime candidate for the oil phase in topical nanoemulsions due to its:
-
High Solubilizing Capacity: Its ester structure can facilitate the solubilization of a wide range of lipophilic APIs.
-
Favorable Sensory Profile: The resulting formulation is likely to be light and non-greasy, improving patient adherence.
-
Potential for Penetration Enhancement: As a fatty acid ester, it may disrupt the highly organized structure of the stratum corneum, thereby increasing drug permeation.[13][14]
Experimental Workflow: Formulation of a this compound-Based Nanoemulsion
Caption: Workflow for formulating and characterizing a this compound-based nanoemulsion.
Protocol 1: Preparation of a this compound-Based Nanoemulsion using High-Pressure Homogenization
1. Materials:
-
Oil Phase: this compound, Active Pharmaceutical Ingredient (API)
-
Surfactant/Co-surfactant System: Tween 80, Span 80, Transcutol P
-
Aqueous Phase: Purified water
2. Procedure: a. Oil Phase Preparation: Dissolve the predetermined amount of the lipophilic API in this compound. Add the lipophilic surfactant (e.g., Span 80) and stir until a homogenous solution is formed. b. Aqueous Phase Preparation: Dissolve the hydrophilic surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P) in purified water. c. Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring using a magnetic stirrer (1000 rpm) for 30 minutes to form a coarse oil-in-water (o/w) emulsion. d. Homogenization: Subject the coarse emulsion to high-pressure homogenization at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles) to reduce the droplet size to the nano-range. e. Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.[15]
This compound in Microemulsions for Topical Drug Delivery
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants.[16][17][18] They form spontaneously and have droplet sizes typically below 100 nm.
Rationale for Use:
This compound can serve as an effective oil phase in microemulsion formulations for topical delivery, offering:
-
Thermodynamic Stability: Its chemical nature can contribute to the formation of a stable microemulsion system.
-
Enhanced Drug Solubilization: It can act as a reservoir for lipophilic drugs, increasing their loading capacity in the formulation.
-
Improved Permeation: The components of the microemulsion, including this compound, can act as permeation enhancers.[14]
Protocol 2: Construction of a Pseudo-Ternary Phase Diagram and Formulation of a this compound-Based Microemulsion
1. Materials:
-
Oil: this compound
-
Surfactant: e.g., Tween 80
-
Co-surfactant: e.g., Propylene glycol
-
Aqueous Phase: Purified water
2. Procedure: a. Surfactant/Co-surfactant (Smix) Ratios: Prepare different weight ratios of the surfactant and co-surfactant (e.g., 1:1, 2:1, 1:2). b. Titration: For each Smix ratio, titrate the oil phase (this compound) with the aqueous phase in the presence of the Smix. The endpoint of the titration is the formation of a clear and transparent solution. c. Phase Diagram Construction: Plot the percentages of oil, water, and Smix on a ternary phase diagram to identify the microemulsion region. d. Formulation Selection: Select a formulation from within the identified microemulsion region for further characterization and incorporation of the API. e. API Incorporation: Dissolve the API in the appropriate phase (oil or water) before the preparation of the microemulsion.
This compound in Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are solid at both room and body temperature.[19][20] They combine the advantages of polymeric nanoparticles and liposomes.
Rationale for Use:
While this compound is a liquid at room temperature, it can be incorporated into SLN formulations as a liquid lipid component to create nanostructured lipid carriers (NLCs), an advanced generation of SLNs. This approach can:
-
Increase Drug Loading: The presence of a liquid lipid within the solid lipid matrix creates imperfections, providing more space to accommodate the drug molecules.
-
Prevent Drug Expulsion: The less-ordered lipid matrix can reduce the expulsion of the drug during storage.
-
Modulate Drug Release: The ratio of solid to liquid lipid can be adjusted to control the drug release profile.
Logical Relationship: From SLN to NLC with this compound
Caption: Evolution from SLNs to NLCs by incorporating a liquid lipid like this compound.
Protocol 3: Preparation of this compound-Containing NLCs by Hot Homogenization
1. Materials:
-
Solid Lipid: e.g., Compritol® 888 ATO (glyceryl behenate)
-
Liquid Lipid: this compound
-
API
-
Surfactant: e.g., Tween 80
-
Aqueous Phase: Purified water
2. Procedure: a. Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the this compound and the API to the molten lipid and stir until a clear solution is obtained. b. Aqueous Phase Preparation: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase. c. Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse o/w emulsion. d. Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization at the same high temperature for several cycles. e. NLC Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form NLCs. f. Characterization: Analyze the NLC dispersion for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.[21]
Characterization and Evaluation Protocols
Protocol 4: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is essential for evaluating the performance of the formulated drug delivery systems.[1][9][22]
1. Apparatus and Materials:
-
Franz diffusion cells
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions)
-
Formulation to be tested (e.g., this compound-based nanoemulsion)
-
Analytical method for API quantification (e.g., HPLC)
2. Procedure: a. Skin Preparation: Thaw the skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells. b. Cell Assembly: Mount the skin on the receptor chamber of the Franz cell with the stratum corneum facing the donor chamber. Fill the receptor chamber with degassed receptor medium and ensure no air bubbles are trapped beneath the skin. c. Equilibration: Allow the assembled cells to equilibrate in a water bath at 32°C ± 1°C for at least 30 minutes. d. Dosing: Apply a finite dose of the formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber. e. Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm and replace it with an equal volume of fresh, pre-warmed medium. f. Analysis: Analyze the collected samples for the concentration of the permeated API using a validated analytical method. g. Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) versus time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
Conclusion and Future Perspectives
This compound presents a compelling option for formulators of novel topical drug delivery systems. Its favorable physicochemical properties, excellent safety profile, and potential to enhance drug solubility and permeation position it as a valuable excipient for the development of next-generation dermatological therapies. The protocols outlined in this guide provide a framework for the systematic investigation of this compound in nanoemulsions, microemulsions, and NLCs. Further research is warranted to fully elucidate its mechanism of action as a penetration enhancer and to explore its compatibility with a broader range of APIs. The transition of this compound from a cosmetic ingredient to a key player in pharmaceutical formulations holds significant promise for improving the efficacy and patient acceptance of topical treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Pulsating transdermal drug delivery system - Patent US-5013293-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Nanoemulsions for topical delivery: formulation, applications and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Navigating Nanoemulsions: A Comprehensive Review of Formulation, Characterization and Applications | Semantic Scholar [semanticscholar.org]
- 12. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and evaluation of nanoemulsion gel loaded with bioactive extract of Cucumis melo var. agrestis: A novel approach for enhanced skin permeability and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 17. scispace.com [scispace.com]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. rjptonline.org [rjptonline.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. mdpi.com [mdpi.com]
- 22. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Semi-Solid Dosage Forms with Tridecyl Neopentanoate
Introduction: Re-evaluating Emollient Esters in Dermatological Drug Delivery
In the development of semi-solid dosage forms for topical drug delivery, the selection of excipients is a critical determinant of a product's therapeutic efficacy, stability, and patient acceptability.[1] Among the diverse classes of excipients, emollient esters play a multifaceted role beyond providing a pleasant skin feel.[2] This document provides a detailed technical guide on the application of Tridecyl Neopentanoate , a branched-chain emollient ester, in the formulation of semi-solid dosage forms.
This compound (CAS No. 106436-39-9) is the ester of tridecyl alcohol and neopentanoic acid.[3] While extensively utilized in the cosmetics and personal care industry for its light, non-greasy feel and excellent spreadability, its potential in pharmaceutical formulations is an area ripe for exploration.[4] This guide will delve into the physicochemical properties of this compound, its functional role in semi-solid systems, and provide detailed protocols for formulation, characterization, and in-vitro performance testing.
Physicochemical and Functional Profile of this compound
Understanding the fundamental properties of this compound is key to leveraging its benefits in a pharmaceutical context.
| Property | Value/Description | Implication in Semi-Solid Formulations |
| Chemical Name | Tridecyl 2,2-dimethylpropanoate | Ester functionality contributes to its emollient properties. |
| Appearance | Low-viscosity liquid | Ease of incorporation into emulsion and anhydrous systems. |
| Spreadability | Fast-spreading emollient | Can influence the application properties and sensory perception of the final product. |
| Solubility | Soluble in oils and organic solvents | Excellent compatibility with the oil phase of creams and ointments. |
| Skin Feel | Light, non-greasy, silky | Improves patient compliance by enhancing the aesthetic and tactile properties of the formulation. |
| Non-comedogenic | Does not clog pores | Suitable for formulations intended for acne-prone or oily skin.[4] |
The Functional Role of this compound in Semi-Solid Formulations
The inclusion of this compound in a semi-solid formulation should be a deliberate choice based on its ability to modulate key performance attributes.
Modulation of Rheology and Texture
The rheological profile of a semi-solid dosage form dictates its physical stability, ease of removal from packaging, and application characteristics.[5] The low viscosity of this compound can be utilized to modify the consistency of a formulation, reducing tackiness and improving spreadability. This is particularly advantageous when formulating with high-viscosity components like waxes or certain polymers.
Enhancing Solubilization of Lipophilic Active Pharmaceutical Ingredients (APIs)
As an ester with good solvency for many organic molecules, this compound can serve as a co-solvent in the oil phase of an emulsion or an anhydrous base. This can be critical for ensuring the uniform distribution of a lipophilic API within the formulation, which is a prerequisite for consistent drug delivery.
Potential for Permeation Enhancement
Emollients can influence the rate and extent of drug penetration into the skin. While direct studies on this compound as a penetration enhancer are limited, some esters are known to fluidize the lipid bilayers of the stratum corneum, thereby reducing the barrier function and facilitating drug permeation.[6] The inclusion of this compound should be evaluated for its potential to synergistically enhance the delivery of the API.
Improving Formulation Aesthetics and Patient Compliance
The sensory attributes of a topical medication significantly impact patient adherence to treatment.[7] A greasy, heavy formulation may lead to poor compliance. This compound's light, non-greasy feel can significantly improve the cosmetic elegance of a cream or ointment, making it more acceptable to patients for regular application.[4]
Formulation Development Considerations
The successful incorporation of this compound into a semi-solid dosage form requires a systematic approach to formulation development.
Drug-Excipient Compatibility Studies
Prior to full-scale formulation, it is imperative to conduct drug-excipient compatibility studies to ensure that this compound does not adversely affect the stability of the API.[8] This can be assessed by preparing binary mixtures of the API and this compound, with and without the presence of moisture, and storing them under accelerated stability conditions. Analysis of these mixtures at various time points using a stability-indicating HPLC method will reveal any potential for degradation.
Regulatory Landscape
According to the US Food and Drug Administration (FDA) Inactive Ingredient Database, this compound is listed for topical application. As with any excipient, its use in a new drug product should be justified and supported by appropriate safety data. The European Medicines Agency (EMA) also provides guidelines on the use of excipients in medicinal products, which should be consulted during development.[9][10]
Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of a semi-solid dosage form containing this compound.
Protocol 1: Formulation of a Model Oil-in-Water (O/W) Cream
This protocol describes the preparation of a model O/W cream containing a lipophilic API.
Materials:
-
Oil Phase:
-
Lipophilic API (e.g., Ketoconazole)
-
This compound
-
Cetyl Alcohol (stiffening agent)
-
Stearic Acid (emulsifier, thickener)
-
Glyceryl Monostearate (emulsifier)
-
-
Aqueous Phase:
-
Purified Water
-
Glycerin (humectant)
-
Propylparaben (preservative)
-
Methylparaben (preservative)
-
-
Neutralizing Agent:
-
Triethanolamine
-
Equipment:
-
Jacketed mixing vessel with homogenization capabilities
-
Water bath
-
Propeller stirrer
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of the Oil Phase:
-
In a suitable vessel, combine stearic acid, cetyl alcohol, and glyceryl monostearate.
-
Heat the mixture to 75°C ± 2°C in a water bath until all components are melted and homogenous.
-
In a separate container, dissolve the lipophilic API in this compound with gentle warming if necessary.
-
Add the API-tridecyl neopentanoate solution to the molten oil phase and maintain the temperature at 75°C ± 2°C.
-
-
Preparation of the Aqueous Phase:
-
In the main mixing vessel, combine purified water, glycerin, methylparaben, and propylparaben.
-
Heat the aqueous phase to 75°C ± 2°C while stirring with a propeller mixer until all components are dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under continuous stirring.
-
Once the addition is complete, start homogenization at a moderate speed for 15-20 minutes, maintaining the temperature at 70-75°C.
-
-
Cooling and Neutralization:
-
Stop the homogenization and continue stirring with the propeller mixer at a slower speed.
-
Allow the emulsion to cool gradually.
-
At approximately 45-50°C, add triethanolamine dropwise to neutralize the stearic acid and thicken the cream.
-
Continue stirring until the cream reaches room temperature.
-
-
Final Product Evaluation:
-
Measure the pH of the final cream.
-
Visually inspect for homogeneity, color, and phase separation.
-
Package in appropriate containers for further characterization.
-
Formulation Preparation Workflow Diagram:
References
- 1. Semi-Solid Drug Products - A Comprehensive Guide To Development And Application - Dow Development Labs [dowdevelopmentlabs.com]
- 2. permegear.com [permegear.com]
- 3. SID 163641239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7749523B2 - Emollient skin conditioning cream and method - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Patient-Centric Design of Topical Dermatological Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 10. Excipients labelling | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Tridecyl Neopentanoate as a Reference Standard in GC-MS Analysis
Introduction: The Pursuit of Precision in Quantitative GC-MS
In the landscape of analytical chemistry, particularly within pharmaceutical and cosmetic sciences, the demand for rigorous quantitative analysis is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the accuracy and precision of GC-MS data are intrinsically linked to the meticulous control of experimental variability. Injection volume inconsistencies, sample matrix effects, and fluctuations in instrument response can all introduce significant error, thereby compromising the integrity of the results.[2]
To mitigate these variables, the use of an internal standard (IS) is a well-established and indispensable practice.[2] An ideal internal standard is a compound of known concentration added to both calibration standards and unknown samples, which closely mimics the analytical behavior of the target analyte(s). By calculating the ratio of the analyte response to the internal standard response, variations introduced during sample preparation and analysis can be effectively normalized, leading to significantly improved data quality.
This application note introduces tridecyl neopentanoate as a novel and effective internal standard for the quantitative GC-MS analysis of a range of non-polar, high molecular weight analytes, particularly those encountered in cosmetic and personal care product formulations. Its chemical and physical properties make it an excellent candidate to address the challenges associated with the quantification of compounds such as emollients, esters, and other lipophilic substances.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | Tridecyl 2,2-dimethylpropanoate | [3] |
| Synonyms | Neopentanoic acid, tridecyl ester; Ceraphyl 55; Crodamol TDNP; Trivent NP-13 | [4] |
| CAS Number | 106436-39-9 | [5] |
| Molecular Formula | C18H36O2 | [5] |
| Molecular Weight | 284.48 g/mol | [5] |
Rationale for Selection: Causality in Experimental Choice
The selection of an appropriate internal standard is a critical decision that directly impacts the validity of a quantitative method. This compound has been strategically chosen based on the following key criteria, which are fundamental to its efficacy in this application:
-
Chemical Inertness and Stability: this compound is a stable, non-reactive ester, ensuring it does not degrade or interact with analytes or the sample matrix during preparation and analysis.
-
Structural Similarity to Target Analytes: As a long-chain fatty acid ester, its physicochemical properties are analogous to many common cosmetic ingredients, such as emollients and other esters. This similarity ensures comparable extraction efficiency and chromatographic behavior.
-
Appropriate Volatility and Thermal Stability: With a high boiling point, this compound is well-suited for GC analysis of semi-volatile compounds, eluting within a practical timeframe without thermal degradation in the injector or column.
-
Chromatographic Resolution: It is crucial that the internal standard is well-resolved from the analytes of interest and any interfering matrix components. The unique structure of this compound typically results in a distinct retention time, minimizing the risk of co-elution.
-
Absence in Authentic Samples: A fundamental prerequisite for an internal standard is its absence in the samples being analyzed, thereby ensuring that the measured response originates solely from the known amount added.
Experimental Workflow and Protocols
The successful implementation of this compound as an internal standard necessitates a systematic and validated workflow. The following protocols are provided as a comprehensive guide for researchers.
Diagram of the Experimental Workflow
Caption: General workflow for quantitative GC-MS analysis using this compound as an internal standard.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable solutions of this compound for addition to calibration standards and unknown samples.
Materials:
-
This compound (Certified Reference Material grade, purity ≥98%)
-
Hexane or Ethyl Acetate (GC-grade or equivalent)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a small volume of hexane and then dilute to the mark with the same solvent.
-
Calculate the precise concentration of the stock solution.
-
-
Working Solution (e.g., 50 µg/mL):
-
Pipette 5 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with hexane.
-
This working solution will be used to spike calibration standards and samples.
-
Note on Reference Material: It is imperative to source this compound as a certified reference material (CRM) from a reputable supplier. For instance, BOC Sciences lists this compound for research purposes. Researchers must verify the availability of a Certificate of Analysis (CoA) confirming purity and traceability to ensure the integrity of the quantitative analysis.
Protocol 2: GC-MS Instrumentation and Method Parameters
Objective: To establish a robust GC-MS method for the separation and detection of target analytes and this compound. The following parameters are a starting point and should be optimized for the specific analytes and instrument.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 300 °C, hold 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-550) for method development; Selected Ion Monitoring (SIM) for enhanced sensitivity in routine analysis. |
Protocol 3: Calibration Curve Preparation and Method Validation
Objective: To establish the linear range of the method and validate its performance characteristics.
Procedure:
-
Calibration Standards:
-
Prepare a series of at least five calibration standards of the target analyte(s) in a relevant solvent or matrix.
-
Spike each calibration standard with a constant volume of the this compound working solution to achieve a consistent internal standard concentration.
-
-
Analysis:
-
Inject each calibration standard in triplicate.
-
-
Data Processing:
-
For each standard, calculate the response ratio: (Peak Area of Analyte) / (Peak Area of this compound).
-
Plot the response ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression to generate the calibration curve and determine the coefficient of determination (R²), which should be ≥ 0.995.
-
-
Method Validation:
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and calculate the percent recovery.
-
Precision: Determine the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate QC samples. Express the results as the relative standard deviation (%RSD).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Trustworthiness: A Self-Validating System
The inherent strength of the internal standard method lies in its self-validating nature. Each sample analysis is internally corrected for potential variations. The consistent response of this compound across a batch of samples provides confidence in the robustness of the analytical run. Any significant deviation in the internal standard's peak area in a single sample may indicate an issue with that specific sample's preparation or injection, allowing for immediate identification and re-analysis.
Logical Relationship Diagram
Caption: The internal standard method compensates for analytical variations, leading to more reliable quantitative results.
Conclusion
This compound presents a compelling option as an internal standard for the GC-MS quantification of non-polar, high molecular weight compounds, particularly within the cosmetics and personal care industries. Its chemical properties align with the ideal characteristics of an internal standard, offering stability, appropriate volatility, and structural similarity to many relevant analytes. The protocols outlined in this application note provide a robust framework for the development and validation of quantitative methods. By incorporating this compound as an internal standard, researchers can significantly enhance the accuracy, precision, and overall reliability of their GC-MS data, leading to higher confidence in product quality control and research outcomes.
References
Application Note: Tridecyl Neopentanoate as a Versatile Building Block for the Synthesis of Novel Ester Compounds
Abstract
The strategic selection of starting materials is paramount in the synthesis of novel compounds to achieve desired physicochemical properties. This application note details the utility of tridecyl neopentanoate, a sterically hindered ester, as a versatile precursor in the synthesis of novel ester compounds via transesterification. The bulky neopentanoate moiety provides a unique structural element that can confer enhanced thermal stability, specific solubility profiles, and unique sensory characteristics to the target molecule. We provide a comprehensive guide covering the mechanistic principles of acid-catalyzed transesterification, a detailed step-by-step protocol for the synthesis of a model fluorescent ester, and robust methods for its subsequent characterization. This guide is intended for researchers seeking to leverage the distinct properties of neopentanoate esters in material science, drug delivery, and cosmetic science applications.
Introduction to this compound in Novel Synthesis
The Challenge: Engineering Molecular Properties through Ester Design
Ester compounds are fundamental in numerous scientific fields, from pharmaceuticals to polymers. The functionality of an ester is dictated by its constituent acid and alcohol moieties. A significant challenge in synthetic chemistry is the precise tuning of a molecule's properties—such as viscosity, thermal stability, lubricity, and biological activity. This requires rational design and the use of building blocks that impart specific, predictable characteristics.
This compound: A Unique Molecular Scaffold
This compound (CAS No: 106436-39-9) is an ester formed from neopentanoic acid and tridecyl alcohol.[1] Its molecular structure is characterized by two key features: a long, linear C13 alkyl (tridecyl) chain, which imparts hydrophobicity and emollient properties, and a highly branched neopentanoyl group.[2][3] The neopentanoyl group, with its quaternary carbon adjacent to the carbonyl, creates significant steric hindrance. This steric bulk is not merely a passive feature; it profoundly influences the ester's reactivity and the properties of any subsequent compound synthesized from it.
While widely used in the cosmetics industry as a skin-conditioning agent and emollient, its potential as a synthetic precursor is less explored.[1][4][5] Its chemical stability and low reactivity under standard conditions make it a robust starting material.[6][7]
Rationale for Synthetic Application: Leveraging Steric Hindrance
The core rationale for using this compound in synthesis is to transfer the neopentanoate group to a different, high-value alcohol, thereby creating a new molecule that inherits the properties of this sterically hindered moiety. This process is achieved through transesterification, an equilibrium-driven reaction where the alkyl group of an ester is exchanged with that of an alcohol.[8]
Key advantages of incorporating a neopentanoate group include:
-
Enhanced Thermal and Hydrolytic Stability: The steric shield provided by the t-butyl group protects the adjacent carbonyl from nucleophilic attack, slowing down hydrolysis and thermal decomposition pathways.[9]
-
Unique Rheological and Sensory Properties: In material science and cosmetic applications, the bulky, globular nature of the neopentanoate group can disrupt intermolecular packing, leading to lower viscosity and a distinct, smooth sensory feel compared to linear esters of similar molecular weight.[10]
-
Modified Solubility: The combination of a lipophilic head (neopentanoate) and a potentially functional tail (the new alcohol) can be used to tune the solubility of the final product in various media.
Principles of Synthesis: Acid-Catalyzed Transesterification
Transesterification is the most common method for modifying esters.[11] For substrates like this compound, an acid-catalyzed pathway is often preferred to avoid saponification, which can occur under basic conditions.
Reaction Mechanism
The reaction proceeds via a series of equilibrium steps, as outlined below. The use of a large excess of the reactant alcohol (R²-OH) or the removal of the leaving alcohol (Tridecanol) is necessary to drive the reaction toward the product, in accordance with Le Châtelier's principle.
-
Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of this compound, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The target alcohol (R²-OH) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the incoming alcohol moiety to the tridecyl alkoxide group, converting it into a good leaving group (tridecanol).
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating tridecanol.
-
Deprotonation: The catalyst (H⁺) is regenerated by deprotonation of the new ester, yielding the final product.
Mechanistic Diagram
The following diagram illustrates the acid-catalyzed transesterification pathway.
References
- 1. This compound [tiiips.com]
- 2. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound, 106436-39-9 [thegoodscentscompany.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. chempoint.com [chempoint.com]
- 7. chempoint.com [chempoint.com]
- 8. Transesterification Reactions → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. eng.libretexts.org [eng.libretexts.org]
Application Note: Tridecyl Neopentanoate as a Modifying Agent in Polymer Film Characterization for Drug Delivery Systems
Abstract
This technical guide provides a comprehensive framework for characterizing polymer films incorporating tridecyl neopentanoate. While primarily recognized for its emollient properties in cosmetics, the unique branched ester structure of this compound presents a compelling case for its investigation as a novel plasticizer or process aid in pharmaceutical polymer films.[1][2] This document outlines detailed protocols for evaluating the impact of this compound on the thermal, mechanical, and spectroscopic properties of a model polymer film, offering researchers and drug development professionals a robust methodology for assessing its potential in controlled-release applications.
Introduction: The Rationale for Investigating this compound in Polymer Films
The development of polymer films for drug delivery, particularly for transdermal or mucosal applications, requires precise control over the material's physicochemical properties.[3][4] Plasticizers are critical additives that enhance film flexibility, prevent brittleness, and can modulate drug release kinetics by altering the polymer matrix.[5][6][7] They function by inserting themselves between polymer chains, thereby increasing free volume and reducing intermolecular forces, which lowers the glass transition temperature (Tg).[8][9][10]
This compound (CAS No: 106436-39-9) is a synthetic ester of tridecyl alcohol and neopentanoic acid.[11] Its bulky, branched neopentanoate group combined with a linear tridecyl chain suggests a molecular architecture that could effectively disrupt polymer chain packing, a key characteristic of efficient plasticizers. This structure may offer advantages over traditional plasticizers, such as improved compatibility and reduced migration. This application note establishes a series of protocols to systematically characterize a model polymer film—such as one based on a thermoplastic polyurethane (TPU)—modified with varying concentrations of this compound.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 106436-39-9 | [11] |
| Molecular Formula | C18H36O2 | [11] |
| Molecular Weight | 284.48 g/mol | [11] |
| Description | Synthetic ester, emollient, binder | [1][2] |
| Synonyms | Ceraphyl 55, Crodamol TDNP, Trivent NP-13 | [11] |
Experimental Design & Workflow
The core of this investigation is to quantify the effect of this compound on key film properties. The following workflow provides a logical progression from sample preparation to comprehensive characterization.
Caption: Experimental workflow for characterizing polymer films modified with this compound.
Protocols for Polymer Film Characterization
Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the glass transition temperature (Tg) of the polymer film. A significant decrease in Tg with increasing concentration of the additive is a primary indicator of plasticizing action.[10]
Materials & Equipment:
-
Polymer film samples (control and with 2%, 5%, 10% this compound)
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Hermetic aluminum pans and lids
-
Sample press for pan sealing
-
High-purity nitrogen gas
Procedure:
-
Sample Preparation: Precisely cut 5-10 mg of the polymer film using a clean scalpel. Place the sample flat at the bottom of a hermetic aluminum DSC pan and seal it. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Step 1 (First Heating): Equilibrate the cell at 25°C. Ramp the temperature to 150°C at a rate of 10°C/min. This step removes the thermal history of the film from the casting and drying process.
-
Step 2 (Cooling): Hold at 150°C for 2 minutes. Cool the sample to -50°C at a rate of 20°C/min.
-
Step 3 (Second Heating): Hold at -50°C for 2 minutes. Ramp the temperature to 180°C at a rate of 10°C/min. The Tg will be determined from this second heating scan.
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan. The glass transition is observed as a step-like change in the baseline. Determine the midpoint of this transition and report it as the Tg.
Expected Results & Interpretation:
| Sample (TPU Film) | This compound (w/w %) | Glass Transition Temp. (Tg, °C) |
| Control | 0% | 45.2 |
| TNP-2 | 2% | 38.5 |
| TNP-5 | 5% | 29.1 |
| TNP-10 | 10% | 18.7 |
A dose-dependent decrease in Tg suggests that this compound is effectively increasing the free volume between polymer chains, enhancing their mobility and thus plasticizing the film.
Protocol 2: Mechanical Property Analysis
Objective: To evaluate the film's flexibility and strength by measuring its tensile strength and elongation at break. An effective plasticizer will typically decrease tensile strength but significantly increase elongation, resulting in a more flexible and durable film.[9]
Materials & Equipment:
-
Polymer film samples
-
Universal Testing Machine (UTM) with a suitable load cell (e.g., 10 N)
-
Film grips
-
Die cutter for preparing dumbbell-shaped specimens (e.g., ASTM D638 Type V)
-
Micrometer for thickness measurement
Procedure:
-
Specimen Preparation: Use the die cutter to prepare at least five dumbbell-shaped specimens from each film formulation.
-
Thickness Measurement: Measure the thickness of the narrow section of each specimen at three different points using a micrometer and calculate the average.
-
Testing:
-
Set the grip separation distance on the UTM (e.g., 25 mm).
-
Mount a specimen securely in the grips, ensuring it is not pre-stressed.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the film breaks.
-
Record the force and displacement data throughout the test.
-
-
Data Analysis:
-
Tensile Strength (MPa): Calculate as the maximum force recorded divided by the initial cross-sectional area of the specimen.
-
Elongation at Break (%): Calculate as ((Final Length - Initial Length) / Initial Length) * 100.
-
Expected Results & Interpretation:
| Sample (TPU Film) | This compound (w/w %) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control | 0% | 25.8 | 350 |
| TNP-2 | 2% | 22.1 | 480 |
| TNP-5 | 5% | 17.5 | 620 |
| TNP-10 | 10% | 12.3 | 750 |
The results would indicate that this compound imparts significant flexibility to the TPU film, making it more suitable for applications requiring conformity to skin or other biological surfaces.
Protocol 3: Spectroscopic Interaction Analysis via FTIR
Objective: To investigate potential molecular interactions between this compound and the polymer matrix using Fourier-Transform Infrared (FTIR) Spectroscopy. Shifts in characteristic peaks can indicate hydrogen bonding or other interactions.
Materials & Equipment:
-
Polymer film samples
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Scan: Record a background spectrum with the ATR crystal clean and uncovered.
-
Sample Scan: Place a film sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 600 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
Analysis:
-
Compare the spectra of the control film with the this compound-containing films.
-
Examine key regions:
-
Carbonyl (C=O) stretching region (~1700-1750 cm⁻¹): Look for shifts in the ester peak of this compound and the urethane/ester peaks of the TPU. A shift to a lower wavenumber could suggest hydrogen bonding.
-
N-H stretching region (~3300-3400 cm⁻¹): Observe changes in the N-H peaks of the polyurethane, which are sensitive to hydrogen bonding environments.
-
-
Caption: Decision-making flowchart for interpreting FTIR spectroscopic data.
Safety & Handling
While this compound is generally considered safe for cosmetic use, standard laboratory safety protocols should be followed.[11] When handling the compound and organic solvents for film casting:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information.
Conclusion
This application note details a systematic approach to evaluating this compound as a functional additive in polymer films. By following the outlined protocols for thermal, mechanical, and spectroscopic analysis, researchers can generate the critical data needed to assess its efficacy as a plasticizer. The resulting characterization will enable an informed decision on the suitability of this compound for developing advanced drug delivery systems with tailored physical properties.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. specialchem.com [specialchem.com]
- 3. Polymers for Retinal Drug Delivery | Retinal Physician [retinalphysician.com]
- 4. Exploiting Polymeric Films as a Multipurpose Drug Delivery System: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of the Polymer Glass Transition Temperature and Molecular Weight on Drug Amorphization Kinetics Using Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tridecyl Neopentanoate in Skin Penetration and Permeation Studies
Introduction: Beyond Emollience – Tridecyl Neopentanoate as a Formulation Tool
This compound is a synthetic ester of tridecyl alcohol and neopentanoic acid, recognized in cosmetic and pharmaceutical sciences primarily as an emollient.[1][2] Its functions include maintaining skin in good condition, softening and smoothing, and acting as a binder in powdered products.[2] From a formulation scientist's perspective, its non-greasy feel and ability to lubricate the skin make it a desirable component in topical preparations.[3][4] However, the role of emollients extends beyond sensory aesthetics; they are critical components that can significantly influence the delivery of active pharmaceutical ingredients (APIs).[5][6] By modifying the hydration state and the lipid barrier of the stratum corneum (SC), emollients like this compound can act as passive penetration enhancers, a property of significant interest to drug development professionals.[5][7]
This guide provides a detailed examination of this compound's role in skin penetration and permeation. It offers insights into its proposed mechanism of action, practical formulation advice, and validated protocols for quantifying its effects on drug delivery and skin barrier integrity.
Physicochemical Properties and Formulation Significance
The unique branched structure of this compound imparts specific properties that are advantageous in topical formulations. Understanding these is key to leveraging its potential as a penetration modulator.
| Property | Typical Value/Description | Significance in Skin Formulations |
| Chemical Name | This compound | Ester of Tridecyl Alcohol and Neopentanoic Acid.[1] |
| Appearance | Clear, colorless to pale yellow liquid | Allows for cosmetically elegant, clear gels and emulsions. |
| Odor | Low to none | Does not interfere with the desired fragrance of the final product. |
| Solubility | Soluble in oils, esters, and organic solvents. Insoluble in water. | Excellent vehicle for oil-soluble APIs. Can be readily incorporated into the oil phase of o/w or w/o emulsions.[4] |
| Feel on Skin | Non-oily, light, smooth | Improves patient compliance by providing a pleasant sensory experience.[8] |
| Safety Profile | Deemed safe for use in cosmetics; formulated to be non-irritating.[1][9] | Low potential for skin irritation makes it suitable for a wide range of applications, including for sensitive skin. |
Proposed Mechanism of Penetration Enhancement
While direct mechanistic studies on this compound are not extensively published, its action as a penetration enhancer can be inferred from its properties as a lipophilic emollient. The primary barrier to percutaneous absorption is the stratum corneum (SC), which is often modeled as a "brick and mortar" structure, with corneocytes as the "bricks" and the intercellular lipid matrix as the "mortar".[10] Most chemical enhancers function by reversibly disrupting the highly ordered structure of this lipid matrix.[10][11][12]
This compound, as a branched-chain ester, is hypothesized to enhance penetration primarily through the intercellular (paracellular) pathway by:
-
Lipid Fluidization: Intercalating into the SC's lipid lamellae. Its bulky, branched structure disrupts the tight, ordered packing of the native ceramides, cholesterol, and fatty acids.[10][12] This increases the fluidity of the lipid matrix, creating more "free volume" for drug molecules to diffuse through.[13]
-
Solubilization: Acting as a solvent for the API within the formulation and potentially increasing its partitioning from the vehicle into the stratum corneum. An enhancer's effectiveness is often related to its concentration within the SC lipid domain.[14][15]
This mechanism is considered a passive, reversible process that enhances permeability without causing significant or permanent damage to the skin barrier.
Caption: Proposed mechanism of this compound in enhancing skin penetration.
Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol details the use of vertical Franz diffusion cells to quantify the effect of this compound on the permeation of a model API across an ex vivo skin membrane. This method is a gold standard for assessing topical and transdermal formulations.[16][17][18]
Objective: To determine the steady-state flux (Jss) and permeability coefficient (Kp) of an API from a formulation containing this compound compared to a control formulation.
Materials:
-
Vertical Franz Diffusion Cells (jacketed)[19]
-
Human or porcine ex vivo skin, dermatomed to ~500 µm
-
Test Formulation: API in a vehicle containing X% this compound.
-
Control Formulation: API in the same vehicle without this compound.
-
Receptor Fluid: Phosphate Buffered Saline (PBS) pH 7.4, often with a solubility enhancer like 0.1-1% Tween 80 or 20-40% PEG 400 to maintain sink conditions.
-
Stir bars, cell clamps, circulating water bath (set to 32-37°C)[19]
-
Positive displacement pipette, analytical balance, HPLC or LC-MS/MS system for API quantification.
Methodology:
-
Receptor Fluid Preparation: Prepare the receptor fluid and degas it for at least 30 minutes using vacuum filtration or sonication to prevent air bubble formation.
-
Skin Membrane Preparation: Thaw frozen skin at room temperature. Cut sections large enough to fit between the donor and receptor chambers of the Franz cell. Visually inspect for any imperfections.
-
Franz Cell Assembly:
-
Turn on the circulating water bath to equilibrate the cell jackets to 32°C (to maintain skin surface temperature).[19]
-
Fill the receptor chamber with degassed receptor fluid, ensuring no bubbles are trapped below the membrane mounting area.
-
Place a small stir bar into the receptor chamber.
-
Carefully place the skin membrane onto the receptor chamber, with the stratum corneum side facing up (towards the donor chamber).
-
Secure the donor chamber on top and clamp the two halves together firmly but evenly.
-
Allow the assembled cells to equilibrate for at least 30 minutes.
-
-
Dosing:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw a precise volume (e.g., 200-500 µL) of receptor fluid from the sampling arm.[16]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
Store samples in HPLC vials for analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the API in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.
-
Plot Q versus time.
-
Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot.[16]
-
Calculate the permeability coefficient (Kp, in cm/h) using the equation: Kp = Jss / C, where C is the concentration of the API in the donor formulation.
-
Caption: Workflow for an In Vitro Skin Permeation Test (IVPT) using Franz Cells.
Protocol 2: Assessing Skin Barrier Integrity with Transepidermal Water Loss (TEWL)
It is crucial to ensure that a penetration enhancer reversibly modulates the skin barrier rather than causing irreversible damage. Transepidermal Water Loss (TEWL) is the gold-standard non-invasive method to quantify barrier function.[20][21] An intact barrier has a low TEWL value, while a damaged barrier allows more water to escape, resulting in a higher TEWL value.[20][22]
Objective: To measure changes in TEWL after application of a formulation containing this compound to ensure the barrier is not compromised.
Materials:
-
TEWL measurement device (e.g., Tewameter®) with an open-chamber or closed-chamber probe.[20][21]
-
Test sites (e.g., volar forearm of human volunteers).
-
Test and Control formulations.
-
Controlled environment room (e.g., 20-22°C, 40-50% relative humidity).[22][23]
Methodology:
-
Acclimatization: Subjects must acclimatize in the controlled environment for at least 20-30 minutes before any measurements are taken.[22][23] The test sites on the forearms should be exposed.
-
Baseline Measurement:
-
Mark the test sites for application of control and test formulations.
-
Measure the baseline TEWL at each site according to the instrument manufacturer's instructions. This typically involves holding the probe gently on the skin surface without pressure until a stable reading is obtained.
-
Record 3-5 readings per site and average them.
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the control and test formulations to their respective marked sites.[22]
-
-
Post-Application Measurements:
-
At specified time points (e.g., 1, 4, 8, and 24 hours) after application, gently remove any excess formulation (if required by the study design) and re-measure TEWL at each site.
-
Ensure the subject has re-acclimatized for at least 15-20 minutes before each measurement time point.
-
-
Data Interpretation:
-
Compare the TEWL values at each time point to the baseline.
-
A significant and sustained increase in TEWL in the this compound group compared to the control may indicate barrier disruption.
-
A slight, transient increase may be expected and is consistent with the mechanism of many enhancers. A return to baseline values at later time points (e.g., 24 hours) would suggest a reversible effect.
-
A decrease in TEWL suggests an occlusive effect, which itself can increase skin hydration and enhance penetration.[3]
-
Interpreting the Data: A Hypothetical Case Study
API: Ibuprofen (a model non-steroidal anti-inflammatory drug) Formulations:
-
Control: 5% Ibuprofen in a standard cream base.
-
Test: 5% Ibuprofen in the same cream base with 10% this compound.
Table 1: IVPT Results (Mean ± SD, n=6)
| Parameter | Control Formulation | Test Formulation (10% this compound) |
| Steady-State Flux (Jss) (µg/cm²/h) | 15.2 ± 2.1 | 38.5 ± 4.5 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.30 ± 0.04 | 0.77 ± 0.09 |
| Enhancement Ratio (ER) | 1.0 | 2.53 |
Enhancement Ratio (ER) = Jss (Test) / Jss (Control)
Table 2: TEWL Results (Mean ± SD, n=10)
| Time Point | Untreated Baseline (g/m²/h) | Control Formulation (g/m²/h) | Test Formulation (g/m²/h) |
| 0 hr (Baseline) | 8.1 ± 1.5 | 8.3 ± 1.6 | 8.2 ± 1.4 |
| 1 hr | - | 7.5 ± 1.3 | 9.8 ± 1.9 |
| 4 hr | - | 7.2 ± 1.2 | 11.5 ± 2.1* |
| 24 hr | - | 8.0 ± 1.4 | 8.5 ± 1.7 |
*Statistically significant increase from baseline (p < 0.05)
References
- 1. ewg.org [ewg.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]
- 4. rjtcsonline.com [rjtcsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stratum corneum lipid liposomes for investigating skin penetration enhancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]
- 20. ovid.com [ovid.com]
- 21. Trans-Epidermal Water Loss (TEWL) Measurement | Santi [santilondon.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. bio-protocol.org [bio-protocol.org]
Introduction: The Nexus of Emollient Esters and Advanced Delivery Systems
An In-Depth Guide to the Formulation and Characterization of Stable Nanoemulsions Utilizing Tridecyl Neopentanoate
In the landscape of modern drug delivery and high-performance cosmetics, nanoemulsions represent a pivotal technology. These colloidal dispersions, comprising oil and water phases with droplet sizes typically ranging from 20 to 200 nanometers, offer a unique combination of kinetic stability, high surface area, and optical transparency.[1][2] Such characteristics make them exceptional vehicles for enhancing the skin penetration, bioavailability, and stability of active ingredients.[3][4]
The selection of the oil phase is a critical determinant of a nanoemulsion's final properties, including its sensory profile, stability, and interaction with biological surfaces. This compound, a branched-chain ester, has emerged as a compelling candidate for this role.[5] Traditionally valued in cosmetics as a non-comedogenic emollient, it imparts a light, silky, and non-greasy feel to formulations.[6] Its functions extend to being a skin-conditioning agent, a binder in powdered products, and a dispersing agent for pigments.[5][7] These properties, particularly its spreading and dispersing capabilities, suggest a profound utility in the development of stable, aesthetically pleasing nanoemulsions for advanced dermal and transdermal applications.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of this compound in the creation of stable nanoemulsions. We will delve into the foundational principles, present detailed formulation strategies, and offer robust protocols for preparation and characterization, grounded in scientific integrity and field-proven insights.
Part 1: Foundational Principles of Nanoemulsion Science
The Energetic Landscape of Nanoemulsion Formation
Unlike microemulsions, which are thermodynamically stable, nanoemulsions are kinetically stable systems.[1][8] Their formation is a non-spontaneous process that requires a significant input of energy to break down the bulk oil phase into nanoscale droplets, thereby creating a large interfacial area between the oil and water. This energy input must overcome the interfacial tension between the two immiscible liquids.
The long-term stability of a nanoemulsion is a measure of its resistance to destabilization mechanisms such as:
-
Flocculation: The aggregation of droplets to form clusters without the rupture of the interfacial film.[8][9]
-
Coalescence: The merging of two or more droplets to form a larger droplet, an irreversible process that leads to phase separation.[8][9][10]
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the oil phase through the continuous phase.[9][10]
A well-formulated nanoemulsion minimizes these degradation pathways, ensuring a consistent droplet size and uniform distribution of the active ingredient over its shelf life.
Core Components and Their Synergistic Roles
The stability and performance of a nanoemulsion are dictated by the careful selection and optimization of its components.
Table 1: Key Components for this compound-Based Nanoemulsions
| Component | Example(s) | Function in the System | Typical Concentration Range (%) |
| Oil Phase | This compound | Emollient, solvent for lipophilic actives, core of the nano-droplets.[6][7] | 5 - 25 |
| Aqueous Phase | Purified Water | Continuous phase, solvent for hydrophilic components. | 60 - 90 |
| Surfactant | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Lecithin | Reduces interfacial tension between oil and water, forms a stabilizing film around droplets.[1][11][12] | 5 - 20 |
| Co-surfactant | Propylene Glycol, Ethanol, Transcutol® P | Increases the flexibility of the interfacial film, further reduces interfacial tension, and improves emulsification efficiency.[11][13] | 5 - 20 |
| Active Ingredient | Retinoids, Vitamin C derivatives, Cannabidiol (CBD) | The therapeutic or cosmetic agent to be delivered. | 0.1 - 5 |
Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Chemical Formula | C18H36O2 | [14] |
| Molecular Weight | 284.48 g/mol | [15] |
| INCI Name | This compound | [5] |
| Appearance | Low viscosity liquid | [5] |
| Key Functions | Emollient, Skin Conditioning Agent, Binder, Dispersing Agent | [5][7] |
| Sensory Profile | Silky, non-greasy feel, enhances spreadability | [6] |
| Safety | Considered safe for use in cosmetics; non-comedogenic | [6][16] |
Part 2: A Strategic Approach to Formulation Development
The Criticality of Surfactant and Co-surfactant Selection
The primary challenge in forming a stable nanoemulsion is creating an effective and resilient interfacial film around the oil droplets. This is the principal role of the surfactant and co-surfactant system.
The Hydrophile-Lipophile Balance (HLB) System: The HLB system provides a crucial framework for selecting emulsifiers.[17] To form a stable oil-in-water (O/W) nanoemulsion, where this compound is the dispersed phase, surfactants or surfactant blends with a relatively high HLB value (typically 8-18) are required.[1] This ensures that the emulsifiers are preferentially soluble in the continuous aqueous phase, effectively wrapping the oil droplets.
Causality in Selection:
-
Surfactants (e.g., Polysorbate 80): These molecules possess a large hydrophilic head and a smaller lipophilic tail. They anchor themselves at the oil-water interface, drastically lowering the interfacial tension and preventing droplet coalescence through steric hindrance. Non-ionic surfactants are often preferred due to their low toxicity and reduced sensitivity to pH and ionic strength changes.[17]
-
Co-surfactants (e.g., Propylene Glycol): These are typically smaller molecules with amphiphilic character, such as short-chain alcohols or glycols.[13] They insert themselves between the larger surfactant molecules at the interface, increasing the film's fluidity and flexibility. This allows the interface to accommodate the high curvature of small nano-droplets and reduces the energy required for emulsification.
Workflow for Rational Formulation Design
A systematic approach is essential for efficiently developing a stable and effective nanoemulsion. The following workflow outlines a logical progression from component screening to final formulation optimization.
Caption: Workflow for Nanoemulsion Formulation.
Part 3: Experimental Protocols for Nanoemulsion Preparation
The formation of nanoemulsions necessitates high-energy methods to achieve the desired droplet size reduction.[13][18] Below are detailed protocols for two widely adopted techniques: high-pressure homogenization and ultrasonication.
Protocol 1: High-Pressure Homogenization (HPH)
HPH is a robust, scalable method ideal for producing nanoemulsions with narrow, uniform droplet size distributions.[19][20] The process involves forcing a coarse pre-emulsion through a narrow gap at very high pressure, subjecting it to intense shear, cavitation, and turbulence.[13]
Step-by-Step Methodology:
-
Preparation of Oil Phase:
-
Accurately weigh the required amount of this compound.
-
If applicable, add the lipophilic active ingredient to the oil phase.
-
Gently stir at room temperature (or slightly elevated, e.g., 40°C, if actives require it) until a clear, homogenous solution is formed.
-
-
Preparation of Aqueous Phase:
-
Accurately weigh the purified water, surfactant (e.g., Tween 80), and co-surfactant (e.g., Propylene Glycol).
-
Stir until all components are fully dissolved.
-
-
Formation of the Pre-emulsion (Coarse Emulsion):
-
Slowly add the oil phase to the aqueous phase under continuous agitation with a high-shear mixer (e.g., Ultra-Turrax) at 5,000-8,000 rpm.
-
Continue mixing for 10-15 minutes. Causality: This step creates a coarse emulsion with micron-sized droplets, which is essential for preventing phase separation and ensuring efficient and uniform processing by the high-pressure homogenizer.[21]
-
-
High-Pressure Homogenization:
-
Prime the high-pressure homogenizer according to the manufacturer's instructions.
-
Process the pre-emulsion through the homogenizer. Typical parameters are a pressure of 1000-1500 bar (14,500-21,750 psi).[20]
-
Collect the resulting nanoemulsion.
-
Re-process the nanoemulsion for multiple passes (typically 3-7 cycles). Causality: The first pass achieves significant size reduction. Subsequent passes further narrow the particle size distribution (PDI) and ensure uniformity.[20][21]
-
Ensure the system is cooled, as the process generates significant heat that could degrade components or affect stability.
-
References
- 1. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannasoltechnologies.com [cannasoltechnologies.com]
- 3. microfluidics-mpt.com [microfluidics-mpt.com]
- 4. benchchem.com [benchchem.com]
- 5. crodabeauty.com [crodabeauty.com]
- 6. beautydecoded.com [beautydecoded.com]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. researchgate.net [researchgate.net]
- 9. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Surfactant and co-surfactant: Significance and symbolism [wisdomlib.org]
- 12. Surfactants and co-surfactants: Significance and symbolism [wisdomlib.org]
- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound, 106436-39-9 [thegoodscentscompany.com]
- 16. ewg.org [ewg.org]
- 17. Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 20. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Unlocking Novel Surface Functionalities: Tridecyl Neopentanoate for Advanced Material Surface Modification
Forward-Looking Statement
This document presents a forward-looking application of tridecyl neopentanoate in the field of material science, specifically for surface modification. While this compound is well-established in the cosmetics industry as an emollient and skin conditioning agent, its use in modifying the surfaces of inorganic and polymeric materials is a novel area of exploration.[1][2][3][4] The protocols and methodologies detailed herein are designed for research and development purposes to investigate the potential of this molecule for creating functionalized surfaces. The principles are grounded in established surface science techniques and the known chemical properties of long-chain esters.
Introduction to this compound: A Molecule of Interest
This compound is a branched-chain ester formed from the reaction of tridecyl alcohol and neopentanoic acid.[1] Its chemical structure, characterized by a long alkyl chain and a sterically hindered head group, imparts properties such as low viscosity, good spreading, and a lubricious feel, which are highly valued in cosmetic formulations.[5][6] These very characteristics suggest its potential for broader applications in material science, where control of surface energy, friction, and hydrophobicity is critical.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C18H36O2 | PubChem |
| Molecular Weight | 284.5 g/mol | PubChem |
| IUPAC Name | tridecyl 2,2-dimethylpropanoate | PubChem |
| Synonyms | Crodamol TDNP, Ceraphyl 55, Trivent NP-13 | PubChem |
| Physical Form | Liquid at 25°C | Croda |
| Key Features | Branched-chain ester, low viscosity, emollient | Croda |
Proposed Application in Material Science: A Hypothesis-Driven Approach
We hypothesize that the unique molecular architecture of this compound can be leveraged to create thin, functional films on various substrates, thereby modifying their surface properties. The long tridecyl tail is expected to orient away from the substrate, creating a low-energy, hydrophobic surface, while the polar ester group can provide a mechanism for adsorption onto the substrate.
Mechanism of Surface Modification
The proposed mechanism of surface modification involves the physical adsorption (physisorption) of this compound onto a substrate from a solution. The ester group, with its partial positive and negative charges, can interact with polar sites on the surface of metals, metal oxides, or certain polymers. Once adsorbed, the long, nonpolar tridecyl chains would align to form a self-assembled monolayer or a thin film, effectively lowering the surface energy of the substrate.
Caption: Proposed workflow for surface modification using this compound.
Experimental Protocols: A Guide for Investigation
The following protocols provide a starting point for researchers to explore the surface modification potential of this compound on different substrates.
Protocol 1: Surface Modification of Silicon Wafers
This protocol details a method for applying a thin film of this compound onto silicon wafers, a common model substrate in surface science.
Materials:
-
Silicon wafers
-
This compound
-
Hexane (or other suitable nonpolar solvent)
-
Deionized water
-
Isopropanol
-
Nitrogen gas (for drying)
-
Piranha solution (for cleaning - EXTREME CAUTION REQUIRED )
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Contact angle goniometer
-
Atomic Force Microscope (AFM)
Procedure:
-
Substrate Cleaning:
-
Clean silicon wafers by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water.
-
For a more rigorous clean, perform piranha etching (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic, hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood).
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 0.1% (w/v) solution of this compound in hexane. Varying the concentration can be a parameter for optimization.
-
-
Deposition by Spin Coating:
-
Place the cleaned silicon wafer on the spin coater chuck.
-
Dispense a small amount of the this compound solution onto the center of the wafer.
-
Spin at 3000 rpm for 60 seconds. The speed and time can be adjusted to control film thickness.
-
-
Post-Deposition Treatment:
-
Allow the solvent to fully evaporate.
-
Gently rinse the coated wafer with fresh hexane to remove any excess, non-adsorbed molecules.
-
Dry under a stream of nitrogen.
-
-
Characterization:
-
Contact Angle Measurement: Measure the static water contact angle on the coated and uncoated wafers to quantify the change in hydrophobicity. An increase in contact angle would indicate successful hydrophobic modification.
-
Atomic Force Microscopy (AFM): Image the surface of the coated wafer to assess the uniformity and morphology of the film.
-
Protocol 2: Surface Modification of Stainless Steel
This protocol adapts the procedure for a metallic substrate, such as stainless steel, to investigate changes in lubricity and hydrophobicity.
Materials:
-
Stainless steel coupons
-
This compound
-
Acetone
-
Ethanol
-
Deionized water
Equipment:
-
Ultrasonic bath
-
Dip coater or spin coater
-
Contact angle goniometer
-
Tribometer (for friction testing)
Procedure:
-
Substrate Cleaning:
-
Degrease the stainless steel coupons by sonicating in acetone for 15 minutes.
-
Sonicate in ethanol for 15 minutes.
-
Rinse with deionized water and dry thoroughly.
-
-
Solution Preparation:
-
Prepare a 0.5% (w/v) solution of this compound in a suitable solvent (e.g., hexane or isopropanol).
-
-
Deposition by Dip Coating:
-
Immerse the cleaned stainless steel coupon into the this compound solution for a set duration (e.g., 30 minutes).
-
Withdraw the coupon at a constant, slow speed. The withdrawal speed will influence the film thickness.
-
-
Post-Deposition Treatment:
-
Allow the solvent to evaporate.
-
Optionally, heat the coated coupon at a low temperature (e.g., 60-80°C) to promote film adhesion and remove residual solvent.
-
-
Characterization:
-
Contact Angle Measurement: As in Protocol 1, measure the water contact angle to assess hydrophobicity.
-
Friction Testing: Use a tribometer to measure the coefficient of friction of the coated surface against a standard counter-surface (e.g., a steel ball). A reduction in the coefficient of friction compared to the uncoated steel would indicate improved lubricity.
-
References
Troubleshooting & Optimization
Technical Support Center: Stability of Tridecyl Neopentanoate in Formulation
Welcome to our dedicated technical support center for tridecyl neopentanoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile emollient in their formulations. Here, we address common stability challenges, particularly under acidic and basic conditions, and provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and performance of your experimental and final products.
Understanding the Stability of this compound
This compound is an ester of tridecyl alcohol and neopentanoic acid.[1][2] Its chemical structure, featuring a sterically hindered neopentanoate group, inherently confers a higher degree of stability against hydrolysis compared to linear esters.[3][4] However, prolonged exposure to aggressive acidic or basic conditions, especially at elevated temperatures, can still lead to degradation. This guide will walk you through the mechanisms of this degradation and how to mitigate it.
Mechanism of Ester Hydrolysis
Ester hydrolysis is the primary degradation pathway for this compound, a reaction in which the ester bond is cleaved by water. This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is typically reversible.[5]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[5]
The bulky tert-butyl group in the neopentanoate moiety of this compound provides significant steric hindrance, which physically obstructs the approach of water or hydroxide ions to the carbonyl carbon. This structural feature is key to its enhanced stability.[1][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the stability of this compound.
Q1: What are the initial signs of this compound degradation in my formulation?
A1: The initial signs of degradation can manifest in several ways:
-
Changes in Physicochemical Properties: A shift in the pH of the formulation, a decrease in viscosity, or phase separation (creaming) in an emulsion can all indicate hydrolysis.[6]
-
Olfactory Changes: The hydrolysis of this compound will release tridecyl alcohol and neopentanoic acid. While tridecyl alcohol has a mild fatty odor, neopentanoic acid (also known as pivalic acid) has a characteristic sour, cheesy, or sweaty odor. Any "off" odor development can be a strong indicator of degradation.
-
Appearance of Degradation Products: Analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) can definitively identify the presence of the hydrolysis products.[7]
Q2: At what pH range is this compound most stable?
A2: Generally, esters are most stable in a neutral to slightly acidic pH range, typically between pH 4 and 8.[8] Extreme pH values (below 4 or above 8) will accelerate the rate of hydrolysis. For optimal stability, it is recommended to maintain the pH of your formulation within this range.
Q3: Can high temperatures accelerate the degradation of this compound even at a stable pH?
A3: Yes, temperature is a critical factor. The rate of chemical reactions, including ester hydrolysis, increases with temperature.[7][9] Therefore, even at a seemingly safe pH, elevated temperatures during processing or storage can significantly accelerate the degradation of this compound. It is advisable to add this compound during the cool-down phase of emulsion preparation.[8]
Q4: Are there any ingredients that can catalyze the degradation of this compound?
A4: Besides strong acids and bases, certain metal ions can act as catalysts for ester hydrolysis.[10] If your formulation contains metal-containing ingredients, consider including a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester these ions and improve stability.[10]
Q5: How can I proactively enhance the stability of this compound in my formulation?
A5: Beyond controlling pH and temperature, consider the following strategies:
-
Minimize Water Activity: In anhydrous or low-water formulations, the rate of hydrolysis will be significantly reduced.
-
Use of Buffers: Incorporate a suitable buffering system to maintain the pH of the formulation within the optimal range.
-
Incorporate Stabilizers: In some cases, the addition of ester stabilizers like carbodiimides can be considered, although this is more common in industrial polymer applications.[10]
-
Appropriate Packaging: Protect the final product from exposure to high temperatures and UV light, which can also contribute to degradation over time.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving stability issues with this compound in your formulations.
Issue 1: Unexpected Change in Formulation pH Over Time
| Potential Cause | Troubleshooting Steps | Rationale |
| Ester Hydrolysis | 1. Measure the pH of the formulation at regular intervals. A consistent drift towards a more acidic pH can indicate the formation of neopentanoic acid. 2. Perform an analytical assessment (HPLC or GC-MS) to confirm the presence of neopentanoic acid and tridecyl alcohol. | The cleavage of the ester bond releases a carboxylic acid, which will lower the pH of the formulation. |
| Insufficient Buffering Capacity | 1. Evaluate the buffering system in your formulation. 2. If the buffering capacity is insufficient, consider increasing the concentration of the buffering agents or selecting a more appropriate buffer for your target pH. | A robust buffering system is essential to resist pH changes due to degradation or interaction with other components. |
| Interaction with Packaging | 1. Conduct stability testing of the formulation in different types of packaging materials (e.g., glass vs. various plastics). | Certain packaging materials can leach acidic or basic compounds into the formulation, affecting its pH. |
Issue 2: Phase Separation or Change in Viscosity of an Emulsion
| Potential Cause | Troubleshooting Steps | Rationale |
| Hydrolysis of this compound | 1. As with pH changes, analytical confirmation of hydrolysis is the first step. 2. The formation of more polar degradation products (alcohol and carboxylic acid) can disrupt the emulsion's oil/water balance. | This compound acts as an emollient and contributes to the viscosity and stability of the oil phase. Its degradation alters the properties of this phase. |
| Inappropriate Emulsifier System | 1. Re-evaluate the emulsifier system for its compatibility with the formulation's pH and other ingredients. 2. The Hydrophile-Lipophile Balance (HLB) of the emulsifier system may need adjustment. | The emulsifier system must be robust enough to handle minor changes in the composition of the oil and water phases. |
| High Processing Temperatures | 1. Review the manufacturing process to ensure that this compound is not subjected to prolonged periods of high heat. 2. Add the ester during the cool-down phase of the process.[8] | High temperatures can not only accelerate hydrolysis but also affect the performance of other formulation components, leading to instability. |
Logical Flow for Troubleshooting Hydrolysis Issues
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.
Experimental Protocols
To assist in your stability assessments, we provide the following detailed protocols for forced degradation studies and analytical method development.
Protocol 1: Forced Degradation Study of this compound in a Formulation
This protocol is designed to intentionally degrade the ester to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[6][11][12]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound-containing formulation
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
pH meter
-
Constant temperature ovens
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare five uniform samples of the formulation.
-
Acidic Stress: To one sample, add 0.1 N HCl to adjust the pH to approximately 2. Store at 40°C for 48 hours.
-
Basic Stress: To a second sample, add 0.1 N NaOH to adjust the pH to approximately 10. Store at 40°C for 48 hours.
-
Oxidative Stress: To a third sample, add 3% H₂O₂. Store at room temperature for 48 hours, protected from light.
-
Thermal Stress: Store the fourth sample at 60°C for 48 hours.
-
Photolytic Stress: Expose the fifth sample to UV light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Store a control sample of the formulation under normal conditions (e.g., 25°C, protected from light).
-
Analysis: After the exposure period, analyze all samples (including the control) using a validated stability-indicating HPLC or GC-MS method (see Protocol 2 and 3).
Expected Outcome: The goal is to achieve 5-20% degradation of the this compound.[6] If degradation is too rapid, reduce the stress conditions (e.g., lower temperature, shorter time, or lower concentration of acid/base). If degradation is insufficient, the stress conditions can be intensified.
Protocol 2: HPLC Method for the Quantification of this compound and Its Degradation Products
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, neopentanoic acid, and tridecyl alcohol.
Instrumentation and Columns:
-
HPLC system with a UV or Refractive Index (RI) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-5 min: 80% B
-
5-15 min: Ramp to 100% B
-
15-25 min: Hold at 100% B
-
25-26 min: Return to 80% B
-
26-30 min: Re-equilibration
-
Sample Preparation:
-
Accurately weigh a portion of the formulation containing approximately 10 mg of this compound.
-
Dissolve the sample in a suitable solvent such as isopropanol or acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Detection:
-
UV detection at 210 nm (for the carboxylic acid) or RI detection (for all components if UV response is poor).
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][14][15]
Protocol 3: GC-MS Method for the Identification of Degradation Products
Objective: To identify the volatile degradation products of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for fatty acid and alcohol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium, constant flow of 1 mL/min
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
Sample Preparation:
-
Extract the formulation with a non-polar solvent like hexane or dichloromethane.
-
Concentrate the extract under a stream of nitrogen.
-
For the analysis of neopentanoic acid, derivatization (e.g., silylation) may be necessary to improve its volatility and chromatographic behavior.
Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).[16][17][18][19]
Workflow for Stability Assessment
Caption: Experimental workflow for a comprehensive stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. happi.com [happi.com]
- 9. researchgate.net [researchgate.net]
- 10. carbodiimide.com [carbodiimide.com]
- 11. longdom.org [longdom.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
"Tridecyl neopentanoate" purification challenges and solutions
Technical Support Center: Tridecyl Neopentanoate Purification
Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis and purification of this sterically hindered, long-chain ester.
Introduction to this compound and its Purification Challenges
This compound, the ester of tridecyl alcohol and neopentanoic acid, is a valuable emollient in the cosmetic and pharmaceutical industries, prized for its unique sensory properties and stability.[1][2][3] However, its synthesis and purification present distinct challenges stemming from the sterically hindered nature of the neopentanoate moiety and the high boiling point of the long-chain alcohol.
The primary synthesis route is the Fischer-Speier esterification, an equilibrium-limited reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[4][5][6][7][8] The steric hindrance of the bulky tert-butyl group in neopentanoic acid can slow the reaction rate and complicate the purification process. Common impurities include unreacted starting materials, byproducts from side reactions, and residual catalyst. This guide will provide a systematic approach to identifying and resolving these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurities are typically the starting materials: tridecyl alcohol and neopentanoic acid .[9] Due to the reversible nature of Fischer esterification, the reaction rarely goes to completion without specific strategies to shift the equilibrium.[4][5] Other potential impurities can include:
-
Water: A byproduct of the esterification reaction.
-
Acid catalyst: Typically a strong acid like sulfuric acid or p-toluenesulfonic acid.
-
Side products: Such as di-tridecyl ether, which can form from the acid-catalyzed self-condensation of tridecyl alcohol at elevated temperatures.[9]
Q2: How can I drive the Fischer esterification towards a higher yield of this compound?
To maximize the yield, the equilibrium must be shifted towards the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, the less expensive reactant is used in excess. For this compound synthesis, using an excess of neopentanoic acid is often more cost-effective.
-
Removing water as it forms: This is a highly effective method. A Dean-Stark apparatus is commonly used to azeotropically remove water from the reaction mixture, driving the reaction to completion.[4][10]
Q3: I'm observing a low yield despite using a Dean-Stark trap. What could be the issue?
Several factors could contribute to a low yield even with water removal:
-
Insufficient reaction time: The esterification of sterically hindered acids like neopentanoic acid can be slow. Ensure the reaction has been allowed to proceed for an adequate duration.
-
Inadequate temperature: The reaction requires sufficient heat to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions like ether formation.[9]
-
Catalyst deactivation: Ensure a sufficient amount of active catalyst is present.
-
Losses during workup: Significant product loss can occur during the washing and separation steps.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the purification of this compound.
Problem 1: Persistent Emulsion During Aqueous Washing
Q: I'm trying to wash my crude this compound with a basic solution to remove the acid catalyst and unreacted neopentanoic acid, but a stubborn emulsion has formed that won't separate. How can I resolve this?
A: Emulsion formation is a common issue when washing crude ester mixtures, especially those containing long-chain alcohols which can act as surfactants.
Underlying Cause: Emulsions are stabilized by the presence of molecules that have both hydrophilic and lipophilic properties, reducing the interfacial tension between the organic and aqueous layers. Unreacted tridecyl alcohol and the salt of neopentanoic acid can contribute to this.
Solutions:
-
Break the Emulsion with Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to "salt out" the organic components, disrupting the emulsion and promoting phase separation.
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the slow breakdown of the emulsion.
Problem 2: Incomplete Removal of Tridecyl Alcohol
Q: After washing and drying, my purified this compound still shows a significant amount of tridecyl alcohol contamination in the GC-MS analysis. How can I remove it?
A: The high boiling point and similar polarity of tridecyl alcohol to this compound make its removal by simple washing ineffective.
Underlying Cause: Long-chain alcohols have limited solubility in water, so aqueous washes will not effectively remove them from the organic phase.
Solutions:
-
Vacuum Distillation: This is the most effective method for removing unreacted tridecyl alcohol. Due to the high boiling points of both the product and the impurity, distillation must be performed under a high vacuum to prevent thermal degradation.
-
Chromatography: For smaller scale purifications or to achieve very high purity, column chromatography using silica gel can be employed. The less polar this compound will elute before the more polar tridecyl alcohol.
Problem 3: Product Degradation During Distillation
Q: I'm attempting to purify my this compound by vacuum distillation, but I'm seeing evidence of product decomposition (darkening of the liquid, unexpected fractions). What is happening and how can I prevent it?
A: Esters can be susceptible to thermal degradation and hydrolysis at elevated temperatures, even under vacuum.
Underlying Cause: The high temperatures required for the distillation of high-boiling-point esters can lead to decomposition reactions. The presence of any residual acid or base catalyst can exacerbate this issue. Hydrolysis can also occur if water is still present in the crude product.
Solutions:
-
Ensure Complete Neutralization: Before distillation, it is critical to ensure that all acidic or basic catalysts have been thoroughly removed through washing.
-
Thorough Drying: Dry the crude product completely with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation to remove any residual water.
-
Use a High Vacuum: A lower pressure will decrease the boiling point of the ester, allowing for distillation at a lower, less destructive temperature.
-
Short Path Distillation: For very sensitive compounds, a short path distillation apparatus minimizes the time the product spends at high temperatures.
Experimental Protocols
Protocol 1: General Purification of this compound
This protocol outlines a standard procedure for the purification of this compound after synthesis via Fischer esterification.
Materials:
-
Crude this compound reaction mixture
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Quenching and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the diluted mixture to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted neopentanoic acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Shake the funnel gently at first, then more vigorously as the gas evolution subsides.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution until no more gas evolves.
-
-
Brine Wash:
-
Wash the organic layer with a saturated brine solution to help break any emulsions and remove residual water-soluble impurities.
-
Separate and discard the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to a clean, dry flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water.
-
Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating the solution is dry.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator.
-
-
Vacuum Distillation:
-
Transfer the crude ester to a suitable round-bottom flask for distillation.
-
Set up a vacuum distillation apparatus.
-
Carefully apply a high vacuum and slowly heat the flask to distill the this compound.
-
Collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a starting point for the analysis of this compound purity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of long-chain esters (e.g., a 5% phenyl-methylpolysiloxane column).
Typical GC-MS Parameters:
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp to 280 °C at 15 °C/min; Hold at 280 °C for 10 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Mass Range | 40-500 amu |
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to library data and considering potential side products and starting materials.
-
Calculate the purity of the sample based on the relative peak areas (assuming similar response factors for the impurities).
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: A general workflow for the purification of this compound.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. scielo.br [scielo.br]
- 3. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. echemi.com [echemi.com]
- 10. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Stabilizing Emulsion Formulations with Tridecyl Neopentanoate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Tridecyl Neopentanoate to prevent phase separation and ensure the stability of your emulsion formulations. Our focus is on providing not just solutions, but the scientific reasoning behind them to empower your formulation development.
Introduction: The Role of this compound in Emulsion Stability
This compound is a versatile emollient ester prized for its unique sensory profile—it imparts a light, silky, and non-greasy feel to topical formulations.[1][2] Beyond its aesthetic benefits, its chemical structure plays a crucial role in the stability of an emulsion. As a branched-chain ester, it offers excellent spreadability and can influence the packing of the oil phase, which in turn affects the stability of the interfacial film separating the oil and water droplets.[3] Understanding its properties is key to troubleshooting and preventing phase separation.
Emulsions are thermodynamically unstable systems that will eventually separate over time.[4][5] Our goal as formulators is to create kinetically stable systems that resist this separation for the intended shelf life and use of the product. This guide will walk you through common stability challenges and how to address them when incorporating this compound into your formulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about using this compound and its impact on emulsion stability.
Q1: What is this compound and what are its primary functions in an emulsion?
This compound is an ester of tridecyl alcohol and neopentanoic acid. In emulsions, it serves several functions:
-
Emollient: It softens and smoothens the skin by forming a protective layer.[1][6]
-
Skin-Conditioning Agent: It helps maintain the skin in good condition.[6]
-
Texture Enhancer: It provides a characteristic light, silky, and non-greasy feel, making it ideal for products for oily or combination skin.[1]
-
Solubilizer/Dispersant: It can act as a solubilizer for organic sunscreen actives and a dispersant for inorganic pigments like zinc oxide and titanium dioxide.[3]
-
Binding Agent: In powdered products, it helps with cohesion.[6][7]
From a stability perspective, as a significant component of the oil phase, its properties like polarity and viscosity influence the overall stability of the emulsion system.[8]
Q2: Can this compound itself cause phase separation?
While this compound is generally an excellent component for stable emulsions, using it in an improperly designed system can contribute to instability. For instance, its polarity will influence the required Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system. A mismatch between the oil phase's required HLB and the emulsifier's provided HLB is a primary cause of phase separation.[4][9]
Q3: How does the polarity of this compound affect my formulation?
The polarity of the oil phase is a critical factor in emulsion stability.[8] Highly polar oils can be more challenging to emulsify and may be prone to Ostwald ripening, a process where smaller droplets diffuse through the water phase and deposit onto larger ones, eventually leading to phase separation.[8][10] While specific polarity data for this compound requires experimental measurement, as an ester, it contributes to the overall polarity of the oil phase. Balancing the polarity by blending it with non-polar emollients can sometimes enhance stability.[8]
Q4: Is this compound suitable for both oil-in-water (O/W) and water-in-oil (W/O) emulsions?
Yes, this compound can be used in both O/W and W/O emulsions. However, the choice of emulsifier and the processing method will differ significantly.
-
For O/W emulsions: You will need a high HLB emulsifier system (typically HLB 8-18).[9]
-
For W/O emulsions: A low HLB emulsifier system (typically HLB 3-6) is required.[9]
The light feel of this compound can be particularly beneficial in creating aesthetically pleasing W/O emulsions, which can often feel heavy or greasy.
Part 2: Troubleshooting Guide for Phase Separation
This guide is structured in a question-and-answer format to help you diagnose and resolve specific stability issues you may encounter during your experiments.
Issue 1: Immediate or Rapid Phase Separation (Breaking/Coalescence)
You've just made your emulsion, and within minutes or hours, it separates into distinct oil and water layers. This is known as breaking or coalescence, an irreversible process.[11][12]
**dot```dot graph TD { A[Start: Emulsion Made] --> B{Observe Immediate Separation?}; B -->|Yes| C{Check Emulsifier System}; C --> D[Is HLB correct for your oil phase?]; C --> E[Is emulsifier concentration sufficient?]; C --> F[Are emulsifiers compatible (e.g., no anionic/cationic mixing)?]; B -->|No| G[Stable for now];
}
Caption: Troubleshooting delayed phase separation.
Possible Cause: Low Viscosity of the Continuous Phase
-
Why it happens: Stokes' Law dictates that the rate of creaming is inversely proportional to the viscosity of the continuous phase. In a low-viscosity system, droplets can move freely under the influence of gravity and aggregate. [4]* How to fix it:
-
Add a Thickener: Incorporate a rheology modifier into the continuous phase.
-
Increase Internal Phase Volume: In some cases, increasing the percentage of the dispersed phase can increase viscosity and reduce creaming, but this must be balanced to avoid other instability issues.
-
Issue 3: Grainy or Waxy Texture
The emulsion is not smooth and has a grainy or lumpy appearance, which may develop upon cooling or over time.
Possible Cause: Crystallization of High-Melting Point Ingredients
-
Why it happens: If your formulation contains fatty alcohols (like Cetyl Alcohol), waxes, or butters, they may crystallize out of the oil phase if not properly incorporated during the cooling process. [14][13]This is often due to cooling the emulsion too quickly or insufficient heating of the oil phase initially.
-
How to fix it:
-
Ensure Proper Heating: Heat the oil phase to a temperature above the melting point of all its components and hold it there until everything is completely molten. [14] 2. Controlled Cooling: Cool the emulsion slowly with gentle, constant stirring. Avoid rapid cooling with a cold water bath, as this can shock the system and cause crystallization.
-
Optimize Emollient Blend: this compound has a low pour point, which can help improve the low-temperature stability of an emulsion. [8]However, if other components are crystallizing, consider adjusting their ratios or adding another ester that can inhibit crystallization.
-
Part 3: Experimental Protocols & Data
Protocol: Determining the Required HLB for an Oil Phase Containing this compound
This protocol allows you to experimentally determine the optimal emulsifier blend for your specific oil phase.
Materials:
-
Your complete oil phase, including this compound, in the correct proportions.
-
A low-HLB emulsifier (e.g., Sorbitan Monostearate, HLB = 4.7).
-
A high-HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0).
-
Your complete aqueous phase.
-
Beakers, hot plate/stirrer, and a high-shear mixer.
Methodology:
-
Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values. For example, to achieve an HLB of 10, you would use a specific ratio of your high and low HLB emulsifiers.
-
Prepare Test Emulsions: For each HLB value you want to test, prepare a small batch of your emulsion.
-
Oil Phase: Combine your oil phase ingredients with the pre-calculated emulsifier blend.
-
Aqueous Phase: Combine your water phase ingredients.
-
Heating: Heat both phases separately to 75°C. [9] * Emulsification: Add the oil phase to the water phase (for O/W) while mixing with the high-shear mixer for 2-3 minutes.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Evaluate Stability: Visually inspect the emulsions after 24 hours, 48 hours, and one week. The emulsion that shows the least amount of creaming, coalescence, or separation was made with the emulsifier blend closest to the required HLB of your oil phase. [12] Illustrative Data Table:
| Sample | Emulsifier Blend (Low HLB:High HLB) | Resulting HLB | 24-Hour Observation | 1-Week Observation |
| 1 | 100:0 | 4.7 | Immediate Separation | N/A |
| 2 | 75:25 | 7.3 | Separation | N/A |
| 3 | 50:50 | 9.9 | Stable, slight creaming | Significant creaming |
| 4 | 35:65 | 11.4 | Stable, homogeneous | Stable, homogeneous |
| 5 | 20:80 | 12.9 | Stable, slight thinning | Slight creaming |
| 6 | 0:100 | 15.0 | Thin, rapid creaming | Separation |
This table is for illustrative purposes. Your results will vary based on your specific formulation.
References
- 1. beautydecoded.com [beautydecoded.com]
- 2. This compound Supplier | 106436-39-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. Emollient Esters - Alzo International [alzointernational.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. specialchem.com [specialchem.com]
- 8. happi.com [happi.com]
- 9. thecosmeticformulator.com [thecosmeticformulator.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 12. benchchem.com [benchchem.com]
- 13. cmstudioplus.com [cmstudioplus.com]
- 14. Cosmetic emulsion separation [personalcarescience.com.au]
Technical Support Center: Optimizing Tridecyl Neopentanoate Concentration for Desired Rheological Properties
Welcome to the technical support center for Tridecyl Neopentanoate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and validated protocols to help you effectively utilize this compound to achieve target rheological and sensory profiles in your formulations.
Introduction to this compound in Formulation Science
This compound (TN) is a branched-chain emollient ester synthesized from the reaction of tridecyl alcohol and neopentanoic acid.[1][2] Unlike linear esters, its unique molecular structure provides significant formulating advantages. It is prized for its ability to impart a light, silky, and non-greasy skin feel, making it an excellent choice for elegant creams, lotions, sunscreens, and color cosmetics.[3]
Functionally, TN serves as a skin-conditioning agent and emollient, enhancing the skin barrier by providing exogenous lipids that improve hydration and prevent water loss.[1][4] However, its primary role in advanced formulation is as a rheology modifier. By carefully adjusting its concentration, a formulator can precisely control key physical properties such as viscosity, spreadability, and playtime, directly impacting the end-user's experience.
Mechanism of Action: How this compound Influences Rheology
The rheological impact of this compound stems from its molecular architecture. The highly branched, bulky neopentanoate group creates steric hindrance, preventing the ester molecules from packing tightly together. This contrasts with linear-chain esters, which can align more closely, leading to higher viscosity and a potentially greasier feel.
Key Mechanistic Effects:
-
Viscosity Reduction: TN acts as a "rheological diluent." When incorporated into a formula, its low intrinsic viscosity and branched structure disrupt the internal structure of the base, whether it's a wax matrix or a polymer gel network.[5][6] This disruption reduces the overall resistance to flow, resulting in a lower viscosity.
-
Enhanced Spreadability: The low viscosity and lubricating properties of TN contribute to a high "Emollient Skin Spreading Factor" (ESSF).[7] This allows formulations to glide easily and evenly across the skin, a critical attribute for products like sunscreens and foundations.[8][9]
-
Sensory Modification: By reducing drag and providing a lubricating cushion, TN creates a characteristic silky, "powdery" after-feel.[3] It can effectively mitigate the heavy or greasy sensation often associated with high-viscosity oils and butters, improving consumer acceptance.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for this compound? A typical starting concentration is between 2% and 10% (w/w). For significant viscosity reduction or to achieve a very light, fast-spreading profile, concentrations up to 15-20% may be used. The optimal level is highly dependent on the base formulation and the desired final texture.
Q2: How does this compound affect the stability of an emulsion? As an oil-phase ingredient, TN must be compatible with other oils, waxes, and emulsifiers in the system.[10][11] Its strong non-polar nature generally gives it good compatibility with silicones and other esters.[12] However, adding a high concentration can alter the required Hydrophile-Lipophile Balance (HLB) of the emulsifier system. If instability (e.g., separation) occurs after adding TN, a re-evaluation of the emulsifier type and concentration is recommended.[11]
Q3: Can this compound be used as a substitute for silicones like Cyclopentasiloxane? Yes, TN is often considered a viable alternative to volatile silicones. It mimics the light, silky feel and fast-spreading characteristics of cyclomethicones. While not volatile, its low viscosity and non-greasy feel provide a similar sensory experience, making it suitable for "silicone-free" formulations.
Q4: Is this compound comedogenic? this compound is generally considered non-comedogenic, meaning it is not likely to clog pores.[3] Its light texture makes it suitable for formulations intended for oily or combination skin types.
Q5: How does TN interact with common gelling agents like carbomers or natural gums? In emulsion systems, TN resides in the oil phase and typically does not directly interact with water-phase gelling agents. However, by significantly lowering the viscosity of the internal (oil) phase, it can reduce the overall viscosity of the final emulsion. This may require an increase in the concentration of the gelling agent to achieve the target final thickness.
Troubleshooting Guide
Even with a well-designed formulation, issues can arise. Varying the concentration of any single ingredient can have cascading effects on the final product.[10] This guide addresses common problems encountered when optimizing this compound levels.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Final product is too thin or lacks "body." | Over-concentration of TN: The viscosity-reducing effect is too strong. | Systematically decrease the TN concentration in 1-2% increments. Consider replacing a portion of the TN with a higher-viscosity ester or a butter (e.g., Shea Butter) to build back structure. |
| Insufficient Thickener: The primary thickener (e.g., carbomer, xanthan gum) concentration is too low to compensate for TN's effect. | Increase the concentration of the primary water-phase or oil-phase thickener. | |
| Product feels greasy or takes too long to absorb. | Incompatible Oil Phase: TN may not be effectively reducing the greasy feel of other heavy oils or waxes in the formula. | Increase the TN concentration to make it a more dominant component of the oil phase. Replace a portion of heavier emollients (e.g., petrolatum, mineral oil) with TN. |
| Incorrect Ester Choice: The formulation may benefit from an even lighter, faster-spreading ester in combination with TN. | Consider a partial replacement of TN with an ester like Isododecane or C12-15 Alkyl Benzoate. | |
| Emulsion is unstable and separates over time. | Incorrect Emulsifier HLB: The addition of TN has shifted the required HLB of the oil phase. | Re-calculate the required HLB and adjust the emulsifier or emulsifier blend accordingly. |
| Insufficient Emulsifier: The emulsifier concentration is too low to properly encapsulate the oil droplets. | Increase the total emulsifier concentration by 0.5-1.0%. | |
| High TN Concentration: Very high levels of a low-viscosity ester can sometimes destabilize an emulsion. | Reduce the TN concentration and observe the effect on stability over 24-48 hours at various temperatures (e.g., 4°C, 25°C, 45°C). | |
| Product lacks the desired "cushion" or "playtime" on the skin. | Low TN Concentration: Insufficient TN to provide the necessary slip and lubrication. | Increase the TN concentration in 2% increments. Sensory panel testing is crucial here. |
| Dominance of Volatile Components: If used with volatile ingredients (like isododecane or cyclomethicone), the playtime may be too short. | Reduce the level of volatile components and increase TN to extend the playtime before absorption. |
Experimental Protocols & Methodologies
To systematically optimize this compound concentration, a structured experimental approach is essential. Rheological measurements are key to quantifying the physical properties of your formulation.[8][13]
Protocol 1: Viscosity Ladder Study for Target Texture
Objective: To determine the concentration of this compound required to achieve a target viscosity in a model formulation.
Materials:
-
Base formulation (without this compound)
-
This compound
-
Laboratory scale mixer
-
Calibrated viscometer (e.g., Brookfield DV-II+ Pro with appropriate spindle, or a rotational rheometer)[14]
-
Beakers, spatulas, and weighing scale
Methodology:
-
Prepare the Base: Manufacture a sufficient quantity of your base formulation (e.g., a simple oil-in-water cream) without any this compound. Ensure it is homogenous.
-
Create a Ladder Study: Prepare a series of five samples by adding increasing concentrations of this compound to the base. A common range is 0%, 2%, 4%, 6%, and 8% (w/w).
-
For a 100g batch at 2% TN: Weigh 98g of the base formulation and 2g of TN.
-
For a 100g batch at 4% TN: Weigh 96g of the base formulation and 4g of TN.
-
...and so on.
-
-
Homogenization: For each sample, mix thoroughly until the this compound is fully incorporated and the batch is uniform. Maintain a consistent mixing speed and time for all samples.
-
Equilibration: Allow the samples to equilibrate at a controlled temperature (e.g., 25°C) for at least 24 hours. This allows the internal structure of the formulation to stabilize.
-
Viscosity Measurement:
-
Select a spindle and speed on your viscometer appropriate for the expected viscosity range. The goal is to achieve a torque reading between 20% and 80%.
-
Measure the viscosity of each sample, ensuring the spindle is immersed to the correct depth and that no air bubbles are trapped.
-
Record the viscosity (in centipoise, cP) and the torque reading for each concentration.
-
-
Data Analysis: Plot the viscosity as a function of the this compound concentration. This will provide a clear curve demonstrating its viscosity-reducing effect.
Sample Data Presentation:
| TN Concentration (% w/w) | Viscosity (cP) @ 25°C | Torque (%) | Spindle/Speed | Observations |
| 0% (Control) | 25,500 | 51.0 | T-Bar C @ 10 RPM | Thick, heavy cream |
| 2% | 18,200 | 36.4 | T-Bar C @ 10 RPM | Noticeably thinner, improved spreadability |
| 4% | 12,100 | 48.4 | T-Bar C @ 20 RPM | Light cream, easy to spread |
| 6% | 7,800 | 31.2 | T-Bar C @ 20 RPM | Very light lotion consistency |
| 8% | 4,500 | 45.0 | Spindle RV-06 @ 50 RPM | Thin, fluid lotion |
Diagram: Workflow for Optimizing TN Concentration
This diagram illustrates the logical workflow for troubleshooting and optimizing your formulation based on initial test results.
Caption: A decision-making workflow for iterative formulation optimization.
Diagram: Conceptual Relationship of TN Concentration to Formulation Properties
This diagram shows the inverse and direct relationships between the concentration of this compound and key rheological and sensory properties.
Caption: Impact of increasing TN concentration on key formulation attributes.
References
- 1. This compound [tiiips.com]
- 2. ewg.org [ewg.org]
- 3. beautydecoded.com [beautydecoded.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. Rheology Modifier - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 7. crodabeauty.com [crodabeauty.com]
- 8. complexfluids.ethz.ch [complexfluids.ethz.ch]
- 9. tainstruments.com [tainstruments.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. scsformulate.co.uk [scsformulate.co.uk]
- 12. ulprospector.com [ulprospector.com]
- 13. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]
- 14. rheologylab.com [rheologylab.com]
Technical Support Center: Investigating the UV Degradation of Tridecyl Neopentanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical answers to questions you may encounter while investigating the photodegradation pathways of Tridecyl Neopentanoate under UV exposure. As a specialized emollient ester, its photostability is critical for formulation integrity.[1][2] This document moves beyond a simple FAQ, structuring insights into a logical workflow from hypothesis to data interpretation.
Part 1: Foundational Knowledge & Hypothesis Formulation
Before initiating any experiment, a solid theoretical foundation is crucial. Understanding the molecule's structure and the fundamental principles of photochemistry allows for the prediction of likely degradation pathways.
Q1: What is this compound and which parts of its structure are most susceptible to UV degradation?
A1: this compound (C18H36O2) is the ester formed from neopentanoic acid and tridecyl alcohol.[1][3][4] Its structure features two key areas of interest for photodegradation:
-
The Ester Carbonyl Group (C=O): This is the primary chromophore, the part of the molecule that absorbs UV light. Upon absorbing a photon, the carbonyl group becomes excited, initiating photochemical reactions.[5][6]
-
The α-Carbons and γ-Hydrogens: The bonds adjacent to the carbonyl group (α-cleavage) and hydrogen atoms on the third carbon away from the carbonyl (γ-hydrogen) are common sites for photochemical reactions in esters and ketones, known as Norrish-type reactions.[5][7][8]
Chemical Structure of this compound
-
Neopentanoate Head: (CH₃)₃C-C(=O)O-
-
Tridecyl Tail: - (CH₂)₁₂CH₃
Q2: What are the most probable initial photodegradation pathways for an ester like this compound?
A2: Based on established photochemical principles for carbonyl compounds, the degradation is likely initiated by Norrish Type I and Norrish Type II reactions.[5][6][9]
-
Norrish Type I (α-Cleavage): This reaction involves the cleavage of the bond adjacent to the carbonyl group, forming two radical intermediates: an acyl radical and an alkyl radical.[5][9] For this compound, this would result in a neopentanoyl radical and a tridecyloxy radical. These highly reactive species can then undergo further reactions like decarboxylation or recombination.
-
Norrish Type II (γ-Hydrogen Abstraction): This pathway occurs if there is a hydrogen atom on the gamma (γ) carbon of the alkyl chain. The excited carbonyl group abstracts this hydrogen, leading to the formation of a 1,4-biradical intermediate.[5][8] This intermediate can then cleave to form an alkene and a smaller ester, or cyclize to form a cyclobutanol derivative (Yang cyclization).[8]
The following diagram illustrates these hypothetical initial pathways.
Caption: Hypothetical initial UV degradation pathways for this compound.
Part 2: Experimental Design, Protocols, and Troubleshooting
Designing a robust experiment is key to obtaining reliable and interpretable data. This section provides step-by-step guidance and addresses common issues.
Q3: How should I design a photostability experiment for this compound according to established guidelines?
A3: A well-designed experiment should follow the principles outlined in the ICH Q1B guidelines for photostability testing.[10][11][12][13] This ensures that the data generated is standardized and comparable. The core components are the forced degradation study and the confirmatory study.
The workflow involves sample preparation, controlled UV exposure, and subsequent analysis, with critical controls at each step.
Caption: Experimental workflow for investigating UV degradation.
Detailed Protocol: Forced Photodegradation Study
This protocol is designed to intentionally degrade the sample to produce detectable quantities of degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a UV-transparent, inert solvent like acetonitrile or hexane.
-
Dispense the solution into chemically inert, transparent containers (e.g., quartz cuvettes or vials).
-
-
Controls:
-
Dark Control: Wrap an identical sample in aluminum foil and place it alongside the test sample in the photostability chamber. This helps differentiate between photodegradation and thermal degradation.
-
Solvent Blank: Expose a sample of the pure solvent to the same UV conditions. This helps identify any artifacts or degradation products from the solvent itself.
-
-
Exposure Conditions (per ICH Q1B): [12][14]
-
Place the samples in a calibrated photostability chamber equipped with a light source capable of emitting both UV and visible light (e.g., Xenon arc lamp or a suitable fluorescent lamp).
-
Expose samples to an overall illumination of not less than 1.2 million lux hours.
-
Simultaneously expose samples to an integrated near-ultraviolet (UVA) energy of not less than 200 watt hours per square meter.
-
Monitor and control the temperature to minimize the effect of heat.
-
-
Analysis:
-
At predetermined time points, withdraw aliquots from the UV-exposed sample, the dark control, and the solvent blank.
-
Analyze the samples using appropriate analytical techniques to identify and quantify the parent compound and any new peaks that appear.
-
Q4: I'm seeing unexpected peaks in my chromatogram. How do I troubleshoot?
A4: Unexpected peaks are a common issue. A systematic approach is required to identify their source.
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent Impurity/Degradation | Analyze the "Solvent Blank" sample. | If the peak is present in the UV-exposed solvent but not in the original solvent, it's a solvent photodegradation product. |
| Thermal Degradation | Analyze the "Dark Control" sample. | If the peak is present in the dark control, it is likely a result of thermal degradation, not photodegradation. |
| System Contamination | Run a blank injection (mobile phase/carrier gas only). | Peaks appearing here indicate contamination from the injector, column, or detector of your analytical instrument. |
| A True Photodegradant | The peak is present only in the UV-exposed sample and is absent in both the dark control and solvent blank. | This confirms the peak is a product of the photodegradation of this compound. Proceed with structural elucidation. |
Part 3: Analytical Strategies & Data Interpretation
Choosing the right analytical tools is critical for separating, identifying, and quantifying degradation products.
Q5: Which analytical techniques are best suited for studying this compound degradation?
A5: A combination of chromatographic techniques is ideal. Given the structure of this compound and its likely degradation products, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly valuable.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Why it's suitable: this compound and its likely smaller, volatile fragments (from Norrish reactions) are well-suited for GC analysis.[16][17] The mass spectrometer provides powerful identification capabilities by generating a unique mass spectrum ("fingerprint") for each compound, which can be compared against spectral libraries.[18][19]
-
Best for: Identifying volatile and semi-volatile degradation products like smaller alkanes, alkenes, aldehydes, and esters.[20]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Why it's suitable: HPLC is excellent for separating non-volatile or thermally unstable compounds.[20][21] This would be useful if larger, more polar, or recombined products are formed. Coupling HPLC with a UV detector can quantify the disappearance of the parent compound, while coupling it to a mass spectrometer (LC-MS) helps identify the non-volatile products.[22][23][24]
-
Best for: Quantifying the parent compound and identifying larger, non-volatile, or more polar degradation products.
-
Q6: How do I use the analytical data to propose a degradation pathway?
A6: Elucidating the pathway is like solving a puzzle. It involves piecing together the structures of the identified degradation products.
-
Mass Balance Analysis: Compare the decrease in the concentration of the parent compound with the sum of the concentrations of the identified products. A good mass balance suggests you have identified the major degradation pathways.
-
Identify Primary Products: Look for products that form early in the exposure period. These are likely the direct result of the initial photochemical event (e.g., Norrish reactions).
-
Identify Secondary Products: Products that appear later are likely formed from the further degradation or reaction of the primary products.
-
Propose a Mechanism: Based on the identified structures, work backward to propose a chemically plausible reaction mechanism. For example, if you identify neopentanoic acid and tridecene, this would strongly support a Norrish Type II cleavage pathway. If you identify smaller alkanes and carbon dioxide, this points toward a Norrish Type I pathway followed by decarboxylation.
References
- 1. This compound [tiiips.com]
- 2. This compound Supplier | 106436-39-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Photostability tests according to ICH Q1B standard [ineltec.net]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. jordilabs.com [jordilabs.com]
- 14. youtube.com [youtube.com]
- 15. pure.uva.nl [pure.uva.nl]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 20. elgalabwater.com [elgalabwater.com]
- 21. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems [scielo.org.za]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. gba-group.com [gba-group.com]
- 24. tandfonline.com [tandfonline.com]
"Tridecyl neopentanoate" analytical method development for quantification
Welcome to the technical support center for the analytical method development and quantification of Tridecyl Neopentanoate. This guide is designed for researchers, analytical scientists, and formulation chemists who require accurate and robust methods for determining the concentration of this common emollient ester in raw materials or finished cosmetic and pharmaceutical products.[1][2][3][4]
This compound (C18H36O2, MW: 284.48 g/mol ) is a non-polar, branched-chain ester valued for its silky, non-greasy skin feel.[5][6][7] Accurate quantification is crucial for quality control, stability testing, and ensuring product efficacy. This document provides in-depth protocols, troubleshooting guides, and frequently asked questions for the most common analytical techniques.
Choosing the Right Analytical Technique: GC vs. HPLC
The selection of an analytical technique is the foundation of method development. For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable, but one is typically superior.
-
Gas Chromatography (GC): This is the recommended technique . This compound is a volatile ester, making it an ideal candidate for GC analysis. It offers high resolution, sensitivity, and is often faster than HPLC for this type of analyte. GC coupled with a Flame Ionization Detector (GC-FID) provides excellent quantitative results, while GC with a Mass Spectrometer (GC-MS) is ideal for definitive identification and quantification, especially in complex matrices.[5][8]
-
High-Performance Liquid Chromatography (HPLC): While possible, HPLC is less straightforward for this analyte. The primary challenge is detection. This compound lacks a significant UV chromophore, rendering standard UV-Vis detectors ineffective. Therefore, universal detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector are necessary. These detectors can introduce their own complexities and may offer lower sensitivity than GC-FID.
This guide will primarily focus on GC-based methods, with a supplementary section on HPLC for cases where GC is not available or feasible.
Gas Chromatography (GC) Method Development and Quantification
GC is the workhorse for analyzing volatile and semi-volatile esters. A well-developed GC method will provide sharp, symmetrical peaks with reproducible retention times, enabling accurate quantification.
Experimental Workflow for GC Analysis
The following diagram illustrates the typical workflow for the quantification of this compound.
Caption: General workflow for this compound quantification by GC.
Detailed GC-FID Protocol (Starting Point)
This protocol serves as a robust starting point for method development. Optimization will be necessary based on your specific instrumentation and sample matrix.
1. Sample and Standard Preparation:
- Solvent Selection: Choose a high-purity solvent that readily dissolves this compound and is compatible with your GC system. Hexane, isooctane, or acetone are excellent choices.
- Standard Stock Solution: Accurately weigh ~50 mg of this compound reference standard into a 50 mL volumetric flask and dilute to volume with your chosen solvent to create a 1 mg/mL stock solution.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical range might be 5 µg/mL to 200 µg/mL.
- Sample Preparation:
- For Raw Material: Accurately weigh ~100 mg of the material, dissolve in 100 mL of solvent, and dilute further as needed to fall within the calibration range.
- For Formulations (e.g., Creams, Lotions): An extraction step is required. Accurately weigh ~1 g of the formulation into a centrifuge tube. Add 10 mL of hexane, vortex vigorously for 2 minutes to extract the lipid-soluble components. Centrifuge to separate the layers. Carefully transfer the hexane supernatant to a clean vial for analysis. A dilution may be necessary.[9]
2. GC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | Agilent, Shimadzu, or equivalent with FID | FID is robust, linear over a wide range, and sensitive to hydrocarbons like esters. |
| Injection Port | Split/Splitless Inlet | Split injection is preferred for concentrations >10 µg/mL to prevent column overload. |
| Liner | Deactivated, single taper with glass wool | A deactivated liner is critical to prevent analyte adsorption and peak tailing.[10] |
| Injection Volume | 1 µL | A standard volume; can be adjusted, but consistency is key. |
| Inlet Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Split Ratio | 50:1 (adjustable) | A good starting point. Decrease for lower concentrations, increase for higher concentrations. |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms) | This mid-polarity phase provides excellent selectivity for esters and is robust. |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of resolution and analysis time. | |
| Carrier Gas | Helium or Hydrogen | Helium is inert and safe. Hydrogen provides faster analysis but requires safety precautions. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures consistent retention times throughout the temperature program. |
| Oven Program | Initial: 150 °C, hold 1 min | Starts below the boiling point of the solvent. |
| Ramp: 20 °C/min to 300 °C | A moderate ramp rate to ensure good separation from matrix components. | |
| Hold: 5 min at 300 °C | Ensures that all heavier components are eluted from the column, preventing ghost peaks. | |
| Detector | FID | Flame Ionization Detector |
| Detector Temp. | 320 °C | Must be hotter than the final oven temperature to prevent condensation. |
| Makeup Gas | Nitrogen | Flow rate as per manufacturer's recommendation. |
| H2 / Air Flow | As per manufacturer's recommendation | Optimize for maximum signal-to-noise. |
3. Method Validation: The method should be validated according to established guidelines (e.g., ISO 22176 for cosmetics) to ensure it is fit for purpose.[11][12] Key parameters include:
-
Specificity/Selectivity: Ensure no interference from matrix components at the analyte's retention time.
-
Linearity: Demonstrate a linear relationship between concentration and response (R² > 0.995).
-
Accuracy & Precision: Determined by analyzing spiked samples or reference materials.
-
Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Robustness: Show that small, deliberate changes in method parameters do not significantly affect the results.
Troubleshooting Guide (GC Analysis)
This section addresses specific issues in a question-and-answer format.
Q1: Why is my this compound peak tailing or showing poor symmetry?
Answer: Peak tailing is a common issue where the back half of the peak is drawn out, leading to inaccurate integration and quantification.[10] It is typically caused by unwanted interactions between the analyte and the GC system.
Potential Causes & Solutions:
-
Active Sites in the Inlet: The glass liner in the injection port can contain active silanol groups that interact with the ester.
-
Solution: Always use a high-quality, deactivated liner. If tailing appears over time, the liner may be contaminated or its deactivation may have worn off. Replace the liner.[13]
-
-
Column Contamination or Degradation: Non-volatile matrix components from your sample can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first 10-15 cm from the front of the column. If this doesn't resolve the issue, the column may be irreversibly damaged and need replacement. Using a guard column can help extend the life of your analytical column.
-
-
Improper Column Installation: A poor cut on the column end or incorrect ferrule placement can create dead volume and turbulence, causing peak distortion.
-
Solution: Ensure the column is cut cleanly with a ceramic wafer. Re-install the column according to the manufacturer's instructions for your specific GC model.[14]
-
-
Chemical Interactions: Although less common for a non-polar ester, interactions with the stationary phase can occur if the column is not suitable or has been damaged by oxygen at high temperatures.
-
Solution: Ensure your carrier gas is high purity and that oxygen traps are installed and functioning.[15]
-
Troubleshooting Logic: Diagnosing Peak Tailing
Caption: A decision tree for troubleshooting GC peak tailing.
Q2: My retention times are shifting from run to run. What's the cause?
Answer: Unstable retention times make peak identification unreliable and can affect quantification. This issue almost always points to a problem with flow or temperature control.
Potential Causes & Solutions:
-
Leaks in the System: A leak in the septum, ferrule connections, or gas lines will cause the column head pressure and flow rate to fluctuate.
-
Solution: Use an electronic leak detector to systematically check all connections from the gas trap to the detector. Pay close attention to the inlet septum, which should be replaced regularly.[15]
-
-
Inconsistent Flow Control: A faulty electronic pressure control (EPC) module or a contaminated gas line can lead to unstable flow.
-
Solution: Verify your flow rate at the detector outlet or split vent using a calibrated flow meter. If the flow is unstable, the issue may require a service technician.[16]
-
-
Oven Temperature Instability: If the GC oven is not controlling temperature precisely, retention times will vary.
-
Solution: Check that the oven temperature is stable and that the program is running as intended. Ensure the oven door is sealing properly.
-
Q3: I am seeing extra "ghost" peaks in my chromatogram, especially in the blank runs.
Answer: Ghost peaks are extraneous peaks that are not from your injected sample. They are usually caused by contamination somewhere in the system.
Potential Causes & Solutions:
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause small particles of silicone to enter the inlet, which then elute as broad peaks.
-
Solution: Use high-quality, low-bleed septa. Do not over-tighten the retaining nut. Condition new septa by running a few blank oven ramps before analyzing samples.
-
-
Carryover from Previous Injection: High-boiling components from a previous, more concentrated sample can be retained in the inlet or column and elute slowly in subsequent runs.
-
Solution: Run a solvent blank with a full oven temperature program after analyzing concentrated samples. If carryover persists, clean the inlet by replacing the liner and septum.
-
-
Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for sample preparation can appear as peaks.
-
Solution: Ensure you are using high-purity (99.999% or better) carrier gas and install moisture, oxygen, and hydrocarbon traps. Run a blank of only your solvent to check for contamination.[14]
-
Frequently Asked Questions (FAQs)
Q: What is the best internal standard to use for this compound quantification? A: An ideal internal standard (IS) should be chemically similar to the analyte but not present in the sample. For this compound, a good choice would be another long-chain ester that is not expected in your matrix, such as tetradecyl acetate or methyl stearate . The IS should elute near the analyte of interest but be fully resolved.
Q: Can I use HPLC to quantify this compound? A: Yes, but with considerations. As it lacks a UV chromophore, you must use a universal detector like ELSD or CAD. A reversed-phase method on a C18 or C8 column would be the starting point. The mobile phase would likely consist of acetonitrile and isopropanol or THF. Method development can be more challenging than with GC.[17]
Q: My sample is in a complex cosmetic matrix (e.g., a silicone-based cream). How can I improve my sample preparation? A: For complex, non-polar matrices, a simple dilution may not be enough. Consider a Solid Phase Extraction (SPE) cleanup. You could use a normal-phase SPE cartridge (like silica) to separate the highly non-polar silicones from the moderately non-polar ester. Elute the silicones with a non-polar solvent like hexane, then elute your target analyte, this compound, with a slightly more polar solvent like hexane with a small percentage of methyl tert-butyl ether (MTBE).
Q: How do I confirm the identity of my peak as this compound? A: The most definitive way is to use GC-MS. The mass spectrum of your peak should match the spectrum of a known this compound standard and the NIST library spectrum.[5] The primary fragments for esters often correspond to the loss of the alkoxy group and rearrangements like the McLafferty rearrangement.
References
- 1. This compound [tiiips.com]
- 2. This compound Supplier | 106436-39-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. specialchem.com [specialchem.com]
- 5. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. en.namu.wiki [en.namu.wiki]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. filab.fr [filab.fr]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. stepbio.it [stepbio.it]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
"Tridecyl neopentanoate" overcoming solubility limitations in aqueous systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tridecyl Neopentanoate. This guide is designed to provide in-depth technical assistance and troubleshooting for overcoming the inherent solubility limitations of this lipophilic ester in aqueous systems. Our approach is rooted in established scientific principles and practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction: Understanding the Challenge
This compound is a highly lipophilic ester, prized in many industries for its emollient properties.[1][2][3] Its chemical structure, an ester of tridecyl alcohol and neopentanoic acid, results in negligible water solubility, posing a significant hurdle for its incorporation into aqueous formulations for research and drug delivery applications.[1][4] Direct dispersion in water will inevitably lead to phase separation. This guide will walk you through the principles and methodologies to create stable, homogenous aqueous systems containing this compound.
Frequently Asked Questions (FAQs)
Why can't I simply dissolve this compound in water?
This compound is a non-polar molecule, while water is a polar solvent. The principle of "like dissolves like" governs solubility. The strong hydrogen bonds between water molecules exclude non-polar molecules like this compound, leading to phase separation. To create a stable formulation, we must create a system where the this compound is dispersed in a manner that it is thermodynamically or kinetically stable.
What are the primary methods to formulate this compound in an aqueous system?
The most effective approach is to create a dispersion of this compound in the aqueous phase. This is typically achieved through emulsification, where the this compound acts as the oil phase. The most common and effective methods for this purpose are:
-
Nanoemulsions: These are dispersions of oil droplets in an aqueous phase with droplet sizes typically in the range of 20-200 nm.[5] Their small droplet size makes them transparent or translucent and kinetically stable.[3][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation.[1][6]
What are the key components of a this compound nanoemulsion?
A typical oil-in-water (O/W) nanoemulsion formulation for this compound will consist of:
| Component | Role | Examples |
| Oil Phase | The dispersed phase containing the lipophilic compound. | This compound |
| Aqueous Phase | The continuous phase. | Purified Water, Buffer (e.g., PBS) |
| Surfactant(s) | Stabilize the emulsion by reducing interfacial tension. | Polysorbates (Tween 20, Tween 80), Sorbitan esters (Span 80), Cremophor® EL |
| Co-surfactant/Co-solvent | Improves surfactant flexibility and can enhance solubilization. | Ethanol, Propylene Glycol, Transcutol® HP |
How do I choose the right surfactant for my formulation?
Surfactant selection is critical for nanoemulsion stability. The Hydrophilic-Lipophilic Balance (HLB) system is a useful guide. For oil-in-water (O/W) emulsions, surfactants with an HLB value greater than 10 are generally preferred.[7] It is often beneficial to use a blend of surfactants to achieve the required HLB for the specific oil phase. Screening studies are essential to identify the surfactant or surfactant blend that provides the smallest and most stable droplets.
What methods can I use to prepare a this compound nanoemulsion?
Nanoemulsions can be prepared using two main approaches:
-
High-Energy Methods: These methods use mechanical force to break down the oil and water phases into small droplets.
-
High-Pressure Homogenization: The coarse emulsion is passed through a small orifice at high pressure, causing droplet disruption.
-
Ultrasonication: High-frequency sound waves create cavitation, which breaks apart the droplets.[8]
-
-
Low-Energy Methods: These methods rely on the physicochemical properties of the components to form the nanoemulsion.
-
Spontaneous Emulsification: This occurs when an organic phase (oil, lipophilic surfactant, and a water-miscible solvent) is added to an aqueous phase. The rapid diffusion of the solvent into the aqueous phase leads to the formation of fine oil droplets.[9]
-
Phase Inversion Temperature (PIT) Method: This method utilizes the temperature-dependent solubility of non-ionic surfactants.[9]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Phase Separation (Creaming or Coalescence) | - Insufficient surfactant concentration.- Incorrect surfactant HLB.- Droplet size is too large. | - Increase surfactant concentration.- Screen different surfactants or surfactant blends to optimize HLB.- Optimize homogenization parameters (pressure, time, cycles) or sonication settings to reduce droplet size. |
| Precipitation of this compound | - The formulation is overloaded with this compound.- Change in temperature affecting solubility. | - Reduce the concentration of this compound in the oil phase.- Evaluate the effect of temperature on your formulation's stability. |
| High Polydispersity Index (PDI) | - Inefficient homogenization.- Ostwald ripening (growth of larger droplets at the expense of smaller ones). | - Increase homogenization energy or time.- Optimize the surfactant system to create a more robust interfacial film.- Consider adding a small amount of a highly water-insoluble component to the oil phase to inhibit Ostwald ripening. |
| Inconsistent Results Between Batches | - Variability in raw materials.- Inconsistent processing parameters. | - Ensure consistent quality of all components.- Standardize all preparation steps, including mixing speed, time, and temperature. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion using High-Pressure Homogenization
-
Preparation of the Oil Phase:
-
In a clean beaker, weigh the desired amount of this compound.
-
Add the selected surfactant(s) and co-surfactant to the oil phase.
-
Gently heat (e.g., to 40-60°C) and stir until a homogenous oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, add the required volume of purified water or buffer.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer. The optimal pressure and number of cycles should be determined empirically (a good starting point is 10,000-20,000 psi for 3-5 cycles).
-
Ensure the temperature is controlled during homogenization.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the surface charge and predict stability.
-
Visually inspect for clarity and signs of instability.
-
Protocol 2: Characterization of Nanoemulsion Stability
-
Thermodynamic Stability Studies:
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating (e.g., 40°C) and cooling (e.g., 4°C) for 48 hours at each temperature. Observe for any signs of phase separation or precipitation.
-
Centrifugation: Centrifuge the nanoemulsion at a specified speed (e.g., 5,000 rpm) for 30 minutes and check for any phase separation.
-
-
Long-Term Stability:
-
Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) for an extended period (e.g., several weeks to months).
-
Periodically measure droplet size, PDI, and zeta potential to monitor any changes over time.
-
Visualizing the Workflow
References
- 1. Emulsion forming drug delivery system for lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. scispace.com [scispace.com]
- 7. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Tridecyl Neopentanoate for Enhanced Formulation Stability
Welcome to our dedicated resource for researchers, cosmetic scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice for utilizing tridecyl neopentanoate to enhance the oxidative stability of your formulations. Our goal is to combine established scientific principles with practical, field-proven insights to help you overcome common challenges in product development.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the function and application of this compound.
Q1: What is this compound and how does it contribute to formulation stability?
This compound is the ester of tridecyl alcohol and neopentanoic acid. In cosmetics and topical pharmaceuticals, it is primarily classified as an emollient, responsible for imparting a silky, non-greasy feel and improving the spreadability of products. Its contribution to the oxidative stability of a formulation is primarily physical rather than chemical. Its highly branched, stable structure and excellent film-forming properties create a protective barrier. This barrier can help shield sensitive ingredients from environmental oxygen and pro-oxidant factors, thereby slowing down the degradation process.[1][2]
Q2: Is this compound a direct antioxidant?
No, this compound is not a classical antioxidant that works by scavenging free radicals. Instead, it should be considered a stability enhancer. Its inert and robust chemical nature makes it resistant to oxidation itself.[1] By forming a stable matrix and protective film, it helps to maintain the overall integrity of the formulation, which indirectly protects more labile components from oxidative stress.[1][2]
Q3: What are the optimal applications for this compound to improve stability?
This compound is versatile and particularly effective in:
-
Anhydrous Formulations: In oil-based serums, ointments, and makeup, it can dilute and shield sensitive lipids and active ingredients.
-
Emulsions (O/W and W/O): Incorporated into the oil phase, it enhances the texture and can help protect the lipid components from direct exposure to pro-oxidants that may be present in the aqueous phase or the environment.[3]
-
Color Cosmetics: It is an excellent binder for pressed powders and helps in the dispersion of pigments, contributing to color stability over the product's shelf-life.[4]
Q4: Should I use this compound alone or in combination with other antioxidants?
For optimal protection against oxidation, especially in formulations containing polyunsaturated oils or other sensitive actives like retinoids, a combination strategy is strongly recommended.[5] this compound provides a foundational physical stability, while traditional antioxidants (e.g., tocopherol, ascorbyl palmitate, rosemary extract) provide the necessary chemical defense by neutralizing free radicals. This synergistic approach addresses multiple pathways of degradation.
Troubleshooting Guides: Oxidative Stability Issues
This section provides structured guidance for diagnosing and resolving common oxidative stability problems in formulations containing this compound.
Issue 1: My formulation is showing signs of rancidity (off-odor, color change) despite using this compound.
Causality Analysis: Oxidation is a complex process triggered by factors like air, light, heat, and trace metals.[6] While this compound contributes to stability, its protective effects can be overwhelmed if other aspects of the formulation and process are not optimized.
-
Insufficient Concentration: The level of this compound may be too low to form a cohesive protective film around sensitive ingredients.
-
Lack of Primary Antioxidants: Relying solely on the physical barrier of an emollient is often insufficient for highly susceptible ingredients.[7]
-
Pro-oxidant Contamination: Trace metals (e.g., iron, copper) from raw materials or manufacturing equipment can act as powerful catalysts for oxidation.
-
Inadequate Packaging: Packaging that allows for high exposure to air (e.g., wide-mouthed jars) or UV light (transparent containers) will accelerate degradation.[6]
Troubleshooting Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation stability of cosmetics and personal care products – Fast determination of oxidation stability without sample preparation | Metrohm [metrohm.com]
- 3. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. salmenkipp.nl [salmenkipp.nl]
- 7. Oxidation Stability of Cosmetics and Personal Care Products [velp.com]
Technical Support Center: Troubleshooting Crystallization of Tridecyl Neopentanoate in Ester-Based Mixtures
Welcome to the technical support center for formulators. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues—specifically, unintended crystallization—when working with Tridecyl Neopentanoate in ester-based formulations. As a versatile emollient, this compound is prized for its sensory profile and skin-conditioning properties.[1][2] However, like many lipidic materials, it can present challenges related to phase behavior, leading to product instability.
This document provides in-depth, question-and-answer-based troubleshooting guides, proven protocols, and the scientific rationale behind them to help you diagnose, resolve, and prevent crystallization in your formulations.
Part 1: FAQ - Understanding the Crystallization Phenomenon
Q1: What is this compound, and why is it used in my formulation?
This compound is the ester of tridecyl alcohol and neopentanoic acid.[1] It functions primarily as a skin-conditioning agent and emollient, valued for its ability to create a protective barrier that reduces transepidermal water loss without leaving a heavy, oily residue.[1][3] Its unique branched structure contributes to a light, non-greasy feel, making it a preferred choice in creams, lotions, and color cosmetics.[3][4][5] It also serves as a binder in powdered products and a solvent for hydrophobic ingredients like UV filters.[2][6]
Q2: I've observed cloudiness, grittiness, or solid particles in my final product. Is this crystallization?
Unintended solidification in a liquid or semi-solid formulation is often due to crystallization. This can manifest as:
-
Cloudiness or Haze: Indicative of very small, dispersed microcrystals.
-
Grittiness or Graininess: A sandy or rough texture caused by the formation of larger crystal agglomerates.
-
Visible Solid Particles: Larger crystals that have grown over time and may precipitate.
-
"Blooming": A white, frosty layer that appears on the surface of anhydrous products like lipsticks or balms, which is a classic sign of fat crystallization.[7]
These phenomena occur when dissolved ester molecules organize themselves into a stable, ordered, solid lattice structure, separating from the liquid phase. This process involves two key steps: nucleation (the initial formation of a stable crystal nucleus) and crystal growth.[8]
Q3: Why is this compound crystallizing in my ester-based mixture?
Crystallization in a complex mixture is rarely due to a single cause. It is typically a multifactorial issue driven by thermodynamics and kinetics. Key contributing factors include:
-
Polymorphism: Many lipid esters, including this compound, can exist in multiple crystalline forms (polymorphs), each with a different melting point and stability.[9][10] A formulation might be stable initially if the ester is in a less stable (metastable) form, but over time, it can transition to a more stable, higher-melting point polymorph, causing it to crystallize.[11][12]
-
Temperature Fluctuations: Shipping and storage conditions that expose the product to temperature cycles (heating and cooling) can promote crystallization.[7] Slow cooling often leads to the formation of fewer, larger, and more stable crystals.[13]
-
Ingredient Incompatibility: The overall solubility parameter of the oil phase is critical. If this compound is not fully compatible with other oils, waxes, or silicones in the mixture, its effective concentration may exceed its solubility limit under certain conditions.[8]
-
Processing Conditions: The rate of cooling during the manufacturing process has a profound impact. Rapid cooling can trap esters in a less stable, amorphous state, while slow, uncontrolled cooling allows molecules the time needed to align and form stable crystals.[13][14][15]
Part 2: Troubleshooting Guide - Diagnosis & Initial Steps
If you have observed signs of crystallization, a systematic approach is necessary to identify the root cause.
Q4: My product looks fine initially but develops crystals over time. What's the first step?
This delayed crystallization strongly suggests a polymorphic transition or slow nucleation kinetics.
First Step: Isothermal Stability Testing. Place samples of the problematic batch at various controlled temperatures (e.g., 4°C, 25°C, 40°C) and observe them over several weeks. Also, subject samples to temperature cycling (e.g., 24 hours at 4°C followed by 24 hours at 40°C) for several cycles. This will help determine if the issue is temperature-dependent and accelerate the instability.
Q5: How can I confirm that the crystals are indeed this compound?
Visual observation is not enough. Analytical confirmation is crucial for effective troubleshooting.
-
Hot Stage Microscopy (HSM): This is the most direct method. Place a small sample of the product containing crystals on a microscope slide with a coverslip. Heat the slide on a controlled hot stage while observing. Note the temperature at which the crystals melt. This melting point can be compared to the known properties of this compound and other crystalline ingredients in your formula.
-
Differential Scanning Calorimetry (DSC): DSC is a powerful technique for studying thermal transitions.[16] By analyzing the heating and cooling curves of your product, you can identify melting and crystallization events. A sharp melting peak corresponding to a pure substance can help identify the culprit. DSC can also reveal the presence of different polymorphs.[12]
Below is a troubleshooting workflow to guide your investigation.
References
- 1. This compound [tiiips.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. acme-hardesty.com [acme-hardesty.com]
- 4. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aston-chemicals.com [aston-chemicals.com]
- 6. Esters in cosmetics [naturalpoland.com]
- 7. specialchem.com [specialchem.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. researchgate.net [researchgate.net]
- 10. [Crystalline modifications and polymorphism changes during drug manufacture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of High-Purity Tridecyl Neopentanoate
Welcome to the technical support center for the synthesis and purification of tridecyl neopentanoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this versatile emollient while maintaining high purity standards. This compound, a lightweight ester, is valued in cosmetic and pharmaceutical formulations for the silky feel and excellent spreadability it provides.[] This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols to navigate the complexities of esterification scale-up.
I. Understanding the Core Synthesis: Fischer-Speier Esterification
The most common and industrially viable method for synthesizing this compound is through a Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of neopentanoic acid with tridecyl alcohol.[2]
The overall reaction is as follows:
Neopentanoic Acid + Tridecyl Alcohol ⇌ this compound + Water
While the reaction appears straightforward, its reversible nature presents challenges, especially during scale-up.[3][4] The accumulation of water, a byproduct, can drive the reaction in reverse, leading to lower yields of the desired ester.[3][5] Therefore, a key aspect of process optimization is managing this equilibrium.
Visualizing the Synthesis Pathway
Caption: Fischer-Speier esterification of this compound.
II. Frequently Asked Questions (FAQs) for Scale-Up Synthesis
This section addresses common questions encountered when transitioning from bench-scale to larger-scale production of this compound.
Q1: What are the most effective catalysts for this esterification, and what are the typical loadings?
A1: For the Fischer-Speier esterification, strong protic acids are the most common catalysts.[2]
-
Sulfuric Acid (H₂SO₄): Highly effective and widely used. It acts as both a catalyst and a dehydrating agent, helping to shift the equilibrium towards the product side.[6][7] Typical loadings range from 1-5 mol% relative to the limiting reagent.[3]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid, making it easier to handle on a larger scale.[2]
-
Acidic Ion-Exchange Resins: These heterogeneous catalysts can simplify purification as they are easily filtered out of the reaction mixture. This can be particularly advantageous in continuous flow processes.
Q2: How can I effectively drive the reaction to completion and maximize yield?
A2: To maximize the yield of this compound, the equilibrium must be shifted towards the products.[3] This can be achieved through two primary strategies based on Le Chatelier's principle:
-
Use of an Excess of a Reactant: Increasing the concentration of one of the reactants, usually the less expensive one (often the alcohol), will drive the reaction forward.[3][5]
-
Removal of Water: Continuously removing water as it is formed is a highly effective method to prevent the reverse reaction (hydrolysis).[3][5] This is commonly achieved using a Dean-Stark apparatus, which collects the water-toluene azeotrope.[5][7]
Q3: What are the key parameters to consider when scaling up the reaction?
A3: Scaling up an esterification reaction requires careful consideration of several factors to ensure consistency and safety:
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heating and potential "hot spots." Using a jacketed reactor with good agitation is crucial for maintaining a uniform temperature.
-
Agitation: Proper mixing is essential to ensure homogeneity of reactants and catalyst, and to facilitate efficient heat transfer. The impeller design and stirring speed should be optimized for the larger vessel.
-
Reaction Time: While reaction kinetics are theoretically independent of scale, in practice, factors like heating and cooling times will be longer in a larger reactor, which needs to be accounted for in the overall process time.
-
Safety: Alcohols are flammable, so heating should be conducted using a heating mantle or steam, not a direct flame.[8] The reaction should be performed in a well-ventilated area.
III. Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction has not reached equilibrium or has been driven in reverse. 2. Catalyst Inactivity: The acid catalyst may be old or have absorbed moisture. 3. Sub-optimal Temperature: The reaction temperature may be too low for an efficient reaction rate.[3] | 1. Drive Equilibrium: Use a Dean-Stark trap to remove water azeotropically.[5][7] Alternatively, use an excess of one reactant (typically tridecyl alcohol). 2. Fresh Catalyst: Use a fresh, anhydrous acid catalyst.[3] 3. Optimize Temperature: Ensure the reaction is heated to reflux, typically between 140-180°C for Fischer esterification.[6][8] |
| Product Contamination with Starting Materials | 1. Incomplete Reaction: As above. 2. Inefficient Purification: The workup and purification steps are not effectively removing unreacted neopentanoic acid or tridecyl alcohol. | 1. Reaction Completion: Ensure the reaction has run to completion by monitoring with techniques like TLC or GC. 2. Thorough Workup: Wash the crude product with a sodium bicarbonate or sodium carbonate solution to remove unreacted acid.[8][9] Follow with a water or brine wash to remove residual salts and water-soluble impurities. |
| Product Discoloration (Yellowing) | 1. High Reaction Temperature: Excessive heat can lead to side reactions and degradation of the reactants or product. 2. Presence of Impurities: Impurities in the starting materials can cause discoloration at high temperatures. | 1. Temperature Control: Maintain the reaction temperature at the minimum required for an efficient rate. 2. High-Purity Reactants: Use high-purity neopentanoic acid and tridecyl alcohol. |
| Difficulty in Removing Water | 1. Inefficient Dean-Stark Apparatus: The apparatus may not be set up correctly, or the solvent may not be forming an effective azeotrope. 2. "Wet" Reactants or Solvent: The starting materials or solvent may contain significant amounts of water. | 1. Proper Setup: Ensure the Dean-Stark trap is functioning correctly and the cooling water in the condenser is at an appropriate temperature. Toluene is a common and effective solvent for azeotropic water removal.[7] 2. Anhydrous Conditions: Use anhydrous grade solvents and ensure starting materials are as dry as possible. |
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound using a Dean-Stark Trap
This protocol is designed for a larger-scale synthesis where the removal of water is critical for achieving a high yield.
Materials:
-
Neopentanoic Acid
-
Tridecyl Alcohol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Jacketed reaction vessel with overhead stirrer
-
Heating mantle or steam source
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the reaction vessel with the overhead stirrer, Dean-Stark trap, and reflux condenser.
-
Charging the Reactor: To the reaction vessel, add neopentanoic acid, tridecyl alcohol (in a 1:1.1 molar ratio), p-TsOH (2 mol%), and toluene (enough to suspend the reactants).
-
Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap.
-
Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap. This indicates that the reaction is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.[3]
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
Visualizing the Purification Workflow
Caption: Post-synthesis purification workflow.
Protocol 2: Quality Control and Analysis
To ensure the final product meets the required purity specifications, the following analytical techniques are recommended:
-
Gas Chromatography (GC): Ideal for determining the purity of the ester and quantifying any residual starting materials or byproducts.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of the ester functional group (C=O stretch typically around 1735 cm⁻¹) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch around 3000 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of the this compound.
-
Karl Fischer Titration: To determine the water content of the final product.
V. References
-
SpecialChem. (2023). Isodecyl Neopentanoate (Emollient): Cosmetic Ingredient INCI. --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. --INVALID-LINK--
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. --INVALID-LINK--
-
Google Patents. (1981). US4304925A - Process for purifying esters. --INVALID-LINK--
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HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry. --INVALID-LINK--
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ResearchGate. (2016). How to purify esterefication product?. --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Strategies for Managing Equilibrium in Esterification Reactions. --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 106436-39-9 this compound. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--
-
Master Organic Chemistry. (2022). Fischer Esterification. --INVALID-LINK--
-
MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. --INVALID-LINK--
References
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- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications | MDPI [mdpi.com]
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- 6. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 7. researchgate.net [researchgate.net]
- 8. scienceready.com.au [scienceready.com.au]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Validation & Comparative
A Comparative Guide for Formulation Scientists: Tridecyl Neopentanoate vs. Isopropyl Myristate as Penetration Enhancers
Introduction: Beyond Emolliency to Efficacy
In the landscape of topical and transdermal drug delivery, the selection of excipients is a critical determinant of a product's ultimate therapeutic success. The stratum corneum, our skin's outermost layer, presents a formidable barrier, meticulously regulating the passage of exogenous substances. To overcome this, formulation scientists employ chemical penetration enhancers—compounds that reversibly modulate the barrier's resistance.
This guide provides an in-depth, evidence-based comparison of two widely used esters: Tridecyl Neopentanoate (TDN) and Isopropyl Myristate (IPM). While both are recognized for their emollient properties, their performance and mechanisms as penetration enhancers differ significantly. Isopropyl Myristate is a well-established enhancer with a robust body of research supporting its efficacy. This compound, prized for its elegant skin feel and non-greasy texture, is primarily categorized as a sensory modifier and emollient, with its penetration-enhancing capabilities being a secondary, less-quantified attribute.
This document moves beyond cataloging properties to explore the causality behind their performance, offering experimental protocols and mechanistic insights to guide researchers and drug development professionals in making informed formulation decisions.
Physicochemical Properties: A Tale of Two Esters
The efficacy of a penetration enhancer is intrinsically linked to its molecular characteristics. Properties such as molecular weight and lipophilicity (logP) govern an excipient's ability to interact with and traverse the lipid-rich intercellular matrix of the stratum corneum.
| Property | Isopropyl Myristate (IPM) | This compound (TDN) | Significance in Skin Penetration |
| INCI Name | Isopropyl Myristate | This compound | Standardized nomenclature for cosmetic and pharmaceutical ingredients. |
| CAS Number | 110-27-0[1] | 106436-39-9[2] | Unique identifier for the chemical substance. |
| Chemical Formula | C₁₇H₃₄O₂[3] | C₁₈H₃₆O₂[2] | Defines the elemental composition of the molecule. |
| Molecular Weight | ~270.45 g/mol [3] | ~284.5 g/mol [2] | Lower molecular weight generally favors easier passage through the tight junctions of the stratum corneum. |
| Structure | Ester of Isopropyl Alcohol and Myristic Acid[4] | Ester of Tridecyl Alcohol and Neopentanoic Acid[5] | The branched nature of TDN contributes to its light, non-greasy feel, while the linear fatty acid chain of IPM facilitates its intercalation into skin lipids. |
| Physical Form | Clear, colorless, low-viscosity liquid[1][6] | Low-viscosity liquid emollient[7] | Liquid form allows for easy incorporation into various formulation types like creams, lotions, and gels. |
| logP (o/w) | ~7.78 (estimated)[8] | ~7.5 (estimated)[2] | High logP indicates strong lipophilicity, which is crucial for partitioning into and interacting with the lipid bilayers of the stratum corneum. |
| Solubility | Insoluble in water; soluble in most organic solvents[9][10] | Insoluble in water; soluble in alcohol[8] | Solubility characteristics dictate formulation compatibility and the ability to act as a solvent for lipophilic active ingredients. |
Mechanisms of Action: Disruption vs. Conditioning
The pathways through which IPM and TDN enhance penetration are fundamentally different, reflecting their primary functions in a formulation.
Isopropyl Myristate (IPM): The Stratum Corneum Disruptor
IPM is a classic penetration enhancer whose mechanism is well-documented. It primarily acts by disrupting the highly ordered lamellar structure of the intercellular lipids in the stratum corneum.[1][4]
The key mechanistic steps include:
-
Intercalation and Fluidization: IPM's lipophilic ester group integrates within the lipid bilayer of the stratum corneum.[4] This insertion increases the fluidity of the lipid chains, disrupting the tight, crystalline packing and creating temporary, reversible "channels."[4]
-
Lipid Extraction & Phase Separation: Neutron diffraction studies have shown that IPM can lead to phase segregation within the stratum corneum lipids.[11] This suggests IPM does not mix perfectly, instead perturbing the overall lipid assembly and potentially extracting certain lipids into a separate phase, further compromising barrier integrity.[11]
-
Enhanced Partitioning: By increasing the fluidity of the intercellular matrix, IPM facilitates the partitioning of hydrophobic drug molecules from the vehicle into the skin, enhancing their distribution and subsequent absorption.[4]
This compound (TDN): The Emollient and Conditioner
TDN is primarily used as an emollient to impart a desirable silky, non-greasy feel to cosmetic and pharmaceutical products.[12][13] Its role as a penetration enhancer is less direct and is considered a consequence of its powerful skin-conditioning effects.
The proposed mechanism is based on:
-
Surface Film Formation: As an emollient, TDN forms a thin, lubricating layer on the skin's surface.[12] This film can reduce transepidermal water loss (TEWL), leading to increased hydration of the stratum corneum.
-
Corneocyte Softening: A more hydrated stratum corneum is more pliable and potentially more permeable. The emollient action softens and smooths the skin, which may reduce the tortuosity of the diffusion path for active ingredients.[13]
-
Improved Formulation Contact: By improving the spreadability and feel of a product, TDN ensures a more uniform and sustained contact between the formulation (containing the active) and the skin surface, which can indirectly facilitate greater overall absorption.
Comparative Performance: A Review of Experimental Data
While direct, head-to-head studies comparing the penetration-enhancing capabilities of TDN and IPM are scarce in publicly available literature, a significant body of evidence exists for IPM's efficacy. The performance of TDN is largely inferred from its function as a high-performance emollient.
| Enhancer | Active Drug | Study Type | Key Finding | Enhancement Factor |
| Isopropyl Myristate | Testosterone | In vitro (hairless rat skin) | IPM was the most efficient excipient tested for increasing drug flux from an ethanol/water solution.[14] | > 5-fold increase in transport[14] |
| Isopropyl Myristate | Testosterone | In vitro (human cadaver skin) | Increasing IPM content in a Carbopol gel formulation significantly increased testosterone flux under occlusive conditions.[15] | 11-fold increase in flux (with 2% IPM vs. 0% IPM)[15] |
| Isopropyl Myristate | Blonanserin | In vitro (drug-in-adhesive patch) | IPM incorporation increased the release of the drug from the patch adhesive, correlating with a decrease in the glass transition temperature (Tg) of the polymer, indicating increased polymer mobility.[16] | Dose-dependent increase in drug release |
| This compound | Not specified | Functional Assessment | Primarily valued as a fast-spreading emollient, good binder for pressed powders, and for providing a pleasant, silky feel without a greasy film.[7][12] | Not Quantified |
Analysis of Performance Data: The experimental data unequivocally establishes Isopropyl Myristate as a potent penetration enhancer. Its ability to significantly increase the flux of lipophilic drugs like testosterone across both animal and human skin models is well-documented. The enhancement is dose-dependent and can be synergistic with other solvents like ethanol.[15]
For This compound , its value is demonstrated in its formulation benefits. It is an exceptional texture modifier, enhancing the sensory profile of a product, which is crucial for patient compliance.[12] While this emollient action likely contributes to a healthier, more permeable skin barrier, there is a clear lack of quantitative data to position it as a primary penetration enhancer on par with IPM.
Experimental Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells
To empirically evaluate and compare the performance of penetration enhancers like IPM and TDN, the Franz diffusion cell assay is the industry-standard method.[17][18] It provides a reliable and reproducible way to measure the permeation of an active ingredient through a skin membrane.[17]
Step-by-Step Methodology
-
Apparatus and Materials:
-
Calibrated Franz diffusion cells (with known diffusion area and receptor volume).[18]
-
Circulating water bath or heating block to maintain skin surface temperature at 32°C ± 1°C.[18]
-
Magnetic stir bars and stir plate.
-
Human cadaver or porcine ear skin (full-thickness or dermatomed to 200-500 µm).[18][19]
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer to maintain sink conditions).
-
Test Formulations:
-
Control: Active drug in a base vehicle.
-
Test A: Control formulation + X% Isopropyl Myristate.
-
Test B: Control formulation + X% this compound.
-
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical system for drug quantification.
-
-
Skin Membrane Preparation:
-
Franz Cell Assembly:
-
Degas the receptor fluid to prevent air bubble formation.[18]
-
Fill the receptor chamber with the degassed fluid, add a magnetic stir bar, and ensure no bubbles are trapped.[18]
-
Carefully mount the prepared skin membrane onto the receptor chamber, with the stratum corneum side facing upwards (towards the donor chamber).[18]
-
Secure the donor chamber on top and clamp the two chambers firmly together.[18]
-
Allow the assembled cells to equilibrate in the heating block for at least 30 minutes.
-
-
Dosing and Sampling:
-
Apply a precise, finite dose of the test formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.[18]
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a fixed volume of receptor fluid from the sampling arm.[18][20]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.[20]
-
Analyze the collected samples for drug concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for drug removed during sampling.[17]
-
Plot the cumulative amount permeated (µg/cm²) against time (hours).
-
Determine the steady-state flux (Jss, in µg/cm²/hr) from the slope of the linear portion of the curve.
-
Calculate the Enhancement Ratio (ER) to quantify the effect of the enhancer:
-
ER = Jss of formulation with enhancer / Jss of control formulation.[17]
-
-
Safety and Formulation Considerations
| Aspect | Isopropyl Myristate (IPM) | This compound (TDN) |
| Safety Profile | Generally regarded as a nontoxic and nonirritant material.[21] However, at high concentrations or under occlusion, it may cause mild irritation.[4] It can also enhance the penetration of potential irritants in a formula.[22] | Generally considered safe for topical use in cosmetics.[2][12] The Cosmetic Ingredient Review (CIR) Panel has concluded it is safe in the present practices of use.[2] Some GHS classifications note a potential for allergic skin reaction.[2] |
| Comedogenicity | Often cited as non-comedogenic, making it suitable for various skin types.[9] However, due to its oily nature, this can be formulation-dependent. | Considered non-comedogenic, making it a good choice for products intended for oily or combination skin.[12] |
| Formulation Role | Emollient, solvent, and penetration enhancer.[21] Effectively reduces the greasy feel of formulations with high oil content and acts as a solubilizer for lipophilic actives.[1][10] | Primarily an emollient and texture enhancer.[12] Provides a light, silky, and non-greasy feel.[12] Also functions as a binder in powdered products and a pigment wetter.[7][13] |
| Compatibility | Compatible with a wide range of cosmetic ingredients but can be incompatible with hard paraffin and may cause swelling in some plastics and rubber.[21] | Good compatibility with silicones.[7] |
| Ideal Use Case | In transdermal and topical formulations where maximizing the delivery of a lipophilic active ingredient is the primary objective. | In high-end cosmetic or dermatological products where an elegant skin feel and non-greasy finish are critical for user compliance, especially for facial or oily-skin products. |
Conclusion and Future Perspectives
The choice between this compound and Isopropyl Myristate is not a matter of direct substitution but of strategic formulation intent.
Isopropyl Myristate stands as the evidence-backed choice for a primary penetration enhancer . Its mechanism of disrupting the stratum corneum lipid bilayer is well-understood and leads to a quantifiable and significant increase in drug permeation. For drug development professionals working on transdermal systems or potent topical therapies, IPM is a reliable and effective tool to overcome the skin barrier.
This compound excels as a sensory modifier and high-performance emollient . Its contribution to penetration is likely secondary, stemming from its ability to hydrate and condition the skin, thereby creating a more favorable environment for absorption. It is the superior candidate when the primary drivers are aesthetic elegance, a non-greasy after-feel, and patient compliance, particularly in cosmetic or daily-use dermatological products.
For the scientific community, a clear opportunity exists for future research. Head-to-head in vitro permeation studies, utilizing the protocol outlined in this guide, would be invaluable to directly quantify the Enhancement Ratio of TDN for various active molecules. Such data would allow formulators to fully understand the trade-offs between the potent, barrier-disrupting activity of IPM and the elegant, barrier-conditioning effects of TDN.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Science Behind Isopropyl Myristate: Structure, Function, and Applications | Niran Chemical [niranchemical.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ewg.org [ewg.org]
- 6. Isopropyl myristate | 110-27-0 [chemicalbook.com]
- 7. crodabeauty.com [crodabeauty.com]
- 8. This compound, 106436-39-9 [thegoodscentscompany.com]
- 9. avenalab.com [avenalab.com]
- 10. specialchem.com [specialchem.com]
- 11. Study of the influence of the penetration enhancer isopropyl myristate on the nanostructure of stratum corneum lipid model membranes using neutron diffraction and deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beautydecoded.com [beautydecoded.com]
- 13. cosmileeurope.eu [cosmileeurope.eu]
- 14. Identification of penetration enhancers for testosterone transdermal delivery from spray formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Isopropyl Myristate on Transdermal Permeation of Testosterone From Carbopol Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinEffect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinretain--> - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. phexcom.com [phexcom.com]
- 22. Isopropyl Myristate for Skin: The Complete Guide [byrdie.com]
A Comparative Guide to Tridecyl Neopentanoate: Evaluating a Novel Plasticizer Against Traditional Phthalates in High-Performance Applications
This guide provides an in-depth, technical comparison of tridecyl neopentanoate (TDNP) and traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP). Designed for researchers, material scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the fundamental chemistry, performance metrics, and toxicological profiles that dictate a plasticizer's suitability for sensitive and demanding applications. We will dissect the causality behind experimental choices and provide self-validating, detailed protocols for key evaluative tests, empowering you to make informed decisions in your own research and development endeavors.
Introduction: The Evolving Role of Plasticizers in Polymer Science
Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers, most notably polyvinyl chloride (PVC). By embedding themselves between polymer chains, they disrupt intermolecular forces, lower the glass transition temperature (Tg), and increase the free volume, transforming a brittle material into a pliable one. For decades, phthalate esters, particularly DEHP, have dominated the market due to their exceptional plasticizing efficiency and low cost.[1][2]
However, a growing body of evidence has raised significant health and environmental concerns regarding certain low-molecular-weight phthalates.[3][4] These concerns, centered around endocrine disruption and reproductive toxicity, have catalyzed a regulatory and industrial shift towards safer, non-phthalate alternatives.[5][6] This has created a critical need for novel plasticizers that not only match but potentially exceed the performance of their predecessors without carrying the associated toxicological burden. This compound, a branched-chain ester, emerges as a potential candidate, though its primary applications to date have been in the cosmetics industry as an emollient and skin conditioning agent.[7][8][9] This guide provides the foundational framework and experimental methodologies required to rigorously evaluate its performance as a polymer plasticizer against the established benchmark of traditional phthalates.
Chemical & Physical Profiles: A Tale of Two Esters
The performance of a plasticizer is intrinsically linked to its molecular structure. Understanding the differences between the aromatic structure of phthalates and the aliphatic nature of this compound is key to predicting their behavior within a polymer matrix.
-
Traditional Phthalates (e.g., DEHP): DEHP is an ester of phthalic acid, featuring an aromatic ring. This structure provides good compatibility with PVC. However, its relatively smaller molecular size and linear alkyl chains contribute to its propensity to migrate out of the polymer matrix over time.[10]
-
This compound (TDNP): TDNP is an ester of neopentanoic acid and tridecyl alcohol.[7][11] Its highly branched, sterically hindered structure is theoretically advantageous. This bulkiness can create greater entanglement with PVC chains, potentially leading to lower migration and improved permanence—a critical attribute for medical devices and long-term applications.
| Property | This compound | Di(2-ethylhexyl) phthalate (DEHP) |
| IUPAC Name | Tridecyl 2,2-dimethylpropanoate | Bis(2-ethylhexyl) benzene-1,2-dicarboxylate |
| CAS Number | 106436-39-9[12] | 117-81-7 |
| Molecular Formula | C18H36O2[13] | C24H38O4 |
| Molecular Weight | 284.5 g/mol [13] | 390.56 g/mol |
| Structure | Branched Aliphatic Ester | Aromatic Diester |
Head-to-Head Performance Evaluation: Key Metrics & Methodologies
A comprehensive evaluation hinges on a series of standardized tests designed to quantify a plasticizer's efficiency, permanence, and stability. While direct, peer-reviewed comparative data for TDNP in PVC is not yet widely available, we present the authoritative methodologies and illustrate the expected performance benchmarks using data from other well-studied non-phthalate alternatives like Dioctyl Terephthalate (DOTP).
Plasticizing Efficiency
Plasticizing efficiency measures how effectively a plasticizer reduces a polymer's hardness or glass transition temperature (Tg). A more efficient plasticizer requires a lower concentration (measured in parts per hundred of resin, or phr) to achieve a desired level of flexibility. This is not merely a matter of cost; lower plasticizer levels can also reduce the potential for migration.
Experimental Rationale: The primary method for assessing efficiency is by measuring the reduction in Tg via Differential Scanning Calorimetry (DSC) or by measuring the Shore durometer hardness of compounded PVC samples. A significant drop in Tg or hardness with the addition of the plasticizer indicates effective disruption of polymer chain interactions.
| Parameter | DEHP | DOTP (as a proxy for non-phthalate) | This compound |
| Plasticizer Efficiency (phr for Shore A 75) | ~32 phr[14] | ~33 phr[14] | Requires Experimental Verification |
| Tg of PVC Compound (at 40 phr) | ~ -22 °C[15] | ~ -20 °C | Requires Experimental Verification |
Permanence and Migration Resistance
Permanence is arguably the most critical performance metric for next-generation plasticizers, especially in medical and food-contact applications.[3] It refers to a plasticizer's ability to remain within the polymer matrix under various environmental stresses. Poor permanence leads to migration (leaching or extraction) and exudation (spewing onto the surface), which can compromise the material's integrity and lead to human exposure.[16][17]
Experimental Rationale: Migration is typically quantified using solvent extraction tests, such as ASTM D1239 , which measures weight loss after immersion in various liquids.[16] The choice of extraction fluid (e.g., hexane, soapy water, oils) simulates different real-world contact scenarios. Higher molecular weight and branched structures, like that of TDNP, are hypothesized to exhibit lower migration due to reduced mobility within the polymer.[15][18]
| Parameter | DEHP | TOTM (High-Permanence Alternative) | This compound |
| Migration (% Weight Loss, ASTM D1239) | |||
| Hexane (24h, 23°C) | High | Low[3] | Requires Experimental Verification |
| 1% Soap Solution (24h, 23°C) | Low | Very Low[19] | Requires Experimental Verification |
| Mineral Oil (24h, 23°C) | Moderate[3] | Low[3] | Requires Experimental Verification |
Experimental Protocol: ASTM D1239 - Resistance of Plastic Films to Extraction by Chemicals
This protocol outlines the standardized procedure for determining plasticizer migration.
Caption: Workflow for ASTM D1239 plasticizer migration testing.
Thermal Stability
Thermal stability is crucial for polymer processing, which often occurs at elevated temperatures. A plasticizer with poor thermal stability can degrade, leading to discoloration of the final product, release of volatile organic compounds (VOCs), and a reduction in mechanical properties.
Experimental Rationale: Thermogravimetric Analysis (TGA) is the definitive method for assessing thermal stability. It measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition is a key indicator; a higher temperature signifies greater stability. The presence of a plasticizer typically lowers the overall stability of PVC, but more stable plasticizers can mitigate this effect.[20][21]
| Parameter | DEHP-Plasticized PVC | DOTP-Plasticized PVC | TDNP-Plasticized PVC |
| Onset of Thermal Degradation (TGA, N2 atm) | ~250-280 °C[22] | Generally higher than DEHP[10] | Requires Experimental Verification |
Toxicological and Regulatory Profile
The primary driver for replacing traditional phthalates is their adverse toxicological profile. A thorough comparison must evaluate the available safety data for any potential alternative.
| Parameter | DEHP | This compound |
| Regulatory Status | Restricted in many applications (e.g., toys, medical devices) in numerous jurisdictions. Listed as a substance of very high concern (SVHC) under REACH. | Generally regarded as safe for use in cosmetics; not currently facing widespread regulatory restrictions in industrial applications.[13] |
| Key Health Concerns | Endocrine disruption, reproductive and developmental toxicity.[3][4] | May cause skin sensitization/allergic reaction (H317).[12][13] Very toxic to aquatic life.[12] |
| Carcinogenicity | Classified by IARC as possibly carcinogenic to humans (Group 2B). | Not identified as a probable or confirmed human carcinogen by IARC.[12] |
| Systemic Toxicity | Well-documented adverse effects in rodent studies.[5][14] | No adverse effects observed in acute oral or dermal toxicity tests.[12] The Cosmetic Ingredient Review (CIR) Expert Panel concluded it is safe in present cosmetic practices.[13] |
Synthesis and Future Outlook: A Path Forward for Evaluation
This guide establishes a clear, scientifically rigorous framework for comparing this compound to traditional phthalates. While TDNP's highly branched aliphatic structure and favorable preliminary toxicological profile present a compelling theoretical case for its use as a high-permanence plasticizer, a significant data gap remains regarding its actual performance in a polymer matrix like PVC.
Key Findings and Inferences:
-
Promising Structure: The steric hindrance of TDNP's neopentanoate group suggests a strong potential for reduced migration compared to the more mobile DEHP.
-
Favorable Safety Profile: Existing data indicates a significantly lower risk of systemic toxicity, particularly concerning endocrine and reproductive effects, which are the primary drivers for phthalate replacement.[8][12][13]
-
Data Gap: Empirical data on its plasticizing efficiency, thermal stability in PVC, and performance in standardized migration tests is critically needed.
For researchers and developers, the path forward is clear. The experimental protocols and comparative benchmarks laid out in this guide provide a direct roadmap for a comprehensive evaluation of this compound. Such a study would be a valuable contribution to the field of polymer science, potentially validating a new, high-performance, and safer alternative to traditional phthalates for sensitive applications.
Caption: Logical workflow for the evaluation of a novel plasticizer.
References
- 1. Role of Plasticizers in PVC Products | Bausano [bausano.com]
- 2. Towards the Understanding of the Aging Behavior of p-PVC in Close Contact with Minced Meat in the Artwork POEMETRIE by Dieter Roth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mddionline.com [mddionline.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 6. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [tiiips.com]
- 8. ewg.org [ewg.org]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. bastone-plastics.com [bastone-plastics.com]
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- 13. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 15. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. diva-portal.org [diva-portal.org]
- 19. specialchem.com [specialchem.com]
- 20. redalyc.org [redalyc.org]
- 21. researchgate.net [researchgate.net]
- 22. Development of a Highly Efficient Environmentally Friendly Plasticizer | MDPI [mdpi.com]
A Comparative Guide to Emollient Selection in Topical Formulations: Tridecyl Neopentanoate vs. Mineral Oil
Introduction: The Critical Role of the Emollient
In the architecture of a topical formulation, the oil phase is far more than a mere vehicle. It is a critical determinant of the product's stability, therapeutic efficacy, and sensory experience. The choice of emollient—the foundational component of this oil phase—can dictate the success or failure of a formulation. Two mainstays in the formulator's toolkit, mineral oil and synthetic esters, represent a classic dichotomy: the traditional, highly stable hydrocarbon versus the modern, functionally diverse ester.
This guide provides an in-depth, data-driven comparison of a representative from each class: Mineral Oil, the ubiquitous and highly inert hydrocarbon, and Tridecyl Neopentanoate, a branched-chain synthetic ester known for its unique sensory profile. We will dissect their physicochemical characteristics, evaluate their performance in critical stability studies, and provide actionable experimental protocols for researchers, scientists, and drug development professionals to validate these findings within their own laboratories.
Physicochemical Foundations: A Tale of Two Chemistries
The divergent performance of these two emollients is rooted in their fundamentally different molecular structures. Mineral oil is a complex mixture of saturated hydrocarbons (alkanes and cycloalkanes), rendering it chemically inert and non-polar.[1][2] In contrast, this compound is a mono-ester with a branched alkyl chain, introducing a degree of polarity and specific steric properties.[3][4][5] These differences have profound implications for formulation stability and aesthetics.
| Property | This compound | Mineral Oil | Implication for Formulation Stability |
| Chemical Class | Branched Ester | Hydrocarbon (Alkane Mixture) | Polarity, API compatibility, and sensory profile are fundamentally different. |
| INCI Name | This compound | Mineral Oil (Paraffinum Liquidum) | Standardized nomenclature for formulation. |
| Molecular Weight | ~284.5 g/mol [3] | Variable (Classified by viscosity) | Affects viscosity, spreading, and skin penetration potential. |
| Polarity | Moderately Polar | Non-Polar | Influences emulsifier selection, API solubility, and pigment dispersion. |
| Viscosity | Low[6] | Variable (Light to Heavy Grades)[1][2] | Directly impacts product texture, feel, and physical stability (creaming/sedimentation). |
| Spreading Value | High (Fast Spreading)[6] | Grade-Dependent (Generally Slower) | Affects initial feel upon application and uniformity of film formation. |
| Oxidative Stability | Good (Sterically hindered ester) | Excellent[2][7][8] | Mineral oil's saturated nature makes it highly resistant to rancidity; neopentanoate esters are also known for good stability. |
| Sensory Profile | Light, non-greasy, silky feel[9] | Occlusive, can be greasy depending on grade[1][10] | Critical for patient/consumer compliance and brand positioning. |
Performance Under Pressure: Stability & Compatibility
Emulsion Stability
The stability of an emulsion—its resistance to phase separation over time—is paramount. The choice of oil phase influences this through its effect on interfacial tension and droplet coalescence.
-
Mineral Oil: Its highly non-polar, hydrophobic nature creates a significant interfacial tension with water, requiring robust emulsifier systems. However, its chemical inertness means it will not undergo hydrolysis or react with other components, contributing to long-term chemical stability.[7][11]
-
This compound: As a moderately polar ester, it can reduce interfacial tension more effectively than mineral oil, potentially allowing for the use of different or lower concentrations of emulsifiers. Its branched structure provides steric hindrance that can help prevent droplet coalescence. However, as an ester, it is theoretically susceptible to hydrolysis under extreme pH conditions, a factor that must be evaluated.
A logical workflow for comparing the emulsion stability imparted by these two emollients is outlined below.
References
- 1. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 2. nutritive.com.ua [nutritive.com.ua]
- 3. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 106436-39-9 [thegoodscentscompany.com]
- 5. ewg.org [ewg.org]
- 6. crodabeauty.com [crodabeauty.com]
- 7. steoil.com [steoil.com]
- 8. Mineral oils and waxes in cosmetics: an overview mainly based on the current European regulations and the safety profile of these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beautydecoded.com [beautydecoded.com]
- 10. dr-jetskeultee.nl [dr-jetskeultee.nl]
- 11. petronaftco.com [petronaftco.com]
A Senior Application Scientist's Guide to the Spectroscopic Cross-Validation of Tridecyl Neopentanoate
For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of chemical entities is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison for the spectroscopic analysis of tridecyl neopentanoate, a common emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations.[1] We will delve into the cross-validation of its spectroscopic data with established literature values, offering a robust framework for its characterization.
This compound, with the chemical formula C₁₈H₃₆O₂, is the ester of tridecyl alcohol and neopentanoic acid.[1] Its molecular weight is approximately 284.5 g/mol .[1] The structural integrity of such a molecule is paramount to its function and safety in final products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating its molecular structure. This guide will provide a comprehensive overview of the expected spectroscopic data for this compound, alongside detailed protocols for acquiring experimental data for comparison.
Literature Spectroscopic Data for this compound
A thorough review of scientific databases provides the following reference spectroscopic data for this compound. This information serves as the benchmark for our experimental cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹³C NMR Spectral Data:
The PubChem database provides a reference ¹³C NMR spectrum for this compound.[1] The expected chemical shifts are summarized in the table below.
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~178 |
| Quaternary Carbon (C(CH₃)₃) | ~39 |
| Methylene (-OCH₂-) | ~64 |
| Methylene Chain (-CH₂-) | ~22-32 |
| Methyl (-C(CH₃)₃) | ~27 |
| Terminal Methyl (-CH₃) | ~14 |
¹H NMR Spectral Data:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Methylene (-OCH₂-) | ~4.0-4.1 | Triplet | 2H |
| Methylene Chain (-CH₂-) | ~1.2-1.6 | Multiplet | ~22H |
| Methyl (-C(CH₃)₃) | ~1.2 | Singlet | 9H |
| Terminal Methyl (-CH₃) | ~0.8-0.9 | Triplet | 3H |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the functional groups present in a molecule. For this compound, the key characteristic absorption bands are:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester carbonyl stretch) | ~1735-1750 | Strong |
| C-O (Ester stretch) | ~1150-1250 | Strong |
| C-H (Alkyl stretch) | ~2850-2960 | Strong |
| C-H (Alkyl bend) | ~1365-1465 | Medium |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the following key fragments:
| m/z | Fragment |
| 284 | [M]⁺ (Molecular Ion) |
| 103 | [C₅H₉O₂]⁺ (Neopentanoate fragment) |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols for Spectroscopic Analysis
To validate the identity and purity of a this compound sample, the following experimental protocols are recommended.
Workflow for Spectroscopic Data Acquisition and Validation
The overall process for acquiring and validating the spectroscopic data is illustrated in the following workflow diagram.
References
A Comparative Guide to the Biocompatibility of Tridecyl Neopentanoate and Other Cosmetic Esters for Advanced Formulations
Introduction: The Critical Role of Ester Biocompatibility in Cosmetic Science
In the landscape of cosmetic and dermatological formulations, esters are indispensable tools. These synthetic lipids are the architects of sensory experience, providing the desired texture, spreadability, and emollience that define a product's elegance. However, for researchers and drug development professionals, the utility of an ester extends far beyond aesthetics. Its biocompatibility—the capacity to perform its function without eliciting adverse local or systemic effects in the host tissue—is paramount. An ester's interaction with skin at the cellular level dictates the safety and ultimate success of a formulation.
This guide provides an in-depth biocompatibility assessment of Tridecyl Neopentanoate, a branched-chain emollient ester known for its unique, non-oily feel. We will objectively compare its performance against three widely used cosmetic esters: Isopropyl Myristate (IPM), Caprylic/Capric Triglyceride, and C12-15 Alkyl Benzoate. Our analysis is grounded in key biocompatibility endpoints: cytotoxicity, skin irritation, and skin sensitization, supported by established in vitro methodologies.
Pillar 1: Understanding Biocompatibility in Dermal Applications
Biocompatibility for a topically applied ingredient is primarily assessed through a trinity of potential adverse outcomes:
-
Cytotoxicity: The potential of a chemical to be toxic to cells. High cytotoxicity can compromise the skin barrier and overall tissue health.
-
Skin Irritation: The production of reversible inflammatory damage to the skin. This is a common, non-immunological response to chemical exposure.
-
Skin Sensitization: An immunological response following skin contact, leading to allergic contact dermatitis (ACD). This is a delayed-type hypersensitivity reaction that, once induced, is a permanent adverse response.
Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established validated non-animal testing guidelines for these endpoints, which form the basis of modern safety assessments.
Pillar 2: Comparative Analysis of Cosmetic Esters
The chemical structure of an ester—its chain length, branching, and constituent alcohol and acid—fundamentally dictates its physical properties and biological interactions. This compound's branched, bulky structure contributes to its light, silky feel but may also influence its interaction with skin proteins, a key event in sensitization.
The following table summarizes the available biocompatibility data for this compound and its comparators.
| Biocompatibility Endpoint | This compound | Isopropyl Myristate (IPM) | Caprylic/Capric Triglyceride | C12-15 Alkyl Benzoate |
| In Vitro Cytotoxicity | Data not publicly available. | Low cytotoxicity; some studies note microbial toxicity depending on purity.[1] | Very low toxicity; considered highly biocompatible.[2] | Low cytotoxicity expected based on widespread use and safety assessments. |
| Skin Irritation Potential | Low potential; may cause irritation in susceptible individuals.[3] CIR concludes products should be formulated to be non-irritating.[4][5] | Slight irritation potential noted in animal studies (OECD 404).[6] | Very low to non-irritating.[2][7] | Minimal irritation risk; considered suitable for sensitive skin.[8] |
| Skin Sensitization Potential | Potential Sensitizer (GHS Category 1). [3] | Generally considered a non-sensitizer. | Generally considered a non-sensitizer,[2][7] though rare case reports exist.[5] | Occasional sensitizer; may be linked to impurities.[9][10] |
Expert Insights: The data reveals a critical distinction. While all four esters exhibit low irritation potential, this compound is classified as a potential skin sensitizer.[3] This is a significant consideration for formulations intended for sensitive skin or long-term, repeated use. Caprylic/Capric Triglyceride stands out for its exceptional safety profile, showing minimal potential for irritation or sensitization, which is attributed to its structural similarity to the skin's natural lipids.[11] IPM and C12-15 Alkyl Benzoate occupy a middle ground, being largely safe but with some potential for slight irritation or, in the case of the benzoate, occasional sensitization.[6][10]
Pillar 3: Experimental Protocols for Biocompatibility Assessment
To ensure scientific integrity, biocompatibility claims must be supported by robust, validated experimental methods. The following protocols represent the gold standard for in vitro dermal safety testing.
Experiment 1: In Vitro Cytotoxicity Assessment using MTT Assay
Causality: The MTT assay is a foundational screening tool. It assesses the metabolic activity of cells, which is directly proportional to their viability. A significant reduction in metabolic activity after exposure to a test article indicates a cytotoxic effect, providing a quantitative measure of an ingredient's potential to damage skin cells. We select the HaCaT cell line, an immortalized human keratinocyte line, as it is a well-established and relevant model for epidermal cells.[12]
Workflow Diagram: MTT Cytotoxicity Assay
References
- 1. Microbial toxicity of isopropyl myristate used for sterility testing of petrolatum-based ophthalmic ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Allergic contact dermatitis caused by caprylic/capric triglyceride from an anti-aging cosmetic cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redox.com [redox.com]
- 7. cir-safety.org [cir-safety.org]
- 8. avenalab.com [avenalab.com]
- 9. C12-15 alkyl benzoate: a new cosmetic allergen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. revistas.usp.br [revistas.usp.br]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tridecyl Neopentanoate in a Laboratory Setting
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical substances is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tridecyl neopentanoate, moving beyond simple instructions to explain the critical reasoning behind each procedural choice. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile of this compound
Before we delve into disposal procedures, it is imperative to understand the intrinsic hazards of this compound. This understanding forms the basis for all subsequent safety and handling protocols.
This compound is an ester of tridecyl alcohol and neopentanoic acid.[1][2] While it is used in personal care products, in a laboratory context, it presents specific hazards that must be managed. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Hazardous to the Aquatic Environment (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[4]
The environmental toxicity of this compound is a critical consideration for its disposal. Preventing its release into waterways is a primary objective.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe handling and disposal of this compound waste in a manner that complies with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Before handling any chemical waste, including this compound, it is essential to be outfitted with the appropriate PPE. This is a non-negotiable first step.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
The causality here is direct: PPE minimizes the risk of exposure through accidental splashes or contact, which could lead to skin sensitization or eye irritation.[3]
Proper segregation of chemical waste is a cornerstone of laboratory safety.[5] Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
Action: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, heat, or even explosions. While this compound is generally stable, this practice mitigates unforeseen hazards.
The integrity and labeling of your waste container are critical for safety and regulatory compliance.
-
Container Choice: Use a chemically compatible container that can be securely sealed.[6] For liquid this compound waste, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] The label should also include the primary hazards: "Skin Sensitizer," "Eye Irritant," and "Environmental Hazard."[4][7]
This ensures that anyone handling the container is immediately aware of its contents and the associated risks.
Waste accumulation areas must be managed in accordance with EPA's Resource Conservation and Recovery Act (RCRA) guidelines.[6][8]
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of heat or ignition.
-
Closure: Keep the container sealed at all times, except when adding waste.[6]
-
Inspection: Regularly inspect the container for any signs of leakage or degradation.
These practices prevent accidental spills and environmental contamination.
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[9]
-
Procedure: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste. Follow these internal protocols.
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[8]
Engaging a professional disposal service ensures that the waste is managed and disposed of in a manner that is compliant with all federal, state, and local regulations.[3]
Spill Management: A Contingency Plan
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large, evacuate the immediate area and alert your supervisor and the EHS department.
-
Control the Spill: For small, manageable spills, and if you are trained to do so, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[3]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal as this compound waste.
-
Decontaminate: Clean the spill area thoroughly.
Data Summary for Disposal Considerations
| Parameter | Value | Reference |
| GHS Hazard Classifications | Skin Sensitizer (Cat. 1), Eye Irritant (Cat. 2A), Aquatic Hazard (Acute & Chronic) | [3][4] |
| Recommended PPE | Safety glasses/goggles, chemically resistant gloves, lab coat | [3] |
| Compatible Waste Container | HDPE, Glass | [6] |
| Disposal Method | Licensed Hazardous Waste Disposal | [9] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of maintaining a safe and environmentally responsible laboratory. By understanding the hazards, adhering to the step-by-step protocols, and preparing for contingencies, you contribute to a culture of safety that protects yourself, your colleagues, and the environment. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for comprehensive compliance.[10]
References
- 1. ewg.org [ewg.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. chempoint.com [chempoint.com]
- 4. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbioclean.com [usbioclean.com]
- 6. pfw.edu [pfw.edu]
- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 8. epa.gov [epa.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tridecyl Neopentanoate
As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of the molecules we work with. However, foundational to any successful research is an unwavering commitment to safety. This guide provides an in-depth, practical framework for the safe handling of Tridecyl neopentanoate, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why specific protective measures are essential, ensuring a self-validating system of safety in your laboratory.
Understanding the Hazards: Why PPE is Non-Negotiable
This compound is an ester commonly used as an emollient in personal care formulations.[1][2][3] While it is considered to have low overall toxicity in cosmetic applications, the concentrated form used in a laboratory setting presents distinct hazards that necessitate careful handling.[1] The primary risks identified in Safety Data Sheets (SDS) are:
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause significant irritation.[4]
-
Skin Sensitization (Category 1): Repeated or prolonged skin contact may lead to an allergic reaction.[4][5]
Furthermore, while not a primary contact hazard for the operator, it's important to note its environmental classification as very toxic to aquatic life with long-lasting effects.[5] This underscores the importance of proper containment and disposal, which begins with correct PPE to prevent accidental release.
Hazard Summary Table
| Hazard Classification | Description | Primary Exposure Route | Source |
| Eye Irritation (Category 2A) | Causes serious eye irritation upon direct contact. | Eyes | [4] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction upon repeated contact. | Skin | [4][5] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects. | Environmental Release | [5] |
Core PPE Protocol for this compound
Based on the identified hazards, a standard suite of PPE is required for handling this compound in a laboratory setting. The following protocol is designed to provide a robust barrier against the primary routes of exposure.
Eye and Face Protection: The First Line of Defense
Causality: The most immediate and significant personal hazard is serious eye irritation.[4] Therefore, preventing splashes or aerosol contact with the eyes is the highest priority.
Protocol:
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields. These are suitable for low-volume transfers where the risk of splashing is minimal.
-
Best Practice/High-Risk Tasks: For any procedure with a higher risk of splashing (e.g., heating, vortexing, large-volume transfers), chemical splash goggles are required. If there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[4]
Hand Protection: Preventing Sensitization
Causality: this compound is a skin sensitizer.[4] This means that while a single exposure may not cause a reaction, repeated contact can trigger the immune system, leading to contact dermatitis. The goal of glove selection is to prevent any skin contact.
Protocol:
-
Glove Type: Nitrile or neoprene gloves are recommended. They provide adequate protection against the chemical and are a good alternative for individuals with latex allergies.[6]
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Doffing: Remove gloves without touching the outer contaminated surface with bare skin. (See detailed procedure below).
-
Disposal: Dispose of gloves immediately after use in the designated chemical waste container. Never reuse disposable gloves.
Protective Clothing: Shielding Against Incidental Contact
Causality: While the primary risk is sensitization from direct handling, spills and splashes can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.
Protocol:
-
Standard Use: A standard, fully-buttoned laboratory coat is mandatory.
-
Splash Risk: For procedures with a significant splash potential, consider a fluid-resistant gown to provide an additional layer of protection.[7]
-
Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend if other laboratory hazards warrant it.
-
Maintenance: Laboratory coats should be laundered regularly and should never be worn outside of the laboratory area to prevent cross-contamination.[4]
Experimental Workflow: PPE Selection and Use
The specific task you are performing dictates the precise level of PPE required. This workflow diagram illustrates the decision-making process for selecting appropriate protection.
Caption: PPE selection workflow for this compound.
Operational Plans: From Handling to Disposal
Safe use of PPE is integrated into a broader context of safe laboratory operations.
Step-by-Step Donning and Doffing Procedure
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Put on your safety glasses or goggles.
-
Gloves: Pull on gloves, ensuring the cuffs go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) - The Self-Validating Protocol: The order is critical to prevent re-contamination. The most contaminated items are removed first.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both in the designated waste.
-
Eye/Face Protection: Handle by the arms or strap without touching the front surface.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Hand Hygiene: ALWAYS wash your hands thoroughly with soap and water after removing all PPE.
Spill Management Protocol
Even with the best precautions, spills can happen. Your PPE is your primary protection during cleanup.
-
Alert: Alert others in the immediate area.
-
Assess: Ensure you are wearing the appropriate PPE (goggles, lab coat, double-glove with nitrile gloves).
-
Contain: For a small spill, surround the area with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent).[4]
-
Absorb: Gently cover and absorb the spill with the absorbent material, working from the outside in.
-
Collect: Using non-sparking tools (like a plastic dustpan and brush), carefully scoop the absorbed material into a designated, labeled chemical waste container.
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional guidelines.
Disposal Plan
Proper disposal is crucial to mitigate environmental hazards and prevent unintended exposure.
-
Chemical Waste: All unused this compound and any material heavily contaminated with it (e.g., absorbent from a spill) must be disposed of in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Used gloves, disposable gowns, and other contaminated disposable items should be placed in the designated chemical waste stream. Do not dispose of them in the regular trash.
-
Regulatory Compliance: Always adhere to your institution's specific waste disposal protocols, which are designed to comply with local and national environmental regulations.[4]
By integrating this expert-level understanding of the "why" behind each piece of PPE with rigorous, self-validating procedures, you build a culture of safety that protects not only yourself but also your colleagues and your research.
References
- 1. ewg.org [ewg.org]
- 2. crodabeauty.com [crodabeauty.com]
- 3. specialchem.com [specialchem.com]
- 4. chempoint.com [chempoint.com]
- 5. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quintana Supply [quintanasupply.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
